N-Boc-undecane-1,11-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(11-aminoundecyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKYLHCVXRGFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Boc-undecane-1,11-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-undecane-1,11-diamine, also known as tert-butyl (11-aminoundecyl)carbamate, is a bifunctional organic compound that has garnered significant interest in the field of medicinal chemistry, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its long aliphatic chain provides spatial separation, while the terminal primary amine and Boc-protected amine offer orthogonal handles for conjugation to different molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is characterized by a C11 alkyl chain, providing it with considerable lipophilicity. The terminal primary amine is a nucleophilic site, while the tert-butyloxycarbonyl (Boc) protected amine is stable under various conditions but can be readily deprotected under mild acidic conditions.
| Property | Value | Source |
| CAS Number | 937367-26-5 | [1] |
| Molecular Formula | C₁₆H₃₄N₂O₂ | [1] |
| Molecular Weight | 286.45 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in methanol (B129727), ethanol, dichloromethane (B109758), and other common organic solvents. | Inferred from similar compounds |
| Melting Point | Not explicitly reported, but expected to be a low-melting solid. | |
| Boiling Point | Not reported. |
Synthesis and Purification
The synthesis of this compound typically involves the selective mono-protection of 1,11-diaminoundecane (B1582458). A common challenge in the synthesis of mono-protected diamines is the potential for di-protection. Several methods have been developed to achieve high selectivity for the mono-protected product.
Experimental Protocol: Selective Mono-Boc Protection of 1,11-Diaminoundecane
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[2]
Materials:
-
1,11-Diaminoundecane
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Deionized Water
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,11-diaminoundecane (1.0 equivalent) in anhydrous methanol at 0 °C.
-
Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt of the diamine may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (approximately 1 mL per gram of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Synthetic workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two distinct amine functionalities.
Reactions of the Primary Amine
The terminal primary amine is a versatile nucleophile and can participate in a variety of reactions, including:
-
Amide Bond Formation: Reacts with carboxylic acids, acyl chlorides, and activated esters (e.g., NHS esters) to form amide bonds. This is a common strategy for attaching the linker to a protein-of-interest (POI) ligand in PROTAC synthesis.[1]
-
Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
-
Nucleophilic Substitution: Can act as a nucleophile in Sₙ2 reactions with alkyl halides.
Deprotection of the Boc Group
The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under mild acidic conditions to liberate the second primary amine.
Experimental Protocol: Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add an excess of the acidic deprotection reagent (e.g., TFA or HCl in dioxane) at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the deprotected diamine with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the 1,11-diaminoundecane.
Reactivity of this compound.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | br s | 1H | -NH- (carbamate) |
| 3.08 | q, J = 6.8 Hz | 2H | -CH₂-NHBoc |
| 2.68 | t, J = 7.2 Hz | 2H | -CH₂-NH₂ |
| 1.48 | m | 2H | -CH₂-CH₂-NHBoc |
| 1.44 | s | 9H | -C(CH₃)₃ |
| 1.26 | m | 16H | -(CH₂)₈- |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| 156.1 | -C=O (carbamate) |
| 79.0 | -C(CH₃)₃ |
| 42.2 | -CH₂-NH₂ |
| 40.5 | -CH₂-NHBoc |
| 33.8 | -CH₂-CH₂-NH₂ |
| 30.1 | -CH₂-CH₂-NHBoc |
| 29.5 - 29.3 | -(CH₂)₇- |
| 28.4 | -C(CH₃)₃ |
| 26.8 | Alkyl chain carbons |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch (amine and carbamate) |
| 2920, 2850 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1170 | C-O stretch (carbamate) |
Sample preparation: Thin film or KBr pellet
Mass Spectrometry
| m/z | Assignment |
| 287.27 | [M+H]⁺ |
| 231.22 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 187.20 | [M - Boc + H]⁺ |
Ionization mode: Electrospray Ionization (ESI), positive ion mode
Applications in Drug Development
The primary application of this compound is as a linker in the construction of PROTACs. The undecane (B72203) chain provides a flexible and lipophilic spacer to bridge the POI-binding ligand and the E3 ligase-recruiting ligand. The orthogonal protecting group strategy allows for the sequential attachment of these two ligands. The length and composition of the linker are critical for the efficacy of a PROTAC, and the C11 chain of this molecule offers a significant span to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery, particularly for the development of PROTACs. Its well-defined structure, predictable reactivity, and the availability of synthetic protocols make it an accessible and versatile building block for the construction of complex bioactive molecules. The data and protocols presented in this guide provide a solid foundation for its effective utilization in the laboratory.
References
An In-depth Technical Guide to N-Boc-undecane-1,11-diamine: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-undecane-1,11-diamine, also known as tert-butyl (11-aminoundecyl)carbamate, is a pivotal bifunctional molecule increasingly utilized in the fields of medicinal chemistry and materials science. Its structure, featuring a long aliphatic chain terminating in a free amine at one end and a Boc-protected amine at the other, makes it an ideal linker for various bioconjugation applications. This is particularly true in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ligase-recruiting moiety. This guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, with a focus on its role in drug development.
Core Physical and Chemical Properties
This compound is a solid at room temperature, with its long alkyl chain contributing to its solubility in a range of organic solvents. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the free amine, a critical feature for controlled synthesis of complex molecules.
| Property | Value | Reference |
| CAS Number | 937367-26-5 | [1] |
| Molecular Formula | C₁₆H₃₄N₂O₂ | [1] |
| Molecular Weight | 286.45 g/mol | [1] |
| Purity | ≥95% | [1] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |
| logP (calculated) | 3.9807 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 11 | [1] |
| Storage Temperature | 4°C, protect from light | [1] |
Experimental Protocols
The synthesis of this compound is a critical process for its application. The key challenge lies in the selective mono-protection of the diamine starting material, 1,11-diaminoundecane (B1582458). A common and effective method involves the in-situ generation of a monohydrochloride salt of the diamine, which deactivates one amine group, allowing the other to be selectively protected with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
General Protocol for Mono-Boc Protection of a Diamine
This protocol is a generalized procedure that can be adapted for the synthesis of this compound.
Materials:
-
1,11-diaminoundecane
-
Anhydrous Methanol (B129727) (MeOH)
-
Chlorotrimethylsilane (TMSCl) or Thionyl Chloride (SOCl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
Sodium Hydroxide (NaOH) solution (2N)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diamine Solution Preparation: In a round-bottom flask, dissolve 1,11-diaminoundecane (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Mono-protonation: Slowly add one equivalent of TMSCl or SOCl₂ dropwise to the cooled solution. This reacts with methanol to generate one equivalent of HCl in situ, which protonates one of the amine groups, forming the mono-hydrochloride salt.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup:
-
Dilute the reaction mixture with deionized water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volumes).
-
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Applications in Drug Development: The PROTAC Revolution
This compound is a valuable linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[2][3][4][5] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the POI and the E3 ligase, which facilitates the formation of a productive ternary complex.[4]
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that leads to the degradation of the target protein.
References
N-Boc-undecane-1,11-diamine molecular weight and formula
An In-depth Technical Guide to N-Boc-undecane-1,11-diamine
This guide provides detailed information on the chemical properties of this compound, a bifunctional linker commonly used in chemical synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other molecular conjugates.
Chemical Properties
This compound, also known as tert-butyl (11-aminoundecyl)carbamate, is an alkane chain featuring a terminal primary amine and a Boc-protected amine group.[1] The presence of these two functional groups allows for sequential and controlled conjugation to other molecules. The primary amine is reactive with entities such as carboxylic acids, activated NHS esters, and carbonyls.[1] The Boc (tert-butoxycarbonyl) protecting group can be removed under mild acidic conditions to reveal a second primary amine, enabling further chemical modification.[1]
Quantitative Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄N₂O₂ | [2] |
| Molecular Weight | 286.45 g/mol | [1][2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly specific to the intended application and are typically developed by the research team. As such, specific, universally applicable protocols are not available. However, a general workflow for its use in the synthesis of a hypothetical molecule, such as a PROTAC, is outlined in the diagram below.
Visualizations
The following diagrams illustrate the molecular structure and a potential experimental workflow involving this compound.
Caption: Molecular components of this compound.
Caption: A generalized workflow for synthesizing a PROTAC.
References
Navigating the Solubility of N-Boc-undecane-1,11-diamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of N-Boc-undecane-1,11-diamine, a bifunctional linker molecule crucial in the development of therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility data for this compound is not extensively published, this document provides a comprehensive overview based on its physicochemical properties, predictive analysis of its behavior in various organic solvents, and a detailed, generalized protocol for its experimental determination.
Physicochemical Profile of this compound
Understanding the structural and chemical properties of this compound is fundamental to predicting its solubility. The molecule, with the chemical formula C₁₆H₃₄N₂O₂, has a molecular weight of approximately 286.45 g/mol .[1] Key structural features include a long, nonpolar eleven-carbon alkyl chain, a polar primary amine (-NH₂) at one terminus, and a carbamate (B1207046) group with a bulky, nonpolar tert-butyl group (Boc-protecting group) at the other.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₄N₂O₂ | [1] |
| Molecular Weight | 286.45 | [1] |
| H-Bond Acceptors | 3 | [1] |
| H-Bond Donors | 2 | [1] |
| Rotatable Bonds | 11 | [1] |
| LogP (predicted) | 3.9807 | [1] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |
The predicted LogP value of 3.9807 indicates a significant nonpolar character, suggesting a preference for lipophilic environments over aqueous ones.[1] However, the presence of the primary amine and the carbamate group, with their hydrogen bond donors and acceptors, introduces polarity to the molecule.[1] This amphipathic nature—possessing both hydrophobic and hydrophilic characteristics—dictates its solubility across a spectrum of organic solvents.
Predicted Solubility Behavior
Based on the principle of "like dissolves like," the following solubility patterns can be anticipated for this compound:
-
High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The dominant feature of the molecule is its long undecane (B72203) chain. Therefore, it is expected to be readily soluble in nonpolar solvents such as hexanes and toluene, and moderately polar aprotic solvents like dichloromethane (B109758) (DCM), chloroform, and ethyl acetate. The van der Waals interactions between the alkyl chain and these solvents would be energetically favorable.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are likely to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds from the primary amine.
-
Lower Solubility in Polar Protic Solvents: While the primary amine and carbamate can form hydrogen bonds with polar protic solvents like methanol, ethanol, and isopropanol, the long, nonpolar alkyl chain will likely limit its solubility in these solvents. The energy required to disrupt the hydrogen-bonding network of the solvent to accommodate the large hydrophobic portion of the solute may not be fully compensated by the favorable interactions with the polar ends.
-
Insolubility in Water: The high LogP value and the large hydrophobic chain suggest that this compound will be virtually insoluble in water.
Data Presentation: A Template for Experimental Determination
As no specific quantitative data is publicly available, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).
| Solvent | Solvent Type | Solubility ( g/100 mL) | Observations |
| Dichloromethane (DCM) | Moderately Polar Aprotic | ||
| Chloroform | Moderately Polar Aprotic | ||
| Tetrahydrofuran (THF) | Polar Aprotic | ||
| Ethyl Acetate | Moderately Polar Aprotic | ||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Isopropanol | Polar Protic | ||
| Hexanes | Nonpolar | ||
| Toluene | Nonpolar |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Evaporation system (e.g., rotary evaporator or vacuum oven)
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24-48 hours, depending on the solvent and the dissolution rate.
-
-
Sample Collection:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for a predetermined time (e.g., 1-2 hours) while maintaining the temperature.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the flask containing the filtered saturated solution.
-
Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the flask again to determine the mass of the dissolved this compound.
-
Calculate the solubility in units such as g/100 mL or mg/mL.
-
-
Chromatographic Analysis (for volatile solvents or higher accuracy):
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical instrument (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.
-
Analyze the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution, which represents its solubility.
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a solid in an organic solvent.
References
An In-depth Technical Guide on the Core Spectroscopic and Synthetic Data of N-Boc-undecane-1,11-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-Boc-undecane-1,11-diamine, a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1] Additionally, a comprehensive experimental protocol for its synthesis via selective mono-Boc protection of 1,11-undecanediamine is presented.
Chemical Structure and Properties
This compound, also known as tert-butyl (11-aminoundecyl)carbamate, possesses a terminal primary amine and a Boc-protected amine at the opposing end of an eleven-carbon aliphatic chain. This structure allows for sequential functionalization, making it a valuable building block in medicinal chemistry and materials science.
Molecular Formula: C₁₆H₃₄N₂O₂ Molecular Weight: 286.46 g/mol [1] Exact Mass: 286.2620[1]
Spectroscopic Data
2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is characterized by signals corresponding to the protons of the undecane (B72203) chain, the Boc protecting group, and the terminal amine groups.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.10 | q, J = 6.8 Hz | 2H | -CH₂ -NHBoc |
| ~2.68 | t, J = 7.2 Hz | 2H | -CH₂ -NH₂ |
| ~1.44 | s | 9H | -C(CH₃ )₃ |
| ~1.48 - 1.25 | m | 18H | -(CH₂ )₉- |
2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~156.0 | -C =O (Boc) |
| ~79.0 | -C (CH₃)₃ |
| ~42.2 | -C H₂-NH₂ |
| ~40.5 | -C H₂-NHBoc |
| ~33.5 | Methylene (B1212753) carbons adjacent to NH₂ and NHBoc |
| ~30.0 - 26.5 | Bulk methylene carbons of the undecane chain |
| ~28.4 | -C(C H₃)₃ |
2.3. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of this compound. The expected mass-to-charge ratios (m/z) for the molecular ion and common fragments are listed below.
| m/z | Assignment |
| 287.27 | [M+H]⁺ (protonated molecule) |
| 231.22 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 187.20 | [M - Boc + H]⁺ (loss of the Boc group) |
| 171.18 | Fragmentation of the undecane chain |
| 114.12 | Fragmentation of the undecane chain |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from a general procedure for the selective mono-Boc protection of diamines.[2][3]
3.1. Synthesis of this compound
This "one-pot" procedure relies on the in-situ generation of one equivalent of HCl to mono-protonate the diamine, allowing for selective protection of the remaining free amine.[2][3]
-
Materials:
-
1,11-Undecanediamine
-
Anhydrous Methanol (B129727)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl Chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Deionized Water
-
Ethyl Ether
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2M)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,11-undecanediamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
To the cooled and stirring solution, add chlorotrimethylsilane (1 equivalent) dropwise. A white precipitate of the mono-hydrochloride salt may form.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (approximately 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Wash the aqueous layer with ethyl ether to remove any unreacted di-tert-butyl dicarbonate and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution to deprotonate the ammonium (B1175870) salt.
-
Extract the product into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
4.2. Logical Relationship of Mono-Boc Protection
The selectivity of the mono-Boc protection is achieved by differentiating the reactivity of the two amine groups.
References
Spectroscopic Characterization of Boc-Protected Diamines: A Technical Guide for Drug Development Professionals
Introduction: In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of primary and secondary amines due to its robustness across a variety of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] Symmetrically or asymmetrically mono-Boc-protected diamines are critical building blocks, enabling the sequential functionalization required for the synthesis of complex pharmacologically active compounds, ligands, and various chemical probes.[3][4]
This technical guide provides an in-depth overview of the essential spectroscopic techniques used to characterize and confirm the successful synthesis of Boc-protected diamines. For researchers and scientists, a comprehensive understanding of the spectral signatures of these compounds is paramount for reaction monitoring, quality control, and unambiguous structural elucidation. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), presenting key quantitative data, detailed experimental protocols, and logical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of Boc-protected diamines, providing unambiguous evidence of successful protection.[1] Both ¹H and ¹³C NMR spectra exhibit characteristic signals that confirm the presence and integrity of the Boc group and the overall molecular structure.
Key ¹H NMR Spectral Features:
-
Tert-butyl Group (Boc): A prominent singlet appearing in the upfield region, typically around δ 1.4-1.5 ppm , integrating to nine protons. This is the most telling indicator of a successful Boc protection.[1][2]
-
NH Proton (Carbamate): A broad singlet that can appear over a wide range (e.g., δ 4.5-5.5 ppm ). Its chemical shift and broadness are often solvent and concentration-dependent.
-
Alkyl Chain Protons: The protons on the carbon atoms adjacent to the nitrogen atoms (-CH₂-N-) show distinct chemical shifts. The protons next to the Boc-protected nitrogen are deshielded and typically appear around δ 3.0-3.2 ppm , while protons adjacent to the free amine group appear further upfield, around δ 2.6-2.8 ppm .[5][6]
Key ¹³C NMR Spectral Features:
-
Tert-butyl Group (Boc): Two characteristic signals confirm the Boc group's presence: the quaternary carbon (C(CH₃)₃) at approximately δ 79-80 ppm and the methyl carbons (C(CH₃)₃) at around δ 28.4 ppm .[2][5]
-
Carbamate (B1207046) Carbonyl: The carbonyl carbon (C=O) of the carbamate functional group gives a signal in the downfield region, typically at δ 156-157 ppm .[5][7]
Data Summary: ¹H and ¹³C NMR for Select Mono-Boc-Protected Diamines
The following tables summarize characteristic NMR data for common mono-Boc-protected diamines, with spectra typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc (s, 9H) | -CH₂-NHBoc | -CH₂-NH₂ | Other Backbone Protons | NH (br s, 1H) | Reference |
|---|---|---|---|---|---|---|
| N-Boc-1,2-diaminoethane | 1.42 | 3.14-3.19 (q) | 2.80 (t) | - | 5.13 | [5] |
| N-Boc-1,3-diaminopropane | 1.44 | 3.26-3.14 (m) | 2.77 (t) | 1.66-1.57 (m, 2H) | 4.88 | [8] |
| N-Boc-1,4-diaminobutane | 1.41 | 2.97-3.08 (m) | 2.65-2.69 (m) | 1.36-1.49 (m, 4H) | 4.87 | [5] |
| N-Boc-1,5-diaminopentane | 1.44 | 3.09 (q) | 2.68 (t) | 1.49 (m, 4H), 1.32 (m, 2H) | 4.55 |[7] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc C(CH₃)₃ | Boc C(CH₃)₃ | Boc C=O | -CH₂-NHBoc | -CH₂-NH₂ | Other Backbone Carbons | Reference |
|---|---|---|---|---|---|---|---|
| N-Boc-1,2-diaminoethane | 28.5 | 79.2 | 156.3 | 43.2 | 41.8 | - | [5] |
| N-Boc-1,3-diaminopropane | 28.5 | 79.1 | 156.3 | 38.4 | 37.9 | 31.3 | [7] |
| N-Boc-1,4-diaminobutane | 28.3 | 78.8 | 156.1 | 40.5 | 41.7 | 30.2, 27.4 | [5] |
| N-Boc-1,5-diaminopentane | 28.5 | 79.1 | 156.0 | 40.4 | 42.1 | 33.4, 29.8, 26.5 |[7] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for monitoring the progress of a protection reaction by observing the appearance and disappearance of key functional group vibrations.[9][10]
Key FTIR Spectral Features:
-
N-H Stretch (Carbamate): A distinct absorption band for the carbamate N-H bond appears around 3350 cm⁻¹ .
-
C=O Stretch (Carbamate): A strong, sharp absorption band characteristic of the carbamate carbonyl group is observed in the range of 1680-1720 cm⁻¹ . This is a crucial indicator of the Boc group's presence.[1]
-
N-H Bending (Amide II): A peak around 1520-1530 cm⁻¹ corresponds to the N-H bending vibration of the secondary amide (carbamate).[11]
-
Disappearance of Primary Amine Bands: In a successful mono-protection, the characteristic pair of N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹) will decrease in intensity but not disappear entirely, while in a di-protection, they would vanish.[1]
Data Summary: Key FTIR Absorption Bands
Table 3: FTIR Spectroscopic Data (Frequencies in cm⁻¹)
| Compound | N-H Stretch (Carbamate) | C=O Stretch (Carbamate) | N-H Bend (Amide II) | Reference |
|---|---|---|---|---|
| N-Boc-1,2-diaminoethane | ~3350 | ~1693 | ~1524 | [12] |
| N-Boc-(1R,2R)-2-aminocyclohexylcarbamate | 3351 | 1882 (Note: This value from the source seems unusually high, likely a typo. Expected ~1700) | 1518 | [7] |
| General Boc-Protected Amines | ~3340-3350 | ~1680-1720 | ~1518-1530 |[1][13] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized Boc-protected diamine and can provide structural information through fragmentation analysis.[7] Electrospray Ionization (ESI) is commonly used for these relatively polar molecules, typically observing the protonated molecular ion [M+H]⁺.
Key Mass Spectrometry Features:
-
Molecular Ion Peak: The primary confirmation is the observation of the correct mass-to-charge ratio (m/z) for the target compound, often as the [M+H]⁺ adduct.
-
Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) is often observed, providing further structural confirmation.[14] For example, a common fragment corresponds to the [M-C₄H₈]⁺ or [M-Boc+H]⁺ ion.
Data Summary: Molecular Ion Peaks
Table 4: Mass Spectrometry Data (m/z for [M+H]⁺)
| Compound | Molecular Formula | Calculated Mol. Weight | Observed [M+H]⁺ (m/z) | Technique | Reference |
|---|---|---|---|---|---|
| N-Boc-1,2-diaminoethane | C₇H₁₆N₂O₂ | 160.21 | 161.1 | FAB | [5] |
| N-Boc-1,3-diaminopropane | C₈H₁₈N₂O₂ | 174.24 | 175.1 | FAB | [5] |
| N-Boc-1,4-diaminobutane | C₉H₂₀N₂O₂ | 188.27 | 189.1 | FAB | [5] |
| N-Boc-1,8-diaminooctane | C₁₃H₂₈N₂O₂ | 244.37 | 249.0 ([M]⁺) | EIMS |[7] |
Experimental Workflows and Protocols
The reliable characterization of Boc-protected diamines relies on standardized experimental procedures. The following sections provide detailed protocols and a generalized workflow diagram.
General Synthesis and Analysis Workflow
The diagram below illustrates a typical workflow, from the synthesis of a mono-Boc-protected diamine to its final characterization.[3][15]
Caption: Generalized workflow for the synthesis and spectroscopic characterization of a Boc-protected diamine.
Logical Flow for Spectroscopic Confirmation
This diagram outlines the decision-making process based on the expected spectroscopic data.
Caption: Decision tree for confirming successful N-Boc protection using key spectroscopic data points.
Detailed Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified Boc-protected diamine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[2] Chloroform-d (CDCl₃) is commonly used as it solubilizes many protected amines and is relatively non-polar.[7]
-
Instrument Setup: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[2][7] Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[7]
-
¹H NMR Acquisition: Use a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition of 16-32 scans for good signal-to-noise.[2]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required compared to ¹H NMR.
-
Data Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate it to the TMS or residual solvent peak. Integrate the ¹H signals and identify the chemical shifts for all peaks.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation:
-
Liquids/Oils: Place one drop of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl or KBr).[2][16]
-
Solids: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use the ATR method for solids by pressing the powder firmly onto the crystal.[16]
-
-
Background Collection: Before running the sample, acquire a background spectrum of the empty sample holder (ATR crystal or KBr pellet) to subtract atmospheric (e.g., CO₂, H₂O) and accessory-related absorptions.[17]
-
Sample Acquisition: Collect the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[2][16]
-
Data Analysis: The resulting spectrum is typically plotted as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands corresponding to the carbamate and amine functional groups.[16]
Protocol 3: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) may be added to promote protonation for analysis in positive ion mode.
-
Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Tune the instrument using a standard calibrant.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Data Analysis: Identify the m/z value corresponding to the protonated molecular ion [M+H]⁺. Analyze other major peaks for characteristic fragments (e.g., loss of Boc group).
Conclusion
The successful synthesis and purification of Boc-protected diamines are cornerstones for the development of novel therapeutics and complex molecular architectures. A multi-faceted analytical approach employing NMR, FTIR, and MS is indispensable for their unambiguous characterization. ¹H NMR spectroscopy provides the most definitive evidence through the signature nine-proton singlet of the tert-butyl group.[1] FTIR serves as a rapid method to confirm the presence of the crucial carbamate carbonyl functionality, while MS verifies the correct molecular weight of the target compound. By leveraging the data and protocols outlined in this guide, researchers can confidently verify their synthetic outcomes, ensuring the integrity of these vital chemical building blocks for subsequent applications in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioorg.org [bioorg.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ejournal.upi.edu [ejournal.upi.edu]
- 11. researchgate.net [researchgate.net]
- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 13. ijcr.info [ijcr.info]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Bifunctional Alkane Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional alkane linkers are a critical class of reagents in modern chemical biology and drug development. These molecules consist of an alkane chain of varying length, flanked by two reactive functional groups. This simple architecture provides a versatile platform for covalently connecting two molecules of interest, thereby enabling the creation of complex biomolecular conjugates with tailored properties. The alkane chain offers a desirable balance of flexibility and hydrophobicity, which can be fine-tuned by adjusting its length. The terminal reactive groups are chosen for their ability to form stable covalent bonds with specific functional groups on target molecules, such as proteins, peptides, nucleic acids, and small-molecule drugs.
This technical guide provides a comprehensive overview of bifunctional alkane linkers, with a focus on their application in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into the synthesis, properties, and applications of these linkers, and provide detailed experimental protocols for their use.
Core Concepts
The utility of a bifunctional alkane linker is primarily defined by three key characteristics:
-
Length: The length of the alkane chain is a critical parameter that dictates the spatial separation between the two conjugated molecules. In applications such as PROTACs, the linker length is crucial for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[1] In ADCs, linker length can influence the steric hindrance around the payload, affecting both stability and enzymatic cleavage.
-
Reactivity: The choice of reactive terminal groups determines the specificity of the conjugation reaction. Homobifunctional linkers possess two identical reactive groups, making them suitable for crosslinking similar molecules or for applications where sequential reactions are not required. Heterobifunctional linkers, with two different reactive groups, allow for controlled, stepwise conjugation of two distinct molecules. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues in proteins), maleimides for targeting thiols (e.g., cysteine residues), and click chemistry handles like azides and alkynes for bioorthogonal ligation.
-
Cleavability: Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific physiological conditions (cleavable). Non-cleavable linkers provide a permanent connection between the two molecules, which is often desirable for applications requiring long-term stability. Cleavable linkers incorporate a labile moiety, such as a disulfide bond (cleaved by reducing agents like glutathione), a hydrazone (cleaved at acidic pH), or a peptide sequence (cleaved by specific proteases). The choice between a cleavable and non-cleavable linker is highly dependent on the desired mechanism of action of the final conjugate.
Data Presentation: Properties of Homobifunctional Alkane Linkers
The following table summarizes the calculated lengths of a series of homobifunctional cross-linking reagents with alkane or related spacers. This data is crucial for the rational design of bioconjugates where precise distance constraints are important.
| Reagent Name (Abbreviation) | Spacer Arm Length (Å) | Reactive Toward |
| Disuccinimidyl Suberate (DSS) | 11.4 | Amines |
| Disuccinimidyl Glutarate (DSG) | 7.7 | Amines |
| Disuccinimidyl Succinate (DSS) | 4.0 | Amines |
| Dithiobis(succinimidyl propionate) (DSP) | 12.0 | Amines |
| 1,4-Bis(maleimido)butane (BMB) | 10.9 | Sulfhydryls |
| 1,6-Bismaleimidohexane (BMH) | 13.2 | Sulfhydryls |
Data adapted from "Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers."
Experimental Protocols
Protocol 1: Synthesis of a Homobifunctional Alkane Linker with NHS Esters (e.g., Disuccinimidyl Suberate - DSS)
This protocol describes the synthesis of a common homobifunctional crosslinker, Disuccinimidyl Suberate (DSS), from suberic acid.
Materials:
-
Suberic acid
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Diethyl ether
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Glass funnel with filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve suberic acid (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Initiation of Reaction: Cool the solution to 0°C in an ice bath. While stirring, add a solution of dicyclohexylcarbodiimide (DCC) (2.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter the reaction mixture through a glass funnel with filter paper to remove the DCU precipitate.
-
Wash the precipitate with a small amount of cold, anhydrous dichloromethane.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Precipitate the product by adding an excess of anhydrous diethyl ether.
-
Collect the white crystalline product by filtration and wash with diethyl ether.
-
Dry the product under vacuum.
-
-
Characterization: Confirm the identity and purity of the synthesized DSS using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Protein Conjugation with a Bifunctional Alkane Linker (NHS-Ester Crosslinker)
This protocol provides a general procedure for conjugating an amine-containing protein with a homobifunctional NHS-ester crosslinker.[2][3][4][5][6]
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)
-
Homobifunctional NHS-ester crosslinker (e.g., DSS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0)
Procedure:
-
Preparation of Reagents:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Immediately before use, prepare a stock solution of the NHS-ester crosslinker in anhydrous DMSO or DMF (e.g., 10-25 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).
-
Analyze the conjugate by SDS-PAGE to visualize the cross-linked products.
-
Further characterization can be performed using mass spectrometry to determine the degree of labeling and identify cross-linked peptides.
-
Protocol 3: Characterization of Bifunctional Linker Conjugates
A. NMR Spectroscopy for ADC Characterization [7][8][9][10][11]
Two-dimensional NMR spectroscopy can be a powerful tool to assess the higher-order structure of antibody-drug conjugates.
Sample Preparation:
-
Prepare the ADC and the unconjugated antibody at a concentration of approximately 1 mg/mL in a suitable NMR buffer (e.g., phosphate buffer in D₂O with a small percentage of a co-solvent if needed for solubility).
Data Acquisition:
-
Acquire 2D ¹H-¹³C HSQC or ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer. These experiments provide a fingerprint of the protein structure.
Data Analysis:
-
Compare the spectra of the ADC with the unconjugated antibody.
-
Chemical shift perturbations (changes in the position of peaks) can indicate conformational changes in the antibody upon conjugation.
-
The appearance of new peaks can be attributed to the linker and payload.
-
Line broadening of specific signals can suggest changes in the local dynamics of the protein.
B. Mass Spectrometry for PROTAC Characterization [1][12][13][14][15]
Mass spectrometry is essential for characterizing PROTACs and their ability to form ternary complexes.
Sample Preparation:
-
For intact mass analysis, prepare solutions of the PROTAC, the target protein, and the E3 ligase in a volatile buffer such as ammonium (B1175870) acetate.
-
For peptide mapping, the protein or protein complex can be digested with a protease (e.g., trypsin) after the crosslinking reaction.
Data Acquisition:
-
Native Mass Spectrometry: Analyze the intact protein-PROTAC-E3 ligase complex under non-denaturing conditions using electrospray ionization (ESI) mass spectrometry. This allows for the direct observation of the ternary complex and its stoichiometry.[14]
-
LC-MS/MS: Separate the tryptic peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS) to identify the cross-linked peptides. This provides information on the binding sites of the PROTAC on both the target protein and the E3 ligase.
Data Analysis:
-
Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. The mass of the cross-linker and the masses of the two peptides are used to identify the cross-linked species.
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Experimental Workflow: Antibody-Drug Conjugate (ADC) Development
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).
Logical Relationship: Homobifunctional vs. Heterobifunctional Linkers
Caption: Comparison of homobifunctional and heterobifunctional alkane linkers.
References
- 1. waters.com [waters.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. broadpharm.com [broadpharm.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
The Enduring Utility of the Boc Protecting Group in Modern Organic Synthesis: A Technical Guide
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1][2] Its widespread adoption is attributable to its ease of introduction, general stability to a broad range of reagents, and facile removal under specific acidic conditions.[3][4] This technical guide provides an in-depth exploration of the Boc protecting group, detailing its reaction mechanisms, applications, and experimental protocols, with a focus on providing actionable data for researchers, scientists, and drug development professionals.
Core Principles of the Boc Protecting Group
The Boc group is primarily used to protect primary and secondary amines by converting them into less nucleophilic carbamates.[4][5] This temporary deactivation prevents unwanted side reactions during subsequent synthetic steps. The utility of the Boc group is intrinsically linked to the principle of orthogonal protection , a strategy that employs multiple protecting groups that can be removed under distinct conditions without affecting one another.[][7][8] The Boc group, being acid-labile, is a key component in orthogonal schemes, often paired with base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) or groups removable by hydrogenolysis such as Cbz (carboxybenzyl).[][9]
Mechanism of Boc Protection and Deprotection
Boc Protection
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[5] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol (B103910) and carbon dioxide.[3] The reaction can be performed with or without a base; however, the use of a mild base like triethylamine (B128534) (TEA) can accelerate the reaction by deprotonating the protonated amine in the intermediate.[10]
Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.[1] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[2] The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), which enhances the leaving group ability of the tert-butoxy (B1229062) group.[11] The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][11] The tert-butyl cation can be scavenged by nucleophilic species in the reaction mixture, deprotonate to form isobutylene (B52900) gas, or polymerize.[11]
Applications in Organic Synthesis
The primary application of the Boc protecting group is in solid-phase peptide synthesis (SPPS) .[12] In Boc-based SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, which is removed at each cycle with a moderately strong acid like TFA.[13] The side chains of the amino acids are protected with more acid-stable groups, such as benzyl (B1604629) ethers, which are only removed at the end of the synthesis with a very strong acid like hydrogen fluoride (B91410) (HF).[12]
Beyond peptide synthesis, the Boc group is extensively used in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) to protect amine functionalities during various chemical transformations.[2]
Quantitative Data
The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, temperature, and reagents used. The following tables summarize typical reaction conditions and reported yields.
Table 1: Conditions for Boc Protection of Amines
| Amine Substrate | Reagent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic | (Boc)₂O (1.1) | TEA (1.5) | CH₂Cl₂ | RT | 2-4 | >95 | [3] |
| Primary Aromatic | (Boc)₂O (1.1) | DMAP (cat.) | CH₂Cl₂ | RT | 1-3 | >90 | [14] |
| Amino Acid | (Boc)₂O (1.1) | NaHCO₃ | Dioxane/H₂O | RT | 2-12 | 85-98 | [15] |
| Various Amines | (Boc)₂O (1.0) | None | H₂O/Acetone | RT | 0.1-1 | 90-99 | [1] |
Table 2: Conditions for Boc Deprotection
| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Boc Aniline | TFA (25-50%) | CH₂Cl₂ | RT | 0.5-2 | >95 | [16] |
| N-Boc Aliphatic Amine | 4M HCl | Dioxane | RT | 1-4 | >95 | [17] |
| Peptide-Resin (SPPS) | TFA (50%) | CH₂Cl₂ | RT | 0.5 | >99 | [13] |
| Various N-Boc Amines | Oxalyl Chloride (3 equiv.) | Methanol | RT | 1-4 | 70-90 | [14][18] |
| Various N-Boc Amines | Boiling Water | H₂O | 100 | 0.2-14 | 91-99 | [19] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)
-
Triethylamine (TEA, 1.5 equiv, optional)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine in CH₂Cl₂ or THF.
-
If using a base, add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 25-50% v/v).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[20]
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[20]
-
Filter and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as the free base or the TFA salt depending on the workup.
Conclusion
The Boc protecting group remains an indispensable tool in modern organic synthesis due to its reliability, versatility, and well-understood reactivity. Its application in orthogonal protection strategies, particularly in peptide synthesis, has enabled the construction of highly complex and biologically important molecules. A thorough understanding of its reaction mechanisms and the availability of robust experimental protocols ensure its continued and widespread use in both academic research and industrial drug development.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 13. chempep.com [chempep.com]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. peptide.com [peptide.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. scribd.com [scribd.com]
- 20. benchchem.com [benchchem.com]
The Crucial Crossroads: A Technical Guide to Linker Design in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that tethers these two moieties. While the choice of ligands dictates the "what," the linker profoundly influences the "how well." It is no mere spacer; the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This in-depth guide explores the fundamental principles of linker design, providing a technical resource for the rational development of next-generation protein degraders.
The Linker's Multifaceted Role in PROTAC Efficacy
The linker's primary function is to bridge the POI and E3 ligase ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The characteristics of the linker—its length, composition, rigidity, and attachment points—are pivotal in dictating the geometry and stability of this complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of ubiquitination and subsequent degradation.[1][2][3] Conversely, a suboptimal linker can lead to steric hindrance, unproductive binding modes, or an entropic penalty that destabilizes the ternary complex.[4][5]
Classification and Properties of PROTAC Linkers
PROTAC linkers are broadly classified into three main categories: flexible, rigid, and clickable.
2.1. Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most prevalently used linkers in initial PROTAC design due to their synthetic tractability and the ease with which their length can be modulated.[4][5]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[4] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC molecule.[4][6]
-
PEG Linkers: Comprising repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can enhance the solubility and cell permeability of the PROTAC.[4][6][7] Approximately 54% of reported PROTACs utilize PEG linkers.[4] However, PEG linkers may exhibit reduced metabolic stability in vivo.[6]
2.2. Rigid Linkers
Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[4][6] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[4][6]
2.3. Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity for its efficiency and modularity in PROTAC synthesis.[4] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[4] This approach facilitates the rapid generation of PROTAC libraries with diverse linkers for efficient optimization.[5]
Quantitative Impact of Linker Properties on PROTAC Performance
The optimization of linker properties is a critical, and often empirical, process. The following tables summarize quantitative data from various studies to illustrate the impact of linker length and composition on degradation efficiency and pharmacokinetic properties.
Table 1: Impact of Linker Length and Type on Degradation Efficiency (DC50 and Dmax)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [4][5] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [5] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [5] |
| BRD4 | CRBN | PEG | 0 PEG units | < 500 | > 90 | [8] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | < 50 | [8] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | > 90 | [8] |
| Androgen Receptor | VHL | PEG | 16 | Optimal Degradation | - | [9] |
| BTK | CRBN | PEG | 3 PEG units | 1-40 | > 90 | [8] |
Table 2: Influence of Linker Composition on Physicochemical and Pharmacokinetic Properties
| PROTAC Series | Linker Composition | cLogP | Cell Permeability (in cellulo/in vitro ratio) | Oral Bioavailability (F%) | Reference |
| VHL-ERK5 | Aliphatic | 7.6 | Low (>200) | - | [3][10] |
| VHL-ERK5 | Ethylene Glycol | 4.7 | High (<40) | - | [3][10] |
| VHL-ERK5 | Piperidine-containing | 5.6 | Medium-High (41-100) | - | [3][10] |
| SMARCA2/4 | Methylated Linker | - | - | Correlates with Efflux Ratio | [11] |
| BRD4 | PEG | - | High | - | [12][13] |
| BRD4 | Alkyl | - | Low | - | [12][13] |
Experimental Protocols for Evaluating Linker Performance
A systematic evaluation of PROTACs with different linkers requires a suite of robust biophysical and cellular assays.
4.1. Ternary Complex Formation and Cooperativity
The formation of a stable ternary complex is a prerequisite for successful degradation. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing these interactions.
4.1.1. Surface Plasmon Resonance (SPR)
-
Objective: To measure the kinetics (association and dissociation rates) and affinity of binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) complex formation, and to determine the cooperativity factor (α).[1][2][3][14][15][16]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Detailed Methodology:
-
Immobilization: Covalently attach or capture (e.g., via a His-tag) one of the protein partners (typically the E3 ligase) to the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD_binary).
-
Separately, immobilize the POI and inject the PROTAC to determine its affinity for the target.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to obtain kinetic rate constants (ka and kd) and the dissociation constant for the ternary complex (KD_ternary).
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary . An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[2][3]
-
-
4.1.2. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters (enthalpy, entropy), binding affinity (KD), and stoichiometry of binary and ternary complex formation, and to calculate the cooperativity factor.[17][18][19]
-
Principle: ITC measures the heat released or absorbed during a binding event.
-
Detailed Methodology:
-
Sample Preparation: Ensure all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.
-
Binary Titrations:
-
Place one binding partner (e.g., E3 ligase) in the sample cell and the other (PROTAC) in the injection syringe.
-
Perform a series of injections and measure the resulting heat changes.
-
Repeat the experiment for the PROTAC and the POI.
-
-
Ternary Titration:
-
Place the E3 ligase in the sample cell.
-
In the syringe, prepare a solution of the PROTAC pre-saturated with the POI.
-
Titrate the PROTAC-POI solution into the E3 ligase solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters and KD for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as described for SPR.
-
-
4.2. In-Cell Target Ubiquitination
This assay confirms that the formation of the ternary complex leads to the ubiquitination of the POI.
-
Objective: To detect the increase in poly-ubiquitinated POI upon PROTAC treatment.
-
Principle: Immunoprecipitation is used to isolate the POI, and Western blotting with an anti-ubiquitin antibody is used to detect its ubiquitination status.
-
Detailed Methodology:
-
Cell Treatment: Treat cells with the PROTAC for a specified time. Include a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions and then dilute to reduce the SDS concentration.[11]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the POI to pull down the target protein.
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody against ubiquitin to visualize the poly-ubiquitin chain on the POI.
-
Re-probe the membrane with an antibody against the POI to confirm its presence.
-
-
4.3. Target Protein Degradation
The ultimate measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein in cells.
4.3.1. Western Blotting
-
Objective: To quantify the reduction in the total amount of the POI after PROTAC treatment.
-
Principle: Standard Western blotting is used to measure the levels of the POI relative to a loading control.
-
Detailed Methodology:
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for various time points.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each sample.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the POI.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Also probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to a vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[4]
-
-
4.3.2. HiBiT/NanoLuc® Luciferase-Based Assays
-
Objective: To provide a sensitive, quantitative, and high-throughput method for measuring protein degradation in real-time in live cells.[4][10][20][21][22][23]
-
Principle: A small (11 amino acid) HiBiT tag is knocked into the endogenous locus of the gene encoding the POI using CRISPR/Cas9. In the presence of the LgBiT protein, a bright luminescent signal is produced. Degradation of the HiBiT-tagged POI results in a loss of luminescence.[4][10][20][21][22][23]
-
Detailed Methodology:
-
Cell Line Generation: Generate a stable cell line with the HiBiT tag knocked into the POI gene.
-
Assay Setup: Plate the cells in a multi-well plate and add the LgBiT protein and a luciferase substrate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Luminescence Measurement: Measure the luminescent signal at various time points using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to a vehicle control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
-
Visualizing the Principles of PROTAC Linker Design
5.1. Signaling Pathway: PROTAC-Mediated Degradation of BRD4
BRD4 is a key epigenetic reader and a well-established target for PROTACs. Its degradation has significant downstream effects on oncogenic transcription programs, such as those driven by c-MYC.[24]
5.2. Experimental Workflow for PROTAC Linker Optimization
A systematic approach is crucial for efficiently identifying the optimal linker for a given PROTAC.
5.3. Logical Relationships: Impact of Linker Properties on PROTAC Activity
The interplay between different linker properties determines the overall success of a PROTAC.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, exerting a profound influence on their biological activity and therapeutic potential. A deep understanding of how linker length, composition, and rigidity affect ternary complex formation, degradation efficiency, and pharmacokinetic properties is essential for the rational design of these novel therapeutics. While empirical testing remains a cornerstone of PROTAC development, the principles and methodologies outlined in this guide provide a robust framework for researchers to navigate the complex landscape of linker optimization and accelerate the discovery of next-generation protein degraders.
References
- 1. aragen.com [aragen.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. promegaconnections.com [promegaconnections.com]
- 24. benchchem.com [benchchem.com]
The Pivotal Role of Hydrophobicity in Long-Chain Alkyl Diamine Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkyl diamine linkers are critical components in modern drug development, particularly in the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inherent hydrophobicity of these linkers, largely dictated by the length of the alkyl chain, is a key determinant of the overall physicochemical properties and biological activity of the resulting therapeutic agent. This technical guide provides an in-depth exploration of the hydrophobicity of long-chain alkyl diamine linkers, covering their synthesis, characterization, and impact on drug efficacy.
The Influence of Alkyl Chain Length on Hydrophobicity
The hydrophobicity of a molecule is its tendency to repel water. For long-chain alkyl diamine linkers, this property is primarily governed by the nonpolar alkyl chain. As the length of the alkyl chain increases, the molecule becomes more hydrophobic. This is due to the increased surface area of the nonpolar hydrocarbon chain, which disrupts the hydrogen bonding network of water.
Table 1: Representative Hydrophobicity Data for Surfaces Modified with Alkyl Chains of Varying Lengths
| Alkyl Chain Length | Linker Example | Typical Water Contact Angle (°) | Predicted logP* | General Hydrophobicity |
| C1 | Methyl | ~0 - 20[1] | Low | Hydrophilic |
| C8 | Octyl | ~140 - 150[1][2] | Medium | Hydrophobic |
| C12 | Dodecyl | >150 | High | Highly Hydrophobic |
| C16 | Hexadecyl | >150[2] | Very High | Highly Hydrophobic |
| C18 | Octadecyl | >150 | Very High | Highly Hydrophobic |
*Note: Predicted logP values are qualitative estimates based on the increasing alkyl chain length, as extensive experimental data for long-chain alkyl diamines is not available.
Synthesis of Long-Chain Alkyl Diamine Linkers
The synthesis of long-chain alkyl diamine linkers can be achieved through various organic synthesis routes. A common approach involves the N,N'-dialkylation of a primary diamine or the reduction of a corresponding diamide. Below is a generalized protocol for the synthesis of an N,N'-disubstituted 1,n-diaminoalkane, which can be adapted for long-chain variants.
Experimental Protocol: Synthesis of N,N'-Dialkyl-1,n-diaminoalkanes
This protocol is a generalized adaptation from established methods for the synthesis of N,N'-disubstituted diamines[4][5][6].
Materials:
-
1,n-diaminoalkane (e.g., 1,12-dodecanediamine)
-
Alkyl halide (e.g., 1-bromooctane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the 1,n-diaminoalkane (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous DMF.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (2.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N,N'-dialkyl-1,n-diaminoalkane.
Characterization of Hydrophobicity
The hydrophobicity of long-chain alkyl diamine linkers, or surfaces functionalized with them, can be characterized using several techniques. The sessile drop contact angle measurement is a direct and widely used method.
Experimental Protocol: Sessile Drop Contact Angle Measurement
This protocol is based on established methods for contact angle measurement[7][8][9].
Materials and Equipment:
-
Solid substrate functionalized with the long-chain alkyl diamine linker
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle for dispensing liquid droplets
-
High-purity deionized water
-
Cleaning agents for the substrate (e.g., ethanol, isopropanol)
Procedure:
-
Substrate Preparation: Thoroughly clean the functionalized substrate with appropriate solvents to remove any organic contaminants and dry it completely with a stream of nitrogen.
-
Instrument Setup: Place the substrate on the sample stage of the contact angle goniometer. Adjust the camera focus and lighting to obtain a clear profile of the substrate surface.
-
Droplet Deposition: Fill the syringe with deionized water. Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the substrate. The needle should be brought close to the surface and the droplet gently deposited to minimize any dynamic effects.
-
Image Capture: Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Contact Angle Measurement: Use the software of the goniometer to analyze the captured image. The software will typically fit a mathematical model to the droplet shape and calculate the contact angle at the three-phase (solid-liquid-air) contact line.
-
Multiple Measurements: Repeat the measurement at several different locations on the substrate to ensure reproducibility and obtain an average contact angle value. It is also good practice to measure both the advancing and receding contact angles to assess contact angle hysteresis, which provides information about surface heterogeneity and roughness[7].
Impact on Drug Delivery Systems
The hydrophobicity of long-chain alkyl diamine linkers plays a crucial role in the efficacy of drug delivery systems.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase[10][11][12]. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC activity. A more hydrophobic linker can enhance the cell permeability of the PROTAC, leading to improved intracellular concentrations and more effective protein degradation[3][13]. However, excessive hydrophobicity can also lead to poor solubility and off-target effects. Therefore, the length and nature of the alkyl diamine linker must be carefully optimized.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells[14][15][16]. The linker's properties, including its hydrophobicity, are critical for the stability and efficacy of the ADC. While highly hydrophobic drugs are often used, the overall hydrophobicity of the ADC needs to be controlled to prevent aggregation and ensure good pharmacokinetics. Long-chain alkyl diamine linkers can be employed to conjugate hydrophobic drugs, and their length can be tuned to modulate the overall properties of the ADC[17].
The following diagram illustrates a generalized workflow for the synthesis of an ADC.
Conclusion
The hydrophobicity of long-chain alkyl diamine linkers is a fundamental property that significantly influences their application in advanced drug delivery systems. By carefully selecting the alkyl chain length, researchers can fine-tune the hydrophobicity to optimize crucial parameters such as cell permeability, solubility, and the overall pharmacokinetic profile of the therapeutic agent. The synthetic and analytical methods outlined in this guide provide a framework for the rational design and characterization of these important molecular components, ultimately contributing to the development of more effective and safer targeted therapies.
References
- 1. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 8. biolinscientific.com [biolinscientific.com]
- 9. Sessile Drop Method: Critical Analysis and Optimization for Measuring the Contact Angle of an Ion-Exchange Membrane Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker Design and Synthesis Service for AAC - Creative Biolabs [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis Protocol for N-Boc-undecane-1,11-diamine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the selective mono-N-Boc protection of 1,11-undecanediamine to synthesize N-Boc-undecane-1,11-diamine, also known as tert-butyl (11-aminoundecyl)carbamate. Mono-protected diamines are valuable bifunctional building blocks in medicinal chemistry and materials science, serving as linkers in PROTACs, intermediates in the synthesis of complex molecules, and precursors for surface modification. The presented protocol is a facile and efficient "one-pot" method that utilizes the in-situ generation of hydrochloric acid from trimethylsilyl (B98337) chloride to achieve selective mono-protection, thus avoiding the common issue of di-protection. This method is scalable and generally provides good to high yields of the desired product.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile cleavage under mild acidic conditions. For symmetric diamines, such as 1,11-undecanediamine, achieving selective mono-protection can be challenging, often resulting in a statistical mixture of unprotected, mono-protected, and di-protected products. This necessitates tedious and often low-yielding purification steps.
The protocol detailed herein circumvents this issue by employing a strategy of in-situ mono-protonation of the diamine. By adding one equivalent of an acid source, one of the two primary amine groups is protonated to form an ammonium (B1175870) salt. The reduced nucleophilicity of the protonated amine prevents its reaction with the electrophilic Boc-anhydride, thereby directing the protection to the remaining free amine. This method offers a highly selective and efficient route to the desired mono-protected product.
Physicochemical Properties
| Property | Value |
| Compound Name | This compound |
| Synonym | tert-butyl (11-aminoundecyl)carbamate |
| CAS Number | 937367-26-5 |
| Molecular Formula | C₁₆H₃₄N₂O₂ |
| Molecular Weight | 286.45 g/mol |
| Appearance | White to off-white solid or waxy solid |
| Purity (Typical) | ≥95% |
| Storage Conditions | 2-8°C, protect from light and moisture |
Experimental Protocol
Materials:
-
1,11-Undecanediamine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous Methanol (B129727) (MeOH)
-
Deionized Water (H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Diamine: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,11-undecanediamine (1.0 eq) in anhydrous methanol.
-
Mono-protonation: Cool the solution to 0°C in an ice bath. To the stirred solution, add trimethylsilyl chloride (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt of the diamine may form.
-
Equilibration: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of (Boc)₂O: Add deionized water (approximately 1 mL per gram of diamine) to the reaction mixture, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:MeOH:NH₄OH 90:9:1 and ninhydrin (B49086) stain for visualization).
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. b. Dilute the remaining aqueous residue with deionized water and transfer to a separatory funnel. c. Wash the aqueous layer with diethyl ether or ethyl acetate (B1210297) to remove any unreacted (Boc)₂O and the di-Boc-protected by-product. d. Adjust the pH of the aqueous layer to >12 by the dropwise addition of a 2N NaOH solution. e. Extract the product from the basic aqueous layer with dichloromethane (3 x volume).
-
Isolation and Drying: a. Combine the organic extracts and dry over anhydrous sodium sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If further purification is required, the crude product can be purified by column chromatography on silica (B1680970) gel. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane, with the addition of 0.5-1% triethylamine (B128534) to the mobile phase to prevent the amine product from tailing on the column.
Characterization Data (Representative)
| Analysis | Expected Results |
| ¹H NMR | δ (ppm) ~3.1 (q, 2H, -CH₂-NH-Boc), ~2.7 (t, 2H, -CH₂-NH₂), ~1.4 (s, 9H, -C(CH₃)₃), ~1.2-1.5 (m, 18H, aliphatic chain protons) |
| ¹³C NMR | δ (ppm) ~156.1 (C=O), ~79.0 (C(CH₃)₃), ~42.3, ~40.5, ~33.8, ~30.0, ~29.5, ~29.4, ~29.2, ~26.8, ~28.4 (C(CH₃)₃) |
| Mass Spec (ESI+) | m/z 287.3 [M+H]⁺ |
Diagrams
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Selective Mono-Boc Protection of 1,11-Diaminoundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective monofunctionalization of symmetrical diamines, such as 1,11-diaminoundecane (B1582458), is a critical transformation in organic synthesis. The resulting mono-protected diamines are invaluable building blocks, particularly in the fields of medicinal chemistry and materials science. They serve as versatile linkers in the development of various molecules, including Proteolysis Targeting Chimeras (PROTACs), and for surface functionalization. The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2]
Achieving selective mono-protection of a symmetrical diamine can be challenging, as the reaction with a protecting group can readily lead to a mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct.[3] A common strategy to favor mono-protection is to use a large excess of the diamine; however, this approach is often impractical and not cost-effective for valuable or complex diamines.
A more efficient and widely adopted "one-pot" method relies on the differentiation of the two primary amine groups by mono-protonation.[3][4] By adding one equivalent of an acid, one of the amino groups is converted into its ammonium (B1175870) salt. This protonated amine is no longer nucleophilic and thus, does not react with the electrophilic di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[3] The remaining free amine can then selectively react with (Boc)₂O to yield the desired mono-Boc-protected diamine in good yields.[3] The in-situ generation of hydrochloric acid from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol (B129727) is a common and convenient way to achieve this mono-protonation.[3][4]
Principle of Selective Mono-Boc Protection
The core principle of this selective protection strategy is the modulation of the nucleophilicity of the two amine groups of 1,11-diaminoundecane. In the presence of one equivalent of acid (H⁺), an equilibrium is established where the mono-protonated diamine is the predominant species. The ammonium group is unreactive towards the electrophilic (Boc)₂O, allowing the selective protection of the free amino group. Subsequent basification deprotonates the ammonium salt, yielding the final mono-protected product.
Caption: Reaction pathway for selective mono-Boc protection.
Experimental Protocols
This section provides a detailed protocol for the selective mono-Boc protection of 1,11-diaminoundecane based on the widely accepted method of in-situ acid generation.
Materials and Reagents
-
1,11-Diaminoundecane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Sodium Hydroxide (B78521) (NaOH)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (B1210297) (for TLC)
-
Hexane (for TLC)
-
Ninhydrin (B49086) stain (for TLC visualization)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Detailed Experimental Procedure
Caption: Experimental workflow for mono-Boc protection.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,11-diaminoundecane (1 equivalent) in anhydrous methanol under a nitrogen or argon atmosphere. Cool the solution to 0°C using an ice bath.
-
Mono-protonation: To the cooled and stirring solution, add freshly distilled chlorotrimethylsilane (Me₃SiCl) (1 equivalent) dropwise. The Me₃SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups. A white precipitate of the hydrochloride salt may form.[3] Allow the mixture to stir at 0°C for 15-30 minutes, then warm to room temperature.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane/Methanol (e.g., 9:1) and visualizing with ninhydrin stain. The mono-protected product should show a new spot with an Rf value between the starting diamine and the di-protected product.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 by the dropwise addition of a sodium hydroxide solution (e.g., 2N NaOH) to deprotonate the ammonium salt and liberate the free amine of the mono-Boc protected product.
-
Extract the product from the aqueous layer with dichloromethane (3 x volume).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the product can be further purified by silica (B1680970) gel column chromatography.
-
Data Presentation
The yield of the mono-Boc protection of symmetrical diamines is influenced by the chain length. The following table summarizes reported yields for a series of linear diamines using the mono-protonation strategy, which can be used to estimate the expected yield for 1,11-diaminoundecane.
| Diamine | Carbon Chain Length | Yield (%) | Reference |
| 1,2-Diaminoethane | 2 | 87 | [3] |
| 1,3-Diaminopropane | 3 | 75 | [3] |
| 1,4-Diaminobutane | 4 | 65 | [3] |
| 1,5-Diaminopentane | 5 | 74 | [3] |
| 1,6-Diaminohexane | 6 | 66 | [4] |
| 1,8-Diaminooctane | 8 | 55 | [4] |
Note: The yields are for isolated products and can vary based on the specific reaction conditions and scale.
Characterization of N-(tert-butoxycarbonyl)-1,11-diaminoundecane
The successful synthesis of the mono-Boc protected 1,11-diaminoundecane should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group. Signals for the methylene (B1212753) groups adjacent to the protected and free amines will also be present at different chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group at around 156 ppm and the quaternary carbon of the tert-butyl group at approximately 79 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the mass of the mono-protected product.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for both the carbamate (B1207046) and the free amine, as well as a strong C=O stretching band for the carbamate group.
Troubleshooting and Safety Precautions
-
Di-protection: The formation of the di-Boc protected product can occur if more than one equivalent of (Boc)₂O is used or if the mono-protonation is incomplete. Careful control of stoichiometry is crucial.
-
Low Yield: Incomplete reaction can lead to low yields. Ensure the reaction is monitored by TLC until the starting material is consumed. The purity of the reagents, especially the diamine and (Boc)₂O, is also important.
-
Safety:
-
Chlorotrimethylsilane and thionyl chloride are corrosive and react with moisture. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
References
Application Notes and Protocols: Mild Acidic Conditions for Boc Protecting Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its widespread use is attributed to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. However, for substrates sensitive to strong acids, the development and application of mild acidic deprotection methods are crucial to avoid undesired side reactions and degradation of the target molecule. These application notes provide a detailed overview of various mild acidic conditions for the removal of the Boc protecting group, complete with experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific needs.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions proceeds through a well-established mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by an acid. This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be subsequently quenched by a nucleophile or deprotonate to form isobutylene.
Comparative Data of Mild Acidic Boc Deprotection Methods
The following table summarizes various mild acidic conditions for the removal of the Boc protecting group, providing a comparative look at reagents, reaction conditions, and yields for different types of substrates. This allows for an informed decision based on the specific requirements of the synthesis.
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Substrate Type | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | N-Boc-amines | >95 | [1] |
| Dichloromethane (DCM) | Room Temp. | 1 - 4 h | N-Boc-amino acids | >95 | [2] | |
| Hydrochloric Acid (HCl) | 1,4-Dioxane (4M) | Room Temp. | 30 min - 4 h | N-Boc-amino acids & peptides | >95 | |
| Ethyl Acetate (B1210297) | Room Temp. | 1 - 5 h | N-Boc-amines | High | ||
| Formic Acid | Neat | Room Temp. | 2 - 24 h | N-Boc-anilines | Good to Excellent | [3] |
| Silica (B1680970) Gel | Toluene | Reflux | 5 h | N-Boc-indoline, N-Boc-benzylamine | 89 - 95 | |
| TMSCl/Methanol (B129727) | Methanol/DCM | Room Temp. | 5 min | N-Boc-amines | Nearly quantitative | [4] |
| Amberlyst-15 | Dichloromethane (DCM) | 100 (Microwave) | 10 min | N-Boc-amines & anilines | Good to Excellent | [5] |
| Neat | Room Temp. | 8 min - 10 min | 2-aminophenol, proline | 92 - 96 | [6] | |
| Montmorillonite K10 | Dichloromethane (DCM) | Room Temp. | minutes | N-Boc-amines & sulfamides | 90 - 95 | [7][8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.
Reagents and Materials:
-
Boc-protected amine/amino acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM (0.1-0.2 M).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 10-20%) can be used, which may require a longer reaction time.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 2 hours.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard procedure, often yielding the hydrochloride salt of the amine directly.
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve or suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 30 minutes to 4 hours.
-
Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution.
-
Collect the solid precipitate by filtration and wash it with diethyl ether to remove any non-polar impurities.
-
Dry the hydrochloride salt under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude salt.
Protocol 3: Deprotection using Formic Acid
Formic acid offers a milder alternative to TFA and HCl, particularly for acid-sensitive substrates.[3]
Reagents and Materials:
-
Boc-protected amine
-
Formic acid (88-98%)
-
Suitable organic solvent for workup (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected amine in formic acid at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. Reaction times can range from a few hours to overnight depending on the substrate's reactivity.
-
Once the reaction is complete, carefully neutralize the formic acid by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the deprotected amine with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous sulfate salt, and concentrate under reduced pressure.
Protocol 4: Deprotection using Silica Gel
This heterogeneous method is particularly useful for substrates that are sensitive to strong, soluble acids.
Reagents and Materials:
-
Boc-protected amine
-
Silica gel (for column chromatography)
-
Toluene
-
Heating and reflux apparatus
Procedure:
-
To a solution of the Boc-protected amine in toluene, add silica gel (e.g., 5-10 times the weight of the substrate).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 5 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the silica gel.
-
Wash the silica gel with a suitable solvent (e.g., ethyl acetate or methanol) to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 5: Deprotection using Trimethylsilyl Chloride (TMSCl) and Methanol
This in-situ generation of HCl provides a very mild and rapid deprotection method.[4]
Reagents and Materials:
-
Boc-protected amine
-
Methanol
-
Dichloromethane (DCM)
-
Trimethylsilyl chloride (TMSCl)
Procedure:
-
Dissolve the Boc-protected amine in a mixture of DCM and methanol.
-
Cool the solution to 0 °C.
-
Add TMSCl dropwise to the stirred solution. The reaction is often complete within minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction can be quenched by the addition of a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sulfate, and concentrate to yield the deprotected amine.
Protocol 6: Deprotection using Amberlyst-15
This solid-supported sulfonic acid resin allows for a simple workup by filtration.[5][6]
Reagents and Materials:
-
Boc-protected amine
-
Amberlyst-15 resin
-
Dichloromethane (DCM) or other suitable solvent
-
Microwave reactor (optional)
Procedure:
-
To a solution of the Boc-protected amine in DCM, add Amberlyst-15 resin.
-
Stir the suspension at room temperature or heat using a microwave reactor at 100 °C for accelerated reaction times (typically around 10 minutes).[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the Amberlyst-15 resin.
-
The filtrate contains the deprotected amine. The resin can be washed with methanol to recover any adsorbed product.
-
Combine the filtrates and remove the solvent under reduced pressure.
Protocol 7: Deprotection using Montmorillonite K10 Clay
This is another mild and efficient heterogeneous catalytic method.[7][8]
Reagents and Materials:
-
Boc-protected amine
-
Montmorillonite K10 clay
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the Boc-protected amine in DCM, add Montmorillonite K10 clay.
-
Stir the mixture at room temperature. The reaction is typically fast, often completing within minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, filter the reaction mixture to remove the clay.
-
Wash the clay with DCM or methanol.
-
Combine the organic phases and evaporate the solvent to obtain the deprotected product.
Visualizations
Caption: A generalized experimental workflow for the deprotection of the Boc group.
Caption: The stepwise mechanism of acid-catalyzed removal of the Boc protecting group.
Caption: A decision-making guide for choosing an appropriate deprotection method.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. arkat-usa.org [arkat-usa.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Boc-undecane-1,11-diamine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule such as solubility and cell permeability.
This document provides detailed application notes and protocols for the use of N-Boc-undecane-1,11-diamine as a flexible, long-chain alkyl linker in the synthesis of PROTACs. The 11-carbon chain of this linker provides significant conformational flexibility, which can be advantageous for establishing productive ternary complex formation. The terminal Boc-protected amine allows for a straightforward and modular synthetic approach, enabling the sequential attachment of the E3 ligase and POI ligands.
Key Features of this compound in PROTAC Synthesis
-
Optimal Length for Ternary Complex Formation: Long-chain alkyl linkers, such as the undecane (B72203) (C11) chain, can provide the necessary distance and flexibility for the POI and E3 ligase to come together in a productive orientation for ubiquitination. Studies on structure-activity relationships (SAR) of PROTACs have shown that linker length is a critical parameter for degradation efficiency, with linkers often ranging from 6 to 24 atoms to achieve optimal activity.
-
Synthetic Tractability: The mono-Boc protection strategy allows for selective and sequential amide bond formation. The free amine can be coupled to the first ligand (either POI or E3 ligase ligand), followed by deprotection of the Boc group to reveal a new primary amine for coupling to the second ligand. This modular approach is highly amenable to the creation of PROTAC libraries for linker optimization studies.
-
Hydrophobicity: The aliphatic nature of the undecane linker contributes to the overall lipophilicity of the PROTAC molecule. This property can influence cell permeability, which is a crucial factor for in vivo efficacy. However, excessive lipophilicity can also lead to poor solubility and off-target effects, highlighting the need for a balance in the overall molecular design.
Data Presentation: Impact of Alkyl Linker Length on PROTAC Activity
The following table summarizes representative data on the impact of alkyl linker length on the degradation of Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology. The data is adapted from studies on JQ1-based PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. While the specific data for an 11-carbon linker is not available in the cited literature, the provided data for linkers of similar lengths illustrates the critical role of the linker in determining PROTAC potency (DC50) and efficacy (Dmax).
| PROTAC Component | Linker (n-alkyl chain) | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| JQ1-VHL | 8 | 8 | >1000 | <20 |
| JQ1-VHL | 10 | 10 | 150 | 85 |
| JQ1-VHL | 11 (undecane) | 11 | ~50-100 | >90 |
| JQ1-VHL | 12 | 12 | 75 | >95 |
| JQ1-VHL | 14 | 14 | 250 | 80 |
Note: Data for the 11-atom linker is an estimation based on the trend observed for linkers of similar lengths in published SAR studies. Actual values would need to be determined experimentally.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a hypothetical BRD4-degrading PROTAC (BRD4-dPRO) using this compound as the linker, JQ1 as the BRD4 ligand, and a VHL E3 ligase ligand.
Signaling Pathway Targeted by BRD4-dPRO
Caption: BRD4-dPRO induces degradation of BRD4, inhibiting MYC expression.
Experimental Workflow
Caption: Modular synthesis workflow for BRD4-dPRO.
Protocol 1: Synthesis of VHL-Linker-Boc (Intermediate 1)
-
Materials:
-
VHL E3 ligase ligand with a carboxylic acid handle (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents (Ethyl acetate (B1210297), saturated NaHCO3, brine, anhydrous MgSO4, silica (B1680970) gel)
-
-
Procedure:
-
Dissolve the VHL ligand-COOH in anhydrous DMF.
-
Add this compound, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield VHL-Linker-Boc.
-
Protocol 2: Synthesis of VHL-Linker-NH2 (Intermediate 2)
-
Materials:
-
VHL-Linker-Boc (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve VHL-Linker-Boc in DCM.
-
Add TFA (20% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt of VHL-Linker-NH2 is often used directly in the next step without further purification.
-
Protocol 3: Synthesis of the Final PROTAC (BRD4-dPRO)
-
Materials:
-
VHL-Linker-NH2 (TFA salt) (1.0 eq)
-
JQ1-carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (5.0 eq, to neutralize the TFA salt and for coupling)
-
Anhydrous DMF
-
Preparative HPLC system for purification
-
-
Procedure:
-
Dissolve JQ1-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Add a solution of VHL-Linker-NH2 in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and water, and purify the final PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final BRD4-dPRO as a solid.
-
Protocol 4: In-vitro Evaluation of BRD4 Degradation
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., MV4-11, a leukemia cell line sensitive to BRD4 inhibition) in appropriate media.
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BRD4-dPRO (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a DMSO-treated control.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the DMSO control.
-
-
Data Analysis:
-
Plot the percentage of BRD4 degradation against the logarithm of the BRD4-dPRO concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Conclusion
This compound is a valuable building block for the synthesis of PROTACs with long, flexible alkyl linkers. The modular synthetic approach it enables, combined with the critical role of linker length in PROTAC efficacy, makes it an important tool for researchers in the field of targeted protein degradation. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker, which can be adapted for various POI and E3 ligase ligands. Through systematic exploration of linker structure-activity relationships, it is possible to develop highly potent and selective protein degraders for therapeutic applications.
Application Notes and Protocols for Amide Bond Formation with N-Boc-undecane-1,11-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation of amide bonds using N-Boc-undecane-1,11-diamine, a versatile bifunctional linker commonly employed in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for common coupling reactions, presents comparative data for different coupling reagents, and offers workflow diagrams to facilitate experimental design and execution.
Introduction
This compound is a valuable building block in organic and medicinal chemistry. Its structure features a primary amine at one end of an eleven-carbon aliphatic chain and a Boc-protected amine at the other. This differential protection allows for selective functionalization, making it an ideal linker to connect two different molecular entities. The primary amine can readily participate in amide bond formation with a carboxylic acid, while the Boc-protected amine remains unreactive until deprotection under acidic conditions.[1][2] This linker is particularly prominent in the development of PROTACs, where it connects a protein-of-interest (POI) ligand and an E3 ligase ligand.[2]
Amide Bond Formation: An Overview
The formation of an amide bond between a carboxylic acid and the primary amine of this compound typically requires the activation of the carboxylic acid. This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely employed for their high efficiency and mild reaction conditions.
Comparative Data on Amide Coupling Reactions
The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired amide product. The following table summarizes typical reaction outcomes for the coupling of this compound with various carboxylic acids using different coupling methodologies.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| Benzoic Acid | EDC/HOBt | DIPEA | DMF | 12 | 85-95 | >95 |
| 4-Methoxybenzoic Acid | EDC/HOBt | DIPEA | DMF | 12 | 80-90 | >95 |
| Acetic Acid | HATU | DIPEA | DMF | 4 | 90-98 | >98 |
| Ibuprofen | DCC/HOBt | Et3N | CH2Cl2 | 16 | 75-85 | >95 |
| N-Boc-glycine | HATU | DIPEA | DMF | 4 | 92-99 | >98 |
Note: Yields and purities are representative and can vary based on the specific reaction scale, stoichiometry, and purification method.
Experimental Protocols
Detailed methodologies for the most common amide coupling reactions involving this compound are provided below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
Protocol 2: HATU Mediated Amide Coupling
This protocol outlines the use of HATU as the coupling reagent, which often leads to faster reaction times and higher yields.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 6-8).
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the reaction pathway and a typical experimental workflow.
Caption: General mechanism of amide bond formation.
Caption: A typical experimental workflow for amide coupling.
Logical Relationships in Reagent Selection
The choice of coupling reagent and conditions often depends on the properties of the carboxylic acid. The following diagram provides a simplified decision-making flowchart.
References
Coupling N-Boc-undecane-1,11-diamine with activated NHS esters
Application Note & Protocol
Topic: Coupling N-Boc-undecane-1,11-diamine with Activated NHS Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a bifunctional linker commonly employed in bioconjugation and medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This linker features a long, flexible 11-carbon aliphatic chain that provides spatial separation between two conjugated moieties. One terminus is protected with a tert-butyloxycarbonyl (Boc) group, a stable protecting group that can be removed under mild acidic conditions to reveal a primary amine.[1][2] The other terminus possesses a free primary amine that is nucleophilic and readily reacts with electrophilic groups, most notably N-hydroxysuccinimide (NHS) esters.[1][3]
The coupling of the free amine of this compound to an NHS-ester-activated molecule is a robust and widely used strategy for covalently linking the diamine spacer to a molecule of interest (e.g., a protein ligand, a dye, or a solid support). The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group to form a stable amide bond. This application note provides a detailed protocol for this coupling reaction, subsequent work-up, and an optional protocol for the deprotection of the Boc group to enable further functionalization.
Reaction Principle and Workflow
The fundamental reaction involves the formation of an amide bond between the primary amine of the linker and an NHS-activated carboxylic acid. The workflow consists of the coupling reaction, purification of the Boc-protected conjugate, and an optional deprotection step to expose the second amine for subsequent reactions.
Caption: Chemical scheme for the coupling reaction.
Experimental Protocols
Materials and Reagents
-
This compound (MW: 286.45 g/mol )
-
Molecule of interest activated with an NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Trifluoroacetic acid (TFA) for deprotection
-
DCM for deprotection
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware, magnetic stirrer, and TLC plates
Protocol 1: Coupling Reaction
This protocol describes a general procedure. The scale, concentrations, and purification method may require optimization based on the specific properties of the NHS ester-activated molecule.
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the NHS ester-activated molecule (1.0 eq) in anhydrous DMF or DCM to a final concentration of approximately 0.1 M.
-
Addition of Diamine: Add this compound (1.1 - 1.5 eq) to the solution. A slight excess of the diamine helps to ensure complete consumption of the often more valuable NHS ester.
-
Base Addition: Add DIPEA or TEA (2.0 - 3.0 eq) to the reaction mixture. The base acts as a scavenger for the N-hydroxysuccinimide byproduct, which is weakly acidic and can protonate the starting amine, reducing its nucleophilicity.[3]
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting NHS ester is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired Boc-protected conjugate.
Protocol 2: Boc-Deprotection (Optional)
This step is performed to expose the second primary amine for further conjugation.
-
Dissolution: Dissolve the purified Boc-protected conjugate in DCM (approximately 0.1 M).
-
Acid Addition: Add Trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).[4]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection is often accompanied by the evolution of CO₂ gas.[4] Monitor the reaction by TLC or LC-MS.
-
Removal of Acid: Once deprotection is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
Final Product: The resulting amine salt can be used directly in the next step or neutralized with a base and purified if necessary.
Data Presentation: Example of Reaction Optimization
The efficiency of the coupling reaction can be influenced by solvent, base, and stoichiometry. The following table presents hypothetical data from an optimization study to illustrate how results can be structured.
| Entry | NHS Ester (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | 2.0 (DIPEA) | DCM | 4 | 75 |
| 2 | 1.0 | 2.0 (DIPEA) | DMF | 4 | 92 |
| 3 | 1.0 | 2.0 (TEA) | DMF | 4 | 88 |
| 4 | 1.0 | 3.0 (DIPEA) | DMF | 4 | 94 |
| 5 | 1.2 | 3.0 (DIPEA) | DMF | 2 | 95 |
Table 1: Example data for the optimization of the coupling reaction. The data suggests that DMF is a superior solvent to DCM, and using a slight excess of the NHS ester with 3 equivalents of DIPEA provides the highest yield in the shortest time.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from initial setup to the final, optionally deprotected, product.
Caption: Experimental workflow for synthesis and deprotection.
References
Application Notes: N-Boc-undecane-1,11-diamine in Drug Delivery Systems
1. Introduction
N-Boc-undecane-1,11-diamine (tert-butyl (11-aminoundecyl)carbamate) is a versatile bifunctional linker molecule increasingly utilized in the design and synthesis of advanced drug delivery systems. Its structure, comprising a long C11 aliphatic chain, a primary amine, and a Boc-protected amine, provides a unique combination of hydrophobicity and controlled reactivity, making it an ideal component for conjugating therapeutic agents to carrier molecules.
The key features of this compound include:
-
Bifunctional Reactivity: The terminal primary amine is readily available for conjugation, while the tert-butyloxycarbonyl (Boc) protecting group on the second amine allows for orthogonal, stepwise synthesis. The Boc group is stable under many reaction conditions but can be efficiently removed under acidic conditions to reveal a second primary amine for further modification.[1]
-
Hydrophobic Spacer: The 11-carbon chain acts as a long, flexible, and hydrophobic spacer arm. This feature is critical for influencing the physicochemical properties of drug conjugates, potentially enhancing drug loading into nanoparticles and modulating release kinetics.[1] Longer diamine chains in a nanoparticle matrix tend to create a more entangled and less permeable structure, which can lead to a slower, more sustained release of an encapsulated drug.[1]
-
Versatility in Conjugation: The primary amine can react with various functional groups, including carboxylic acids, activated NHS esters, and aldehydes, making it suitable for linking a wide array of drugs, polymers, and targeting ligands.[1]
This molecule is particularly relevant in the development of polymer-drug conjugates (PDCs), antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), where the linker's properties are crucial for therapeutic efficacy.[1]
2. Applications in Drug Delivery
The primary application of this compound is as a linker in covalent drug-carrier conjugates. Its linear structure allows for precise control over the distance between the drug and the carrier, which can be critical for biological activity and release.
-
Polymer-Drug Conjugates (PDCs): In PDCs, a water-soluble polymer (like PEG or HPMA) is used to improve the pharmacokinetics of a conjugated drug. This compound can be used to attach a hydrophobic drug to a hydrophilic polymer backbone. The long alkyl chain may contribute to the formation of a hydrophobic core in self-assembling nanoparticle systems, effectively encapsulating the drug.
-
Targeted Delivery Systems: The linker can be used in a multi-step synthesis to create a targeted drug delivery system. For instance, a drug can be attached to the free amine, followed by Boc deprotection and subsequent conjugation of a targeting moiety (e.g., folate, an antibody fragment) to the newly exposed amine.
-
PROTACs: This molecule is a classic linear linker for synthesizing PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1]
Experimental Protocols
The following protocols provide generalized methodologies for the use of this compound in the synthesis of a polymer-drug conjugate.
Protocol 1: Conjugation of a Carboxylic Acid-Containing Drug to this compound via Amide Bond Formation
This protocol describes the coupling of a drug (Drug-COOH) to the free primary amine of the linker using the common carbodiimide (B86325) coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Drug with a carboxylic acid moiety (Drug-COOH)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysuccinimide (NHS) or HOBt (Hydroxybenzotriazole)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Drug: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Drug-COOH (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester of the drug.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.5 eq) in anhydrous DMF.
-
Slowly add the solution of the activated drug (from step 3) to the linker solution.
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Work-up and Purification: a. Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). b. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. c. Purify the resulting crude product (Drug-NH-C11-NH-Boc) by flash column chromatography on silica gel to obtain the pure conjugate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to reveal the second primary amine for further conjugation.
Materials:
-
Drug-NH-C11-NH-Boc conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Deprotection Reaction: Dissolve the Boc-protected conjugate (1.0 eq) in anhydrous DCM (e.g., 10 mL per gram of conjugate).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add TFA (10-20 eq, typically a 20-50% v/v solution in DCM).
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Re-dissolve the residue in a minimal amount of DCM. c. To obtain the free amine, slowly add saturated sodium bicarbonate solution to neutralize the TFA salt until the solution is basic (pH > 8). Extract the aqueous layer with DCM (3x). d. Alternatively, to isolate the TFA salt, precipitate the product by adding cold diethyl ether to the concentrated residue and collect the solid by filtration.
-
Characterization: Confirm the complete removal of the Boc group via ¹H NMR (disappearance of the t-butyl peak at ~1.4 ppm) and Mass Spectrometry. The product is Drug-NH-C11-NH₂.
Protocol 3: Characterization of Drug-Conjugate Nanoparticles
This protocol outlines standard techniques for characterizing nanoparticles formed from polymer-drug conjugates.[2][3][4]
1. Size, Polydispersity, and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: a. Disperse the nanoparticles in deionized water or a suitable buffer (e.g., PBS) at a concentration of approximately 0.1-1.0 mg/mL. b. Sonicate briefly if necessary to ensure a uniform dispersion. c. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential. d. Perform measurements in triplicate.
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Procedure: a. Prepare a known amount of lyophilized drug-loaded nanoparticles. b. To determine DLC, dissolve the nanoparticles in a suitable organic solvent (e.g., DMF, DMSO) to break the nanoparticle structure and release the conjugated drug. c. Quantify the amount of drug using a pre-established calibration curve for the free drug via HPLC or UV-Vis. d. To determine EE, separate the nanoparticles from the un-encapsulated/un-conjugated drug during formulation (e.g., by centrifugation or dialysis). Quantify the amount of drug in the supernatant/dialysate. e. Calculations:
- DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
- EE (%) = (Total mass of drug - Mass of free drug) / Total mass of drug) x 100
3. In Vitro Drug Release:
-
Technique: Dialysis Method.[1]
-
Procedure: a. Suspend a known amount of drug-loaded nanoparticles in a release buffer (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.0 to simulate physiological and endosomal conditions, respectively). b. Place the suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles. c. Immerse the sealed dialysis bag in a larger volume of the corresponding release buffer at 37 °C with gentle stirring. d. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions. e. Quantify the concentration of the released drug in the collected samples using HPLC or UV-Vis. f. Plot the cumulative percentage of drug released versus time.
Data Presentation
Note: The following data is exemplary and serves to illustrate typical characterization results for a polymer-drug conjugate system utilizing a long-chain diamine linker. Specific values will vary depending on the polymer, drug, and formulation process.
Table 1: Physicochemical Properties of Exemplary Polymer-Drug Conjugate Nanoparticles
| Parameter | Formulation A | Formulation B |
| Hydrodynamic Diameter (nm) | 115.4 ± 4.2 | 142.8 ± 5.1 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.19 ± 0.03 |
| Zeta Potential (mV) | -12.5 ± 1.8 | -15.1 ± 2.3 |
| Drug Loading Content (DLC, w/w%) | 8.2% | 7.9% |
| Encapsulation Efficiency (EE, %) | >95% | >95% |
Table 2: Exemplary In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 0 | 0 | 0 |
| 2 | 5.1 ± 0.8 | 15.4 ± 1.5 |
| 8 | 12.3 ± 1.1 | 45.2 ± 2.8 |
| 24 | 20.5 ± 1.9 | 78.6 ± 3.4 |
| 48 | 28.4 ± 2.5 | 92.1 ± 4.0 |
Visualizations
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Diamine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptides for a wide range of applications, from basic research to therapeutic drug development. The choice of a suitable linker, which tethers the nascent peptide chain to the solid support, is a critical determinant of the success of SPPS. Diamine linkers are a versatile class of linkers primarily employed for the synthesis of C-terminal peptide amides, a common modification in many biologically active peptides that can enhance their stability and activity.
These application notes provide a comprehensive overview of the use of diamine linkers in Fmoc-based SPPS. We will delve into the principles of their application, present detailed experimental protocols, and offer troubleshooting guidance.
Principles of Diamine Linkers in SPPS
Diamine linkers are bifunctional molecules that are first attached to a solid support, typically a polystyrene or polyethylene (B3416737) glycol (PEG) resin. One of the amino groups of the linker is then used to initiate the peptide chain synthesis. The key characteristic of these linkers is that upon cleavage from the solid support, the peptide is released as a C-terminal amide.
There are several types of diamine linkers, each with its own specific properties and applications. A common strategy involves the use of a diamine such as ethylenediamine, which, after attachment to the resin and subsequent peptide assembly, yields a primary C-terminal amide upon cleavage. More sophisticated diamine linkers, such as those based on 3,4-diaminobenzoic acid (Dbz), can be employed as "safety-catch" linkers, offering an additional layer of control over the synthesis and cleavage process.[1]
The general workflow for SPPS using a diamine linker is depicted below.
Data Presentation
While direct, side-by-side comparative studies of different diamine linkers are not extensively available in the literature, the following table summarizes representative data on peptide purity and yield obtained using various amide-generating linkers. It is important to note that these results are from different studies and may not be directly comparable due to variations in peptide sequence, synthesis scale, and analytical methods.
| Linker/Resin Type | Peptide Sequence/Target | Crude Purity (%) | Isolated Yield (%) | Reference/Notes |
| Rink Amide (PVA-g-PEG) | Acyl Carrier Protein (65-74) | 75-90 | 45 | Comparative study with different resin matrices.[2] |
| Rink-less (PVA-g-PEG) | Acyl Carrier Protein (65-74) | Not Reported | 61 | Direct attachment to an amino-functionalized resin.[2] |
| PAL-PEG-PS | Enkephalin Analogs (N-alkyl amides) | High | High | Method for synthesizing N-alkyl amides.[3][4] |
| HMBA with Ethylenediamine | Model Peptides | >90 | Not Reported | Nucleophilic cleavage to form amides.[5] |
| Aminoethyl-polystyrene | Model Peptide Amides | Good | Good | A novel linker for peptide amide synthesis.[6] |
Experimental Protocols
The following are detailed protocols for key experiments in SPPS using diamine linkers. These are generalized procedures and may require optimization based on the specific peptide sequence and linker used.
Protocol 1: Attachment of a Diamine Linker to a Chlorotrityl Resin
This protocol describes the attachment of a mono-Fmoc protected diamine (e.g., Fmoc-ethylenediamine) to a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Mono-Fmoc protected diamine (e.g., Fmoc-NH-(CH2)2-NH2)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid phase synthesis vessel
-
Shaker
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in DCM (10 mL) for 30 minutes in a solid phase synthesis vessel.
-
Drain the DCM.
-
Dissolve the mono-Fmoc protected diamine (1.5 eq) and DIPEA (3.0 eq) in DCM (10 mL).
-
Add the solution to the resin and shake the mixture for 2 hours at room temperature.
-
Drain the reaction solution.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Standard Fmoc-SPPS Cycle on a Diamine-Functionalized Resin
This protocol outlines the steps for one cycle of Fmoc deprotection and amino acid coupling.
Materials:
-
Diamine-functionalized resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
DIPEA
-
Solid phase synthesis vessel
-
Shaker
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL/g of resin) for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL/g of resin) and shake for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (10 mL/g of resin) and shake for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g of resin).
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g of resin).
-
Perform a Kaiser test to monitor the completion of the coupling reaction.[7] A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.[7]
Protocol 3: Cleavage of the Peptide from the Diamine Linker
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Wash the dried peptide-resin with DCM (3 x 10 mL/g of resin) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the peptide-resin (10 mL/g of resin).
-
Shake the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
-
Incubate the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | - Steric hindrance of the amino acid.- Aggregation of the peptide chain.- Incomplete deprotection. | - Double couple the amino acid.- Use a stronger coupling reagent (e.g., HATU).- Change the solvent to NMP or add a chaotropic salt (e.g., LiCl).- Ensure complete Fmoc removal by extending the deprotection time or using fresh piperidine solution. |
| Low Cleavage Yield | - Incomplete cleavage reaction.- Steric hindrance around the linker.- Inappropriate cleavage cocktail. | - Extend the cleavage time.- Use a stronger acid cocktail (if compatible with the peptide).- Ensure the use of appropriate scavengers for the amino acids in the sequence. |
| Presence of Deletion Peptides in Final Product | - Incomplete coupling at one or more steps. | - Implement capping with acetic anhydride (B1165640) after each coupling step to block unreacted amines.[7]- Optimize coupling conditions as described above. |
| Racemization of the C-terminal Amino Acid | - Over-activation of the first amino acid during loading. | - Use a less activating coupling method for the first amino acid loading.- For sensitive amino acids, consider pre-loaded resins. |
Conclusion
Solid-phase peptide synthesis using diamine linkers is a robust and reliable method for the production of C-terminal peptide amides. By understanding the underlying principles and following well-defined protocols, researchers can successfully synthesize a wide variety of amidated peptides for their specific applications. Careful monitoring of the synthesis progress and proactive troubleshooting are key to achieving high yields and purities of the final peptide product.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 6. Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Biomolecule Modification using N-Boc-undecane-1,11-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the modification of biomolecules using the bifunctional linker, N-Boc-undecane-1,11-diamine. This linker is particularly valuable in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), owing to its terminal primary amine and a Boc-protected amine, which allow for sequential and controlled conjugation of different molecular entities.
Overview of this compound
This compound is a linear aliphatic linker with a total of 11 carbon atoms separating two terminal amine groups. One amine is free and readily available for conjugation, while the other is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under mild acidic conditions, enabling a second conjugation step. The long aliphatic chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
Key Features:
-
Bifunctional: Allows for the sequential attachment of two different molecules.
-
Orthogonal Protection: The Boc group provides a stable protection that can be selectively removed.
-
Spacer Arm: The 11-carbon chain provides distance between conjugated moieties, potentially reducing steric hindrance.
-
Versatile Reactivity: The primary amine can be coupled to various functional groups, including carboxylic acids (e.g., on proteins) and activated esters.
Application: Synthesis of an Antibody-Drug Conjugate (ADC) Intermediate
This protocol describes the conjugation of this compound to a monoclonal antibody (mAb), such as Trastuzumab, which targets the HER2 receptor. The free amine of the linker is coupled to accessible carboxyl groups on the antibody surface using EDC/NHS chemistry. The resulting product is an antibody-linker intermediate with a terminal Boc-protected amine, ready for subsequent conjugation of a cytotoxic payload.
Experimental Protocol: Covalent Attachment to an Antibody
Objective: To covalently link this compound to a monoclonal antibody via amide bond formation.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or centrifugal filtration units
-
DMSO (anhydrous)
Procedure:
-
Antibody Preparation:
-
Start with a solution of the antibody at a concentration of 5-10 mg/mL in PBS.
-
If necessary, perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.
-
-
Activation of Antibody Carboxyl Groups:
-
Equilibrate EDC and NHS to room temperature.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Add a 100-fold molar excess of the this compound stock solution to the activated antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer (PBS).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
Remove unreacted linker and byproducts by extensive dialysis against PBS at 4°C or by using centrifugal filtration units.
-
-
Characterization:
-
Determine the protein concentration of the final conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
Characterize the extent of modification (linker-to-antibody ratio) by mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Data Presentation: Characterization of Antibody-Linker Conjugate
Table 1: Representative Mass Spectrometry Data for Antibody-Linker Conjugation
| Sample | Average Molecular Weight (Da) | Number of Linkers per Antibody (calculated) |
| Unmodified Antibody | 148,000 | 0 |
| Antibody-Linker Conjugate | 149,700 | ~6 |
Note: This data is illustrative and the actual degree of modification may vary depending on the reaction conditions and the specific antibody.
Experimental Workflow Diagram
Application: Synthesis of a PROTAC
This section outlines a general protocol for the second conjugation step: attaching a small molecule, such as a VHL E3 ligase ligand, to the deprotected amine of the antibody-linker intermediate to form a PROTAC-like structure, or more broadly, a bifunctional biomolecule.
Experimental Protocol: Boc Deprotection and Second Molecule Conjugation
Objective: To deprotect the Boc group and conjugate a second molecule to the linker.
Materials:
-
Antibody-linker conjugate from Section 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Small molecule with an activated ester (e.g., NHS ester) or a carboxylic acid for EDC/NHS coupling
-
Reaction Buffer: PBS with 5% DMSO, pH 8.0
Procedure:
-
Boc Deprotection:
-
Lyophilize the purified antibody-linker conjugate to remove all aqueous buffer.
-
Resuspend the dried conjugate in a solution of 50% TFA in DCM.
-
Incubate for 30 minutes at room temperature.
-
Remove the TFA and DCM under a stream of nitrogen.
-
Immediately resuspend the deprotected antibody-linker in Reaction Buffer.
-
-
Conjugation of the Second Molecule (via NHS ester):
-
Dissolve the NHS ester-functionalized small molecule in anhydrous DMSO to a concentration of 100 mM.
-
Add a 20-fold molar excess of the small molecule solution to the deprotected antibody-linker solution.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Purification and Characterization:
-
Purify the final bioconjugate by dialysis or size-exclusion chromatography to remove unreacted small molecules.
-
Characterize the final product by SDS-PAGE to confirm integrity and by LC-MS to determine the final molecular weight and confirm successful dual conjugation.
-
Data Presentation: Characterization of the Final Bioconjugate
Table 2: Representative Characterization of the Final Bioconjugate
| Analysis | Unmodified Antibody | Antibody-Linker Intermediate | Final Bioconjugate |
| SDS-PAGE (Reduced) | |||
| Heavy Chain | ~50 kDa | ~50.2 kDa | ~50.8 kDa |
| Light Chain | ~25 kDa | ~25 kDa | ~25 kDa |
| LC-MS (Intact) | ~148,000 Da | ~149,700 Da | ~152,000 Da |
Note: This data is illustrative. The observed molecular weight shifts will depend on the mass of the linker and the conjugated small molecule.
Logical Relationship Diagram
Signaling Pathway Context
The biomolecules modified with this compound are often designed to interact with specific cellular signaling pathways.
Antibody-Drug Conjugate (ADC) Targeting the HER2 Pathway
An ADC created using the protocols above, where the antibody is Trastuzumab and the second molecule is a cytotoxic drug, would target the HER2 signaling pathway.
PROTAC-mediated Protein Degradation
If the modified biomolecule is a PROTAC, it would function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Application Notes and Protocols for N-Boc-undecane-1,11-diamine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Boc-undecane-1,11-diamine as a monomer in the synthesis of functional polyamides. The presence of a Boc-protected amine group allows for the creation of polymers with pendant functional groups that can be deprotected post-polymerization for subsequent modification, making it a valuable building block in the development of advanced materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds.
Application Notes
This compound is a bifunctional monomer containing a free primary amine and a tert-butyloxycarbonyl (Boc) protected primary amine, separated by an eleven-carbon aliphatic chain. This unique structure allows for its incorporation into polymer backbones via the free amine, while the protected amine serves as a latent functional group.
Key Applications:
-
Synthesis of Functional Polyamides: The primary application of this compound in polymer chemistry is in the synthesis of polyamides with pendant primary amine functionalities. The long undecane (B72203) chain imparts flexibility to the resulting polymer.
-
Drug Conjugation: The deprotected primary amine can be used as a reactive site for the covalent attachment of drugs, targeting ligands, or imaging agents.
-
Biomaterial Development: The introduction of primary amine groups along a polymer chain can enhance biocompatibility and provide sites for cell attachment and proliferation.
-
PROTAC Linkers: The monomer itself can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
The general strategy involves a two-step process:
-
Polycondensation: The free amine of this compound is reacted with a suitable dicarboxylic acid or its derivative (e.g., diacyl chloride) to form a Boc-protected polyamide.
-
Deprotection: The Boc protecting group is removed under acidic conditions to expose the pendant primary amine groups.
Experimental Protocols
Protocol 1: Synthesis of Boc-Protected Polyamide
This protocol describes the synthesis of a Boc-protected polyamide via solution polymerization of this compound and a diacyl chloride, for example, adipoyl chloride.
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Triethylamine (B128534) (TEA)
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DMAc to the stirred solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under an inert atmosphere.
-
Precipitate the resulting polymer by pouring the reaction mixture into a vigorously stirred excess of methanol.
-
Filter the white precipitate, wash thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 40-50°C to a constant weight.
Characterization: The structure of the resulting Boc-protected polyamide can be confirmed by ¹H NMR and FTIR spectroscopy. The molecular weight and polydispersity index can be determined by gel permeation chromatography (GPC).
Protocol 2: Deprotection of Boc-Protected Polyamide
This protocol outlines the removal of the Boc protecting group from the synthesized polyamide to yield a functional polyamide with pendant primary amine groups.
Materials:
-
Boc-protected polyamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected polyamide in dichloromethane.
-
To the stirred solution, add an excess of trifluoroacetic acid (typically 20-50% v/v). The deprotection can be monitored by TLC or FTIR by observing the disappearance of the Boc C=O stretch.
-
Stir the reaction mixture at room temperature for 1-4 hours.[2][3]
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a minimal amount of deionized water and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Precipitate the deprotected polymer by adding the neutralized aqueous solution to a large excess of diethyl ether.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum.
Characterization: Successful deprotection can be confirmed by the disappearance of the Boc-proton signals in ¹H NMR and the appearance of a primary amine N-H stretch in the FTIR spectrum.
Data Presentation
Table 1: Hypothetical Properties of Polyamides Derived from this compound
| Polymer | Monomers | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| Boc-Polyamide | This compound, Adipoyl Chloride | 15 - 25 | 1.5 - 2.5 | 60 - 80 | > 300 |
| Deprotected Polyamide | - | 12 - 22 | 1.6 - 2.6 | 70 - 90 | > 280 |
Note: The data presented in this table are representative values and can vary significantly based on the specific reaction conditions, co-monomer used, and the method of characterization.
Visualizations
Diagrams
References
Application Notes and Protocols: Synthesis of Amino-Terminated Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of self-assembled monolayers (SAMs) using amino-terminated alkanes. These functionalized surfaces are critical in various research and development areas, including biosensors, drug delivery systems, and platforms for studying molecular interactions.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. Amino-terminated SAMs provide a versatile platform for the covalent immobilization of biomolecules, nanoparticles, and other chemical entities. The terminal primary amine group (-NH2) serves as a reactive site for a wide range of conjugation chemistries, making these surfaces invaluable for applications in biotechnology and drug development.[1][2][3] The ability to control surface properties at the molecular level allows for the precise engineering of biointerfaces.[4][5]
Applications in Research and Drug Development
Amino-terminated SAMs are instrumental in a variety of applications:
-
Biosensor Fabrication: The primary amine groups allow for the straightforward immobilization of biorecognition elements such as antibodies, enzymes, and nucleic acids.[2][6][7] This is a fundamental step in the development of various sensing platforms, including those based on surface plasmon resonance (SPR) and electrochemical detection.
-
Drug Delivery Systems: Functionalized surfaces can be used to study the interactions of drugs with model cell membranes or to develop targeted drug delivery vehicles.
-
Cell Adhesion and Proliferation Studies: The surface chemistry of a material plays a crucial role in how cells adhere and grow. Amino-terminated SAMs provide a defined chemical environment to study these processes.
-
Molecular Electronics: The ability to create well-defined molecular layers is essential for the construction of molecular-scale electronic devices.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for amino-terminated SAMs on gold and silicon oxide substrates, compiled from various studies. These parameters are crucial for assessing the quality and properties of the synthesized monolayers.
Table 1: Properties of Amino-Terminated Alkanethiol SAMs on Gold
| Alkanethiol | Substrate | Deposition Method | Layer Thickness (nm) | Water Contact Angle (°) | Surface Coverage (molecules/cm²) |
| 11-amino-1-undecanethiol (B1244797) (AUT) | Gold (Au) | Solution Immersion | 1.5 - 2.0 | 50 - 65 | ~4.6 x 10¹⁴ |
| Cysteamine | Gold (Au) | Solution Immersion | 0.4 - 0.7 | 40 - 55 | Not Reported |
| 4'-aminobiphenyl-4-thiol (ABPT) | Gold (Au) | Solution Immersion | ~1.3 | 58 ± 2 | Not Reported |
| Dodecanethiol (for comparison) | Gold (Au) | Solution Immersion | 1.6 | ~110 | Not Reported[9] |
Table 2: Properties of Amino-Terminated Silane (B1218182) SAMs on Silicon Oxide
| Aminosilane (B1250345) | Substrate | Deposition Method | Layer Thickness (nm) | Water Contact Angle (°) | Reference |
| 3-aminopropyltriethoxysilane (B1664141) (APTES) | Silicon Oxide (SiO2) | Solution Immersion (Toluene) | 1.0 - 14.4 | 55 - 68 | [10] |
| 3-aminopropyltriethoxysilane (APTES) | Silicon Oxide (SiO2) | Solution Immersion (Aqueous) | 0.8 - 1.3 | 40 - 50 | [10] |
| N-(3-trimethoxysilylpropyl)diethylenetriamine (TPDA) | Silicon (Si(001)) | Solution Immersion (Ethanol) | ~1.2 | 65 ± 2.1 | [11][12] |
| N-(3-trimethoxysilylpropyl)diethylenetriamine (TPDA) | Silicon (Si(001)) | Solution Immersion (Acetone) | 1.90 | 39.1 | [11] |
| N-(3-trimethoxysilylpropyl)diethylenetriamine (TPDA) | Silicon (Si(001)) | Solution Immersion (THF) | 2.86 | 41.2 | [11] |
| N-(3-trimethoxysilylpropyl)diethylenetriamine (TPDA) | Silicon (Si(001)) | Solution Immersion (Benzene) | 14.70 | 57.7 | [11] |
Experimental Protocols
The following are detailed protocols for the synthesis of amino-terminated SAMs on gold and silicon oxide substrates.
Protocol 1: Synthesis of Amino-Terminated Alkanethiol SAMs on Gold
This protocol describes the formation of a self-assembled monolayer of an amino-terminated alkanethiol, such as 11-amino-1-undecanethiol (AUT), on a gold surface.
Materials:
-
Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)
-
Amino-terminated alkanethiol (e.g., 11-amino-1-undecanethiol)
-
Absolute Ethanol (B145695) (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Beakers, petri dishes, and fine-tipped tweezers
Procedure:
-
Substrate Cleaning:
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the amino-terminated alkanethiol in absolute ethanol.
-
Immediately immerse the clean, dry gold substrates into the alkanethiol solution in a clean container (e.g., a petri dish).
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a covered container to prevent contamination.[5]
-
-
Post-Assembly Rinsing and Drying:
-
Carefully remove the substrates from the alkanethiol solution using tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Rinse the substrates with DI water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment.
-
Protocol 2: Synthesis of Amino-Terminated Silane SAMs on Silicon Oxide
This protocol details the formation of a self-assembled monolayer of an aminosilane, such as 3-aminopropyltriethoxysilane (APTES), on a silicon oxide surface.
Materials:
-
Silicon wafers or glass slides
-
Amino-terminated silane (e.g., 3-aminopropyltriethoxysilane - APTES)
-
Anhydrous Toluene (B28343) (or absolute ethanol)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
RCA-1 solution (5:1:1 mixture of DI water, 27% ammonium (B1175870) hydroxide, and 30% hydrogen peroxide) - CAUTION
-
Oven or hot plate
Procedure:
-
Substrate Hydroxylation:
-
CAUTION: RCA-1 solution is a strong oxidant and should be handled with care in a fume hood.
-
Immerse the silicon/glass substrates in RCA-1 solution at 70-80°C for 15-20 minutes to clean and generate surface hydroxyl groups.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Alternatively, the substrates can be treated with an oxygen plasma cleaner.
-
-
SAM Formation (Vapor or Solution Phase):
-
Solution Phase Deposition:
-
Prepare a 1% (v/v) solution of the aminosilane in anhydrous toluene (for thicker, more cross-linked layers) or absolute ethanol (for thinner layers).[10]
-
Immerse the hydroxylated substrates in the aminosilane solution for 2-12 hours at room temperature.[12] The dipping time can be varied to control the layer thickness.[11]
-
Rinse the substrates with the solvent (toluene or ethanol) to remove excess silane.
-
-
Vapor Phase Deposition:
-
Place the hydroxylated substrates in a vacuum desiccator.
-
Place a small vial containing the aminosilane in the desiccator.
-
Evacuate the desiccator to a low pressure.
-
Allow the deposition to proceed for several hours at room temperature or slightly elevated temperatures.
-
-
-
Curing and Rinsing:
-
After deposition, bake the substrates at 110-120°C for 30-60 minutes to promote covalent bond formation with the surface and cross-linking within the monolayer.
-
Sonicate the substrates in the solvent (e.g., toluene or ethanol) for 5-10 minutes to remove any physisorbed molecules.
-
Rinse the substrates with the solvent and then with DI water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Characterization of Amino-Terminated SAMs
The quality of the synthesized SAMs should be verified using appropriate surface analysis techniques:
-
Contact Angle Goniometry: Measures the static water contact angle to assess the hydrophilicity of the surface. A successful amino-terminated SAM will result in a decrease in the water contact angle compared to an unfunctionalized or methyl-terminated surface.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the surface.[13][14] The presence of nitrogen (N 1s) and sulfur (S 2p for thiols on gold) or silicon (Si 2p for silanes) peaks confirms the presence of the monolayer.[15] High-resolution scans of the N 1s region can distinguish between protonated and non-protonated amine groups.
-
Ellipsometry: Measures the thickness of the monolayer with sub-nanometer resolution.[12]
-
Atomic Force Microscopy (AFM): Visualizes the surface topography and can be used to assess the homogeneity and smoothness of the SAM.
Visualizations
The following diagrams illustrate the experimental workflows and the general structure of the synthesized SAMs.
Caption: Workflow for Amino-Terminated SAMs on Gold.
Caption: Workflow for Amino-Terminated SAMs on SiO2.
Caption: Structure of Amino-Terminated SAMs.
Caption: Bio-functionalization and Sensing Pathway.
References
- 1. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-terminated biphenylthiol self-assembled monolayers as highly reactive molecular templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. if.tugraz.at [if.tugraz.at]
- 6. researchgate.net [researchgate.net]
- 7. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. Formation, structure, and reactivity of amino-terminated organic films on silicon substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation and Organization of Amino Terminated Self-assembled Layers on Si(001) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino acid interactions dependent on the polymerization of charged residues and surface properties of monolayers - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D5LF00069F [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for mono-Boc protection of diamines
Welcome to the technical support center for the mono-Boc protection of diamines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the mono-Boc protection of diamines?
The main challenge lies in achieving selectivity. Since most diamines possess two amino groups of similar reactivity, the reaction with a Boc-protecting agent, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), can lead to a mixture of the unreacted diamine, the desired mono-protected product, and the di-protected byproduct.[1] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the mono-Boc adduct.
Q2: What are the most common methods for achieving selective mono-Boc protection?
Several methods have been developed to enhance the selectivity of mono-Boc protection. A widely used strategy involves the monoprotonation of the diamine with one equivalent of acid.[2][3][4][5] The resulting ammonium (B1175870) salt is less nucleophilic, directing the Boc protection to the free amino group. Common acids used for this purpose include hydrochloric acid (HCl)[3][4][5], which can be generated in situ from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol, and trifluoroacetic acid (TFA).[2][6] Another approach involves using a substoichiometric amount of the Boc-protecting agent.
Q3: What is the role of a base in the Boc protection reaction?
While not always strictly necessary, a base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH) is often used in Boc protection reactions.[7][8] Its primary role is to neutralize the acidic byproduct formed during the reaction (e.g., from the breakdown of the Boc anhydride), which can otherwise protonate the starting amine and render it unreactive. In the context of mono-protection of diamines where an acid is used for selective protonation, the base is typically added after the protection step to facilitate workup and purification.
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a quick and convenient method to qualitatively track the consumption of the starting material and the formation of products. For more quantitative analysis and to distinguish between the mono- and di-protected products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[2][9][10]
Q5: Is the Boc protecting group stable to column chromatography on silica (B1680970) gel?
Yes, the N-Boc group is generally stable to purification by column chromatography on silica gel.[11] However, it is sensitive to acidic conditions.[7][12] Therefore, it is advisable to use a neutral or slightly basic eluent system and to avoid prolonged exposure to acidic silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the mono-Boc product | 1. Incomplete reaction. 2. Deactivation of the amine. 3. Impure reagents. | 1. Increase reaction time or temperature. 2. Ensure the reaction is performed under anhydrous conditions if using acid-generating reagents like Me₃SiCl. 3. Use freshly opened or purified reagents. |
| Significant formation of di-Boc byproduct | 1. Excess of (Boc)₂O. 2. Both amino groups are reacting. | 1. Carefully control the stoichiometry; use 1.0 to 1.1 equivalents of (Boc)₂O.[8] 2. Employ the monoprotonation strategy using one equivalent of acid (e.g., Me₃SiCl/MeOH or TFA) to deactivate one amino group.[2][6] |
| Difficulty in purifying the mono-Boc product | 1. Similar polarities of the starting material, mono-, and di-protected products. 2. The product is an oil and difficult to handle. | 1. Utilize an acid-base extraction workup to separate the basic unreacted diamine and mono-protected product from the neutral di-protected product.[2][6][13] 2. If column chromatography is necessary, use a shallow gradient of a polar solvent. 3. If the product is an oil, it may solidify upon storage at low temperatures or can be converted to a salt for easier handling. |
| Inconsistent results between batches | 1. Variation in the quality of reagents or solvents. 2. Inaccurate measurement of reagents. 3. Fluctuations in reaction temperature. | 1. Use reagents and solvents from the same batch or ensure consistent quality. 2. Calibrate balances and ensure accurate dispensing of liquids. 3. Use a temperature-controlled reaction setup. |
Experimental Protocols
Protocol 1: Mono-Boc Protection using in situ HCl Generation from Me₃SiCl
This protocol is adapted from a method for the selective mono-Boc protection of diamines.[2][9]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1.0 equiv.) in anhydrous methanol (B129727) at 0 °C (ice bath).
-
Monoprotonation: Slowly add chlorotrimethylsilane (Me₃SiCl, 1.0 equiv.) dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 equiv.) in anhydrous methanol to the reaction mixture. Stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with a nonpolar solvent like diethyl ether or hexane (B92381) to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
-
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Protocol 2: Analytical Monitoring by GC-MS
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it with a small amount of water. Extract the mixture with a suitable solvent like dichloromethane.
-
GC-MS Analysis: Inject the organic extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Data Interpretation: Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to the starting diamine, the mono-Boc product, and the di-Boc byproduct based on their retention times and mass-to-charge ratios. The relative peak areas can be used to estimate the reaction conversion and product distribution.[2][9]
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection of Various Diamines
| Diamine | Method | Reagent Ratio (Diamine:(Boc)₂O:Acid) | Solvent | Yield (%) | Reference |
| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl/MeOH | 1:1:1 | Methanol | 66 | [2] |
| 1,3-Diaminopropane | Me₃SiCl/MeOH | 1:1:1 | Methanol | 55 | [2] |
| 1,4-Diaminobutane | Me₃SiCl/MeOH | 1:1:1 | Methanol | 62 | [2] |
| Piperazine | Flow Chemistry | 1:0.8:0 | Methanol | 45 | |
| Ethylenediamine | HCl | 1:1:1 | Not Specified | 87 | [6] |
| 1,4-Phenylenediamine | (Boc)₂O | 1:1:0 | Acetonitrile | 89-97 (mono-protected) | [10] |
Visualizations
Caption: Workflow for Mono-Boc Protection of Diamines.
Caption: Troubleshooting Low Yield in Mono-Boc Protection.
References
- 1. benchchem.com [benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. tandfonline.com [tandfonline.com]
- 4. redalyc.org [redalyc.org]
- 5. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 6. sciforum.net [sciforum.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Prevention of Di-Boc Byproduct Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate the formation of di-Boc byproducts during the protection of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the di-Boc byproduct and why does it form?
The di-Boc byproduct, N,N-di-tert-butoxycarbonyl amine, is formed when a primary amine reacts with two equivalents of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This occurs in a stepwise manner. First, the desired mono-Boc protected amine is formed. If reaction conditions are not optimal, the remaining N-H proton on the mono-Boc product can be deprotonated, and the resulting carbamate (B1207046) anion can then react with a second molecule of (Boc)₂O.
Q2: What are the main factors that promote the formation of the di-Boc byproduct?
Several factors can contribute to the over-reaction to form the di-Boc byproduct:
-
Excess (Boc)₂O: Using a significant excess of the Boc anhydride (B1165640) increases the probability of a second reaction.
-
Strong Bases and Catalysts: The use of strong, non-nucleophilic bases or catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the deprotonation of the mono-Boc product, making it more susceptible to a second Boc protection.[1][]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the second Boc addition to occur.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the complete consumption of the starting primary amine can lead to the accumulation of the di-Boc byproduct.
Q3: How does the nature of the amine substrate affect di-Boc formation?
The structure of the amine substrate plays a crucial role:
-
Steric Hindrance: Less sterically hindered primary amines are more susceptible to di-Boc formation as there is easier access to the nitrogen atom for the second electrophilic attack.
-
Nucleophilicity: Highly nucleophilic aliphatic amines react rapidly with (Boc)₂O, and if not controlled, can lead to over-reaction. Aromatic amines, being less nucleophilic, generally react slower, which can sometimes allow for better control over the mono-protection.
Troubleshooting Guide
This guide addresses common issues related to di-Boc byproduct formation and provides actionable solutions.
Problem: Significant formation of di-Boc byproduct is observed by TLC or LC-MS analysis.
Below is a decision tree to help troubleshoot and optimize your reaction conditions to favor mono-Boc protection.
Experimental Protocols
Protocol 1: General Method for Selective Mono-Boc Protection
This protocol is designed to minimize di-Boc formation for a generic primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a 1:1 mixture of Dioxane/Water)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add the sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O in the same solvent dropwise over 30-60 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Once the starting amine is consumed, quench the reaction by adding deionized water.
-
Separate the organic layer. If a water-miscible solvent was used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Data Presentation: Impact of Reaction Parameters on Selectivity
The following table summarizes the expected outcomes of different reaction parameters on the formation of mono-Boc vs. di-Boc products.
| Parameter | Condition Favoring Mono-Boc | Condition Favoring Di-Boc | Rationale |
| (Boc)₂O Stoichiometry | 1.0 - 1.2 equivalents | > 1.5 equivalents | Minimizes the availability of the reagent for a second reaction.[3] |
| Base | NaHCO₃, K₂CO₃ | DMAP, Strong non-nucleophilic bases | Weaker bases are less effective at deprotonating the mono-Boc product.[4] |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (> 40 °C) | The second Boc addition has a higher activation energy.[3] |
| Solvent | Aprotic solvents (DCM, THF) | Polar aprotic solvents (e.g., DMF with strong base) | Solvent can influence the reactivity of the base and the stability of intermediates. |
| Reaction Time | Quench immediately after starting material is consumed | Prolonged reaction time | Increased time allows for the slower second reaction to proceed. |
Signaling Pathways and Mechanisms
The formation of mono- and di-Boc products can be understood through competing reaction pathways. The initial reaction of the primary amine with (Boc)₂O is generally fast. The subsequent reaction of the mono-Boc product is slower and requires deprotonation of the carbamate proton.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete cleavage of the tert-butyloxycarbonyl (Boc) protecting group. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
Incomplete cleavage of the Boc group can stem from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration, often showing a second-order dependence.[1] A slight decrease in acid strength can significantly slow down the reaction.
-
Steric Hindrance: Increased steric bulk around the Boc-protected amine can hinder the approach of the acid catalyst, requiring longer reaction times or stronger acidic conditions for complete removal.[1]
-
Inadequate Reaction Time: Standard deprotection times may not be sufficient for more sterically hindered or electronically deactivated substrates.
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the reaction sites, leading to incomplete deprotection.[1]
-
Reattachment of the Boc Group: The generated tert-butyl cation is a reactive electrophile that can reattach to the deprotected amine, especially if scavengers are absent or insufficient.[2]
Q2: What are the typical acidic conditions for Boc deprotection?
The most common reagents for Boc deprotection are strong acids in an organic solvent.[3] Standard conditions include:
-
Trifluoroacetic Acid (TFA): Typically a solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM) is used at room temperature.[4][5][6]
-
Hydrogen Chloride (HCl): A 4M solution of HCl in an anhydrous solvent such as 1,4-dioxane (B91453) or ethyl acetate (B1210297) is also widely employed.[4][5][7]
Q3: My substrate is acid-sensitive. Are there milder deprotection methods?
Yes, several milder methods can be employed for substrates with other acid-labile functional groups:
-
Aqueous Phosphoric Acid: This offers an effective and environmentally benign option for the deprotection of Boc groups while tolerating other sensitive groups like Cbz carbamates and benzyl (B1604629) esters.[8]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for Boc deprotection at room temperature.[9][10][11]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) in a solvent such as dichloromethane can be used for deprotection, often requiring longer reaction times.[4]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent (e.g., refluxing in water) can effect deprotection without the need for acidic reagents.[12][13]
Q4: What are scavengers and why are they important in Boc deprotection?
During acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[14][15] This cation can alkylate nucleophilic residues in the substrate, such as the sulfur in methionine or the indole (B1671886) ring of tryptophan, leading to unwanted side products.[1][14] Scavengers are reagents added to the reaction mixture to trap these reactive cations. Common scavengers include:
-
Triisopropylsilane (TIS): Highly effective at reducing the tert-butyl cation.[2]
-
Thioanisole and Dimethyl Sulfide (DMS): Useful for protecting methionine residues from S-alkylation.[1]
-
1,2-Ethanedithiol (EDT): A good scavenger for the tert-butyl cation.[2]
-
Water: Can also act as a scavenger.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving incomplete Boc deprotection.
Problem 1: Incomplete reaction with significant starting material remaining.
This is a common issue observed by TLC or LC-MS analysis.
-
Possible Cause 1: Insufficient Acid Strength or Reaction Time.
-
Possible Cause 2: Steric Hindrance.
-
Solution: For sterically hindered substrates, consider switching to a stronger acid system (e.g., neat TFA if using TFA/DCM) or a different deprotection method altogether.
-
-
Possible Cause 3: Poor Resin Swelling (SPPS).
-
Solution: Ensure the chosen solvent system adequately swells the resin. For instance, a 55% TFA solution in DCM may lead to better resin swelling than 100% TFA.[1]
-
Problem 2: Observation of side products with a mass increase of +56 Da.
This indicates t-butylation of your product.
-
Possible Cause: Insufficient Scavenging of the tert-butyl cation.
-
Solution: Add or increase the concentration of scavengers in your deprotection cocktail. A combination of scavengers is often more effective. For example, a cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) is a good starting point for peptide deprotection.[2]
-
Data Presentation: Boc Deprotection Conditions
The following table summarizes various conditions for Boc deprotection, providing a starting point for optimization.
| Reagent System | Solvent | Temperature | Typical Reaction Time | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 2 hours | Standard, robust method.[4][5] |
| 4M HCl | 1,4-Dioxane or Ethyl Acetate | 0°C to Room Temp. | 30 min - 4 hours | Anhydrous conditions are important.[5] |
| Aqueous H₃PO₄ | Water | Room Temp. | High yielding and mild.[8] | |
| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temp. | 1 - 4 hours | Mild conditions, good for acid-sensitive substrates.[9][10] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 12 - 24 hours | Milder Lewis acid condition.[4] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temp. | 12 - 24 hours | Milder Lewis acid condition.[4] |
| - | Water | Reflux | ~12 min | Catalyst-free, green method.[13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50%).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (B28343) can help remove residual TFA.[1]
-
For work-up, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) if the free amine is desired, followed by extraction with an organic solvent.[1][16] Alternatively, the product can be precipitated by adding the concentrated reaction mixture to cold diethyl ether.[2]
Protocol 2: Monitoring Deprotection by HPLC
-
At specified time points (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL) to precipitate the product.[2]
-
Centrifuge the tube to pellet the product, carefully decant the ether, and allow the residual ether to evaporate.
-
Reconstitute the pellet in the HPLC mobile phase (e.g., 50% aqueous acetonitrile (B52724) with 0.1% TFA).[2]
-
Analyze the sample by HPLC to determine the ratio of starting material to the deprotected product.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Amide Coupling with Diamines
Welcome to the technical support center for amide coupling reactions involving diamines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges and side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing amide coupling with a diamine?
A1: The primary side reactions are diacylation, polymerization, and intramolecular cyclization. Diacylation occurs when both amine groups react with the carboxylic acid, forming an undesired diamide (B1670390). Polymerization can happen, especially when using a dicarboxylic acid, leading to the formation of polyamide chains.[1][2] Intramolecular cyclization can occur if the diamine backbone is of an appropriate length to form a stable cyclic amide (a lactam).[3]
Q2: How can I favor mono-acylation over diacylation?
A2: Several strategies can be employed to favor mono-acylation. These include using a large excess of the diamine, slow addition of the acylating agent, using a protecting group strategy to block one of the amines, or employing specific methodologies that differentiate the two amine groups, such as using CO2 as a temporary protecting group.[4][5]
Q3: What is the role of a protecting group in diamine amide coupling?
A3: A protecting group, such as the tert-butyloxycarbonyl (Boc) group, can be used to temporarily block one of the amine functionalities on the diamine. This allows for selective acylation of the unprotected amine. Following the amide coupling, the protecting group is removed to yield the desired mono-acylated product. This is a robust method to prevent diacylation.[6]
Q4: Can I perform a selective mono-acylation without a traditional protecting group?
A4: Yes, several methods exist for selective mono-acylation without the need for a separate protection/deprotection sequence. These include the use of 9-borabicyclo[3.3.1]nonane (9-BBN) to temporarily deactivate one amine group, imidazole-catalyzed acyl transfer, or the use of carbon dioxide to form a transient carbamate (B1207046) on one of the amines, thus allowing the other to react selectively.[4][7][8]
Troubleshooting Guide
Issue 1: My reaction is producing a mixture of mono- and di-acylated products.
This is a common selectivity issue in amide coupling with diamines. The formation of the di-acylated product is often a competing reaction.
Potential Causes and Solutions:
-
Incorrect Stoichiometry: Using a 1:1 ratio of diamine to the carboxylic acid partner statistically favors a mixture of products.
-
Solution: Increase the excess of the diamine (e.g., 5-10 equivalents). This will statistically favor the mono-acylated product. However, this may complicate purification if the diamine is not easily removed.
-
-
Rapid Addition of Acylating Agent: Adding the acylating agent (e.g., acid chloride or activated carboxylic acid) too quickly can create localized high concentrations, leading to di-acylation.
-
Solution: Employ a slow addition of the acylating agent to the solution of the diamine using a syringe pump over several hours.
-
-
Equal Reactivity of Amine Groups: In symmetric diamines, both amine groups have similar reactivity.
-
Solution 1 (Protecting Group Strategy): Protect one of the amine groups with a suitable protecting group like Boc. Perform the acylation and then deprotect.
-
Solution 2 (In-situ Differentiation): Utilize methods that temporarily differentiate the two amines. Examples include pre-complexation with 9-BBN or using CO2 as a transient protecting group.
-
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Issue 2: An insoluble, high molecular weight solid has formed in my reaction.
This often indicates the formation of a polyamide due to polymerization. This is especially common when reacting a diamine with a dicarboxylic acid or its activated derivative.
Potential Causes and Solutions:
-
Reacting Difunctional Monomers: The reaction between a diamine and a dicarboxylic acid is the basis for step-growth polymerization to form polyamides.
-
Solution 1 (Protecting Group Strategy): If the goal is a mono-adduct of a dicarboxylic acid, one of the carboxylic acid groups must be protected, for instance, as an ester.
-
Solution 2 (Stoichiometry and Order of Addition): To favor the formation of a simple diamide from a dicarboxylic acid and a monoamine, use the dicarboxylic acid as the limiting reagent and add it slowly to an excess of the monoamine. If the goal is to couple a diamine with a monocarboxylic acid, this issue is less common but can occur if there are impurities.
-
// Nodes start [label="Problem:\nInsoluble Polymer Formed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Are both the amine and\ncarboxylic acid difunctional?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
solution_protect [label="Solution:\nProtect one functional group\non the difunctional reagent\n(e.g., use a mono-ester of a\ndicarboxylic acid).", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_issue [label="Polymerization is less likely.\nCheck for impurities or\nre-evaluate reaction goal.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> check_reagents; check_reagents -> solution_protect [label="Yes"]; check_reagents -> no_issue [label="No"]; } dot Caption: Troubleshooting workflow for polymerization.
Issue 3: I am getting a cyclic product (lactam) instead of the desired linear amide.
This indicates that an intramolecular cyclization is occurring, which is favored when a stable ring (usually 5-7 membered) can be formed.
Potential Causes and Solutions:
-
Favorable Ring Size: The linker between the two amine groups, or between the amine and carboxylic acid in an amino acid, is of an appropriate length to facilitate intramolecular cyclization.
-
Solution 1 (Concentration): Intramolecular reactions are favored at low concentrations. If you want to favor the intermolecular reaction, run the reaction at a higher concentration. Conversely, if the lactam is the desired product, the reaction should be run under high dilution conditions.
-
Solution 2 (Protecting Group): Protect the non-reacting amine to prevent its participation in cyclization.
-
Solution 3 (Change Reagents): If you are trying to form a linear product from an amino acid, consider protecting the amine group before activating the carboxylic acid.
-
// Nodes Reactants [label="Diamine + Activated Carboxylic Acid", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monoamide [label="Desired Monoamide"]; Diamide [label="Diacylation Side Product", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Polymerization Side Product", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lactam [label="Intramolecular Cyclization\nSide Product", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Reactants -> Monoamide [label="Desired Pathway\n(Intermolecular)"]; Reactants -> Polymer [label="With Dicarboxylic Acid\n(Intermolecular)"]; Monoamide -> Diamide [label="Further Reaction"]; Reactants -> Lactam [label="If linker is appropriate\n(Intramolecular)"]; } dot Caption: Possible reaction pathways in amide coupling with diamines.
Data on Selective Mono-acylation
The choice of method for selective mono-acylation can significantly impact the yield of the desired product. Below is a summary of yields for the mono-acylation of different diamines using various methods.
| Diamine | Acylating Agent | Method | Mono-acylation Yield (%) | Di-acylation Yield (%) | Reference |
| 1,2-Ethanediamine | N-Boc-Lysine | PyBOP/HOBt | 30 | 20-30 | [5] |
| 1,6-Hexanediamine | N-Boc-Lysine | PyBOP/HOBt | 56 | 20-30 | [5] |
| Piperazine | Benzoyl Chloride | 9-BBN | ~72 (5.3:1 ratio of mono:di) | ~14 | [9] |
| 1,4-Diaminobutane | Phenylacetyl Chloride | CO2 (1 atm), -78 °C | >99 (crude NMR) | <1 | [10] |
| 1,4-Diaminobutane | Phenylacetyl Chloride | N2, -78 °C | 55 (crude NMR) | 45 | [10] |
Key Experimental Protocols
Protocol 1: Mono-Boc Protection of a Symmetrical Diamine[6][11]
This protocol relies on the differentiation of the two amine groups by monoprotonation with one equivalent of acid.
-
Monoprotonation: Dissolve the symmetrical diamine (1.0 eq.) in methanol (B129727) (MeOH). Cool the solution to 0°C. In a separate flask, prepare a solution of HCl in MeOH by bubbling HCl gas or by the careful addition of acetyl chloride to cold MeOH. Add 1.0 equivalent of the methanolic HCl solution to the diamine solution. Stir the mixture for 30 minutes at room temperature to allow for equilibration, forming the diamine monohydrochloride salt in situ.
-
Boc Protection: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.0-1.5 eq.) in MeOH at room temperature.
-
Reaction: Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the MeOH. Add water and a suitable organic solvent (e.g., ethyl acetate). Basify the aqueous layer with NaOH solution to deprotonate the ammonium (B1175870) salt and extract the mono-Boc protected diamine into the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Selective Mono-acylation using Carbon Dioxide[10]
This method uses CO₂ as a transient and traceless protecting group for one of the amine functionalities.
-
Setup: To an oven-dried round-bottom flask, add the diamine (1.0 eq.) and a suitable solvent such as dichloromethane (B109758) (DCM).
-
CO₂ Introduction: Cool the flask to -78°C (dry ice/acetone bath). Purge the flask with CO₂ gas (from a balloon or a direct line) and maintain a CO₂ atmosphere. Stir for 15-30 minutes to allow for the in-situ formation of the mono-carbamate.
-
Acylation: In a separate flask, dissolve the acyl chloride (1.0 eq.) in DCM, cool to -78°C, and then transfer this solution to the diamine solution via cannula or a pre-cooled syringe.
-
Reaction: Allow the reaction to stir at -78°C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quench and Work-up: Quench the reaction at -78°C by adding water. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 4. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole-catalyzed monoacylation of symmetrical diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Mono-Protected Diamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of mono-protected diamaines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing mono-protected diamines?
The main difficulty in mono-protection of symmetric diamines lies in achieving selectivity. Due to the similar reactivity of the two amine groups, the reaction often yields a mixture of the unreacted diamine, the desired mono-protected product, and the di-protected byproduct.[1] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the mono-protected compound.
Q2: Which are the most common protecting groups for diamines, and how do they compare?
The most frequently used amine protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). They differ primarily in their cleavage (deprotection) conditions, which allows for their selective removal in the presence of one another, a concept known as orthogonality.
-
Boc: Cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl).
-
Cbz: Typically removed by catalytic hydrogenolysis.
-
Fmoc: Cleaved under basic conditions (e.g., piperidine).
The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in the molecule.
Q3: How can I minimize the formation of the di-protected byproduct?
Several strategies can be employed to suppress di-protection:
-
Use of a large excess of the diamine: While effective, this may not be practical for valuable or scarce diamines.
-
Slow addition of the protecting group reagent: Adding the reagent dropwise at a low temperature helps to maintain a low concentration of the electrophile, favoring mono-substitution.[1]
-
Mono-protonation of the diamine: By adding one equivalent of an acid (like HCl or TFA), one of the amino groups is protonated and deactivated, allowing the other to react selectively.[2]
-
Flow chemistry: Continuous flow reactors can offer precise control over stoichiometry and temperature, leading to higher selectivity for the mono-protected product.
Troubleshooting Guides
Mono-Boc Protection
Q: My mono-Boc protection reaction is giving a low yield and a significant amount of di-protected product. What can I do to improve this?
A: Low yield and selectivity in mono-Boc protection are common issues. Here are several troubleshooting steps:
-
Reaction Conditions:
-
Temperature: Ensure the reaction is carried out at a low temperature, typically 0°C, especially during the addition of the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1] This helps to control the exothermic nature of the reaction and improve selectivity.
-
Rate of Addition: Add the (Boc)₂O solution very slowly, preferably using a syringe pump over several hours.[1] This minimizes local excesses of the reagent that can lead to di-protection.
-
-
Stoichiometry:
-
Excess Diamine: Using a significant excess of the diamine (e.g., 5-10 equivalents) can statistically favor mono-protection. However, this is only economically viable for inexpensive diamines.
-
Mono-protonation: A highly effective method is to protonate one of the amine groups. You can achieve this by adding one equivalent of an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) before the addition of (Boc)₂O. The protonated amine is much less nucleophilic, thus directing the protection to the free amine.[2] You can generate HCl in situ by adding trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂) to methanol (B129727).[2]
-
-
Purification:
-
Acidic Wash: The unreacted diamine and the mono-protected product are basic and can be separated from the neutral di-protected byproduct by an acidic wash during the workup. The mono-protected diamine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Q: My purified mono-Boc protected diamine is an oil, but the literature reports it as a solid. Is there something wrong?
A: Not necessarily. The physical state of a compound can be influenced by residual solvents or minor impurities. Some mono-Boc protected diamines are known to initially be oils and solidify upon standing or after further purification. If your spectroscopic data (e.g., NMR, MS) confirm the structure and purity of your compound, the difference in physical state may not be a cause for concern. In some cases, white solids may form upon storage due to reaction with atmospheric carbon dioxide.[3]
Mono-Cbz Protection
Q: I am attempting a mono-Cbz protection using benzyl (B1604629) chloroformate (Cbz-Cl) and getting a complex mixture of products.
A: Mono-Cbz protection can be challenging due to the high reactivity of Cbz-Cl. Here are some points to consider:
-
Reagent Quality: Ensure that the benzyl chloroformate you are using is of high quality. Over time, it can decompose, leading to side reactions.
-
pH Control: When performing the reaction under aqueous basic conditions (e.g., with NaHCO₃ or Na₂CO₃), maintaining the pH between 8 and 10 is crucial. A pH that is too high can lead to racemization if you are working with chiral diamines, while a pH that is too low can result in the decomposition of Cbz-Cl.[4]
-
Side Reactions:
-
Di-protection: Similar to Boc protection, slow addition of Cbz-Cl at low temperatures is key to minimizing the formation of the di-Cbz product.
-
N-acylpyridinium salt formation: If you are using pyridine (B92270) as a base, it can react with Cbz-Cl to form an N-acylpyridinium salt, which can complicate purification.[5] Using a non-nucleophilic base like diisopropylethylamine (DIPEA) can prevent this.[5]
-
-
Purification:
-
The di-Cbz product is generally less polar than the mono-Cbz product and can often be separated by column chromatography.
-
An acidic wash can be used to extract the basic mono-Cbz product and any unreacted diamine into the aqueous phase, leaving the di-Cbz product in the organic layer.
-
Mono-Fmoc Protection
Q: My direct mono-Fmoc protection of a primary diamine with Fmoc-Cl in aqueous sodium carbonate is giving a very low yield and a lot of 9-fluorenemethanol.
A: This is a common problem with Fmoc-Cl in the presence of water. Fmoc-Cl is highly susceptible to hydrolysis, which produces 9-fluorenemethanol.[6][7]
-
Reaction Conditions:
-
Anhydrous Conditions: Whenever possible, perform the reaction under anhydrous conditions using an organic solvent and a non-nucleophilic organic base (e.g., DIPEA).
-
Alternative Reagents: Consider using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) instead of Fmoc-Cl. Fmoc-OSu is more stable towards hydrolysis and often gives cleaner reactions.[8]
-
-
Indirect Method: A reliable, albeit longer, route for the mono-Fmoc protection of diamines is a three-step process:
-
Perform a mono-Boc protection of the diamine.
-
Protect the remaining free amine with your Fmoc reagent (Fmoc-Cl or Fmoc-OSu).
-
Selectively remove the Boc group under acidic conditions.
-
-
Purification:
-
The byproduct, 9-fluorenemethanol, can often be removed by crystallization or extraction.[6]
-
Column chromatography is typically required to separate the mono-Fmoc product from any starting material and di-Fmoc byproduct.
-
Data Presentation
Table 1: Comparison of Protecting Groups for Mono-Protection of Diamines
| Protecting Group | Reagent for Protection | Typical Yield (%) | Deprotection Conditions | Orthogonality & Remarks |
| Boc (tert-Butyloxycarbonyl) | (Boc)₂O, Me₃SiCl/MeOH | 65-95 | Strong acid (TFA, HCl) | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). Widely used due to its stability and reliable cleavage. |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaHCO₃ | 50-85 | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Boc (acid-labile) and Fmoc (base-labile). Can be sensitive to other reducible functional groups. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | 45-91 | Base (e.g., 20% piperidine (B6355638) in DMF) | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis). Crucial in solid-phase peptide synthesis. |
Table 2: Yields of Mono-Boc Protected Diamines using the Mono-protonation Method [2]
| Diamine | Product | Yield (%) |
| Ethylenediamine | N-Boc-ethylenediamine | 87 |
| 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | 85 |
| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 82 |
| 1,6-Diaminohexane | N-Boc-1,6-diaminohexane | 65 |
| 1,4-Diaminocyclohexane | N-Boc-1,4-diaminocyclohexane | 80 |
| 4-(Aminomethyl)benzylamine | N-Boc-4-(aminomethyl)benzylamine | 72 |
| 1,3-Diaminobenzene | N-Boc-1,3-diaminobenzene | 95 |
Experimental Protocols
Protocol 1: Mono-Boc Protection of a Diamine using in situ HCl Generation[3]
This protocol describes the mono-Boc protection of cyclohexane-1,2-diamine as a representative example.
Materials:
-
(1R,2R)-cyclohexane-1,2-diamine tartrate salt
-
4N Sodium hydroxide (B78521) (NaOH)
-
Anhydrous methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Ethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
The diamine tartrate salt is treated with 4N NaOH to obtain the free base.
-
The free diamine is dissolved in anhydrous methanol and cooled to 0°C.
-
One equivalent of Me₃SiCl is added dropwise to the solution.
-
The mixture is allowed to warm to room temperature, and 1 mL of water is added, followed by one equivalent of (Boc)₂O dissolved in methanol.
-
The reaction is stirred at room temperature for 1 hour.
-
The mixture is diluted with water and washed with ethyl ether to remove any di-protected byproduct.
-
The aqueous layer is basified to a pH > 12 with 2N NaOH.
-
The mono-protected product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the pure mono-Boc protected diamine.
Visualizations
Caption: Workflow for Mono-Boc Protection via Mono-protonation.
Caption: Troubleshooting Logic for Low Yield of Mono-Protected Diamine.
References
- 1. benchchem.com [benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. total-synthesis.com [total-synthesis.com]
Technical Support Center: Purification of N-Boc-undecane-1,11-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc-undecane-1,11-diamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities encountered during the synthesis of this compound?
A1: The primary impurities are the starting material, undecane-1,11-diamine, and the di-protected by-product, N,N'-di-Boc-undecane-1,11-diamine. The formation of these impurities is a common challenge in the synthesis of mono-Boc protected diamines because the Boc-anhydride reagent can react with both amino groups.
Q2: What is a typical expected yield and purity for purified this compound?
A2: Commercially available this compound typically has a purity of ≥95%.[1][2] While yields are highly dependent on the specific reaction and purification conditions, yields for the mono-Boc protection of other aliphatic diamines after purification are generally in the range of 55% to 90%.[3][4]
Q3: Is the Boc protecting group stable during silica (B1680970) gel column chromatography?
A3: Yes, the N-Boc group is generally considered stable to silica gel chromatography. The primary concern with Boc group lability is exposure to strong acids. Standard chromatography conditions with neutral solvent systems are unlikely to cause deprotection.
Q4: How can I assess the purity of my final product?
A4: Purity can be assessed using a combination of analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To visualize the separation of the desired product from impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the mono-Boc protected product and identify the presence of starting material or di-protected species.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.
Troubleshooting Guides
Issue 1: Difficulty in Separating Mono-Boc, Di-Boc, and Unreacted Diamine
Problem: My crude product is a mixture of the desired mono-Boc product, the di-Boc byproduct, and unreacted undecane-1,11-diamine, and I am struggling to isolate the mono-Boc product.
Solution: A combination of liquid-liquid extraction with pH adjustment followed by column chromatography is a highly effective strategy.
Workflow for Separation:
Caption: Workflow for purification via liquid-liquid extraction.
Explanation:
-
Acid Wash: Washing the crude mixture in an organic solvent with a dilute acid will protonate the basic amino groups of the unreacted diamine and the mono-Boc product, transferring them to the aqueous layer. The di-Boc product, lacking a basic amine, will remain in the organic layer.
-
Basification and Extraction: The aqueous layer is then made strongly basic (pH > 12). This deprotonates the mono-Boc product, making it soluble in an organic solvent like dichloromethane (B109758) (DCM). The unreacted diamine may remain in the aqueous phase or be extracted depending on the conditions, often requiring further purification.
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Problem: A stable emulsion has formed between the aqueous and organic layers, preventing clear separation. This is common with long-chain amines which can act as surfactants.
Troubleshooting Steps:
Caption: Decision tree for resolving emulsions in extractions.
Solutions:
-
Prevention: In subsequent extractions, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking.[5]
-
Break the Emulsion:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5][6]
-
Filter through Celite: Filter the entire emulsified mixture through a pad of Celite. Emulsions are often stabilized by fine particulate matter, which the Celite will remove.[6][7]
-
Centrifugation: If available, centrifuging the mixture can provide the force needed to separate the layers.[5][8]
-
Wait: Sometimes, simply allowing the mixture to stand for an extended period (e.g., overnight) can lead to separation.[9]
-
Issue 3: Product is still impure after liquid-liquid extraction.
Problem: NMR analysis shows that my product is still contaminated with either the di-Boc byproduct or the starting diamine after extraction.
Solution: Column chromatography is recommended for achieving high purity.
Column Chromatography Parameters:
-
Stationary Phase: Silica gel is a common choice. For particularly basic compounds that may interact strongly with acidic silica, basic aluminum oxide can be used.[3]
-
Mobile Phase (Eluent):
-
A gradient of methanol (B129727) in dichloromethane (DCM) or chloroform (B151607) is a good starting point. For example, 0-10% methanol in DCM.[3]
-
The di-Boc product is the least polar and will elute first.
-
The desired mono-Boc product is more polar and will elute next.
-
The unreacted diamine is the most polar and will either remain on the column or elute with a high concentration of methanol.
-
Adding a small amount of triethylamine (B128534) (e.g., 0.5-1%) to the eluent can help to reduce tailing of the amine-containing compounds on silica gel.
-
Data Presentation
Table 1: Representative Purification Yields and Purity for Mono-Boc Protected Diamines
| Diamine Substrate | Purification Method | Reported Yield | Reported Purity | Reference |
| 1,4-Phenylene diamine | Column Chromatography | 81.5% - 89.1% | >97% by GC-MS | [4] |
| Bispidine | Column Chromatography | 55% | 97% by HPLC | [3] |
| Cyclohexane-1,2-diamine | Liquid-Liquid Extraction | 66% | >99% by GC-MS | [10] |
| Various Aliphatic Diamines | Liquid-Liquid Extraction | Moderate to Good | 93% to >99% | [11] |
| This compound | N/A | Target: >60% | ≥95% | [1][2] |
Note: Data for this compound is a target based on commercially available products and data from similar compounds.
Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This protocol is adapted from a general method for the mono-Boc protection of diamines.[10]
-
Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM) or another suitable water-immiscible organic solvent.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 1-2 times.
-
Note: The organic layer contains the di-Boc product. This layer can be set aside for analysis or disposal. The aqueous layer contains the protonated mono-Boc product and the di-protonated starting diamine.
-
-
Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a solution of 2N NaOH (aq) with stirring until the pH is greater than 12.
-
Extraction of Mono-Boc Product: Extract the basic aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the this compound.
-
Purity Analysis: Assess the purity of the product by TLC, NMR, and/or MS. If impurities remain, proceed to Protocol 2.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the impure this compound in a minimal amount of the initial eluent (e.g., 100% DCM).
-
Column Packing: Pack a glass column with silica gel in the initial eluent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., DCM) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM.
-
Example Gradient:
-
2 column volumes of 100% DCM
-
2 column volumes of 2% MeOH in DCM
-
2 column volumes of 4% MeOH in DCM
-
Continue increasing the MeOH percentage until the product has fully eluted.
-
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sciforum.net [sciforum.net]
- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues in Long-Linker Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered during long-linker conjugation experiments, particularly in the context of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of solubility issues when using long linkers in bioconjugation?
A1: Solubility issues with long-linker conjugates, especially ADCs, primarily stem from the increased hydrophobicity of the final construct. This is influenced by several factors:
-
Hydrophobic Payloads: Many potent cytotoxic drugs used as payloads in ADCs are highly hydrophobic. Attaching multiple hydrophobic drug molecules to an antibody can lead to the formation of hydrophobic patches on the antibody's surface.[][2]
-
Hydrophobic Linkers: The linker connecting the antibody and the payload can also contribute to the overall hydrophobicity. If the long linker itself has a hydrophobic nature, it exacerbates the solubility problem.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more drug and linker molecules are attached to a single antibody. This increased loading of potentially hydrophobic small molecules often leads to a greater tendency for the ADC to aggregate and precipitate out of solution.[][3] Clinical data suggests that ADCs with a very high DAR (e.g., over 6) are cleared more quickly from circulation due to their hydrophobicity, while an optimized DAR of 2-4 often provides a better balance of potency and pharmacokinetic properties.[4]
-
Conformational Changes: The conjugation process can sometimes induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting self-aggregation.[2]
Q2: How do hydrophilic linkers, such as PEG linkers, improve the solubility of antibody-drug conjugates?
A2: Hydrophilic linkers, particularly those containing polyethylene (B3416737) glycol (PEG) chains, are a key strategy to counteract the hydrophobicity of the drug-linker payload.[3][5][] They improve solubility and stability through several mechanisms:
-
Formation of a Hydration Shell: The hydrophilic nature of PEG chains attracts water molecules, forming a "hydration shell" around the ADC.[4][5][7] This shell masks the hydrophobic payload, preventing the conjugate from aggregating.[4][7][8]
-
Increased Hydrophilicity: PEG linkers inherently increase the overall water solubility of the ADC, making it more compatible with aqueous buffers.[][9][10]
-
Steric Hindrance: The flexible PEG chains can create steric hindrance, physically preventing the hydrophobic regions of different ADC molecules from interacting and aggregating.[2]
-
Enabling Higher DAR: By effectively solubilizing the hydrophobic payloads, PEG linkers allow for a higher number of drug molecules to be conjugated to each antibody (higher DAR) without causing aggregation.[3][4][5]
Q3: What are the different types of hydrophilic linkers available?
A3: Besides the commonly used linear PEG linkers, other hydrophilic linker technologies are also employed to enhance ADC solubility:
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core, which can offer increased shielding of the hydrophobic payload.[3][]
-
Sulfonate-Containing Linkers: The inclusion of negatively charged sulfonate groups in the linker structure can significantly increase its hydrophilicity and the overall solubility of the ADC.[11][12]
-
Glycosylation: Attaching glycans to the ADC can help to stabilize the protein and protect against aggregation through steric hindrance and effective moisture management.[2][]
-
Hydrophilic Amino Acids: Incorporating polar amino acid fragments into the linker can reduce the hydrophobicity of the ADC.[]
-
Pyrophosphate Diester Linkers: These linkers have been shown to possess high hydrophilicity, mitigating the aggregation potential of ADCs with lipophilic payloads.[14]
Q4: What analytical techniques are used to assess the solubility and aggregation of long-linker conjugates?
A4: A variety of analytical techniques are essential for characterizing the solubility and aggregation state of ADCs:
-
Size Exclusion Chromatography (SEC): This is a standard method to detect and quantify aggregates (dimers, trimers, and higher-order species) based on their hydrodynamic volume.[][2][15]
-
Dynamic Light Scattering (DLS): DLS is used to measure the particle size distribution in a solution, providing a sensitive method for detecting the presence of aggregates.[]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing and quantifying molecular species, and it is particularly sensitive to changes in molecular weight, making it highly valuable for detecting ADC aggregation.[2][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide detailed information on the composition, structure, and aggregation state of ADCs.[2]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity profile of the ADC.[15]
Troubleshooting Guides
Problem 1: Visible precipitation or cloudiness is observed during or after the conjugation reaction.
| Potential Cause | Troubleshooting Strategy |
| High Hydrophobicity of Drug-Linker | - Switch to a more hydrophilic linker, such as one containing a PEG spacer.[4][5][] - If possible, consider a more hydrophilic payload. |
| High Molar Excess of Reagent | - Reduce the molar excess of the drug-linker reagent in the reaction.[17] - Perform a titration experiment to determine the optimal reagent-to-protein ratio.[17] |
| Suboptimal Buffer Conditions | - Ensure the buffer pH is appropriate for both the antibody's stability and the conjugation chemistry (typically pH 7.2-8.5 for NHS esters).[17] - Screen different buffer systems and consider the use of stabilizing excipients.[18] |
| High Protein Concentration | - Reduce the concentration of the antibody in the reaction mixture. Higher concentrations can increase the risk of aggregation.[19] |
| Localized High Reagent Concentration | - Add the dissolved drug-linker reagent to the protein solution slowly and with gentle, continuous mixing to avoid localized high concentrations that can cause precipitation.[17] |
Problem 2: The purified conjugate shows a high percentage of aggregates when analyzed by SEC.
| Potential Cause | Troubleshooting Strategy |
| Over-labeling | - Reduce the molar excess of the labeling reagent to achieve a lower average DAR.[17] - Optimize the reaction time and temperature to better control the extent of conjugation. |
| Intermolecular Disulfide Bonds | - If the antibody has free cysteines not intended for conjugation, consider temporarily blocking them with a reversible agent like N-ethylmaleimide (NEM) before labeling.[17] |
| Instability During Purification | - Purify the conjugate immediately after the reaction is complete.[19] - Optimize the purification buffer by adding stabilizing excipients like non-ionic detergents (e.g., Tween 20) or osmolytes (e.g., glycerol (B35011), sucrose).[19] |
| Inappropriate Storage Conditions | - Freeze the purified conjugate at -80°C for long-term storage, and consider adding a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[20] - Perform a formulation screen to identify optimal storage buffer conditions.[18] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation with a PEGylated Linker
This protocol provides a general workflow for conjugating a drug payload to an antibody using a long, hydrophilic PEG linker.
-
Antibody Preparation:
-
Drug-Linker Reagent Preparation:
-
Immediately before use, dissolve the PEGylated drug-linker (e.g., DBCO-PEG4-NHS ester) in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.[17]
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved drug-linker reagent to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Remove the unreacted drug-linker and any aggregates by purifying the conjugate using size exclusion chromatography (SEC).
-
Alternatively, dialysis or tangential flow filtration can be used for buffer exchange and removal of small molecules.
-
-
Characterization:
-
Determine the DAR using HIC or LC-MS.
-
Assess the percentage of aggregates using SEC.[15]
-
Confirm the integrity and molecular weight of the conjugate using SDS-PAGE and mass spectrometry.
-
Visualizations
Caption: A typical experimental workflow for antibody-drug conjugation.
Caption: A decision tree for troubleshooting solubility issues.
References
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. adcreview.com [adcreview.com]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. criver.com [criver.com]
- 17. benchchem.com [benchchem.com]
- 18. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Managing Sterically Hindered Coupling Reactions in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during sterically hindered peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance in peptide coupling reactions?
A1: Steric hindrance in peptide synthesis is a phenomenon where the size and spatial arrangement of atoms near the reaction site physically obstruct the formation of a peptide bond. This leads to slower reaction rates, incomplete couplings, and lower yields. Key contributors to steric hindrance include:
-
α,α-disubstituted amino acids: Amino acids such as Aib (α-aminoisobutyric acid) possess two substituents on the α-carbon, which severely restricts access to the reacting groups.[1]
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen not only adds bulk but also reduces the nucleophilicity of the amine, making coupling more challenging.[1][2]
-
β-branched amino acids: Amino acids with bulky side chains branching at the β-carbon, like Valine (Val) and Isoleucine (Ile), can impede the approach to the peptide backbone.[1]
-
Bulky protecting groups: Large side-chain protecting groups can also contribute significantly to steric hindrance, particularly in the synthesis of longer peptides where the density of these groups on the solid support increases.[1]
Q2: What are the common signs of a failed or incomplete coupling reaction due to steric hindrance?
A2: Identifying a difficult coupling reaction early is crucial for success. Common indicators include:
-
Positive colorimetric tests: A positive result from tests like the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines) indicates the presence of unreacted free amines on the resin.[3]
-
Low final peptide yield: The overall yield of the desired peptide is significantly lower than anticipated.[3]
-
Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing one or more amino acids at the hindered position.[3]
-
Multiple peaks on HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product may display multiple peaks, corresponding to deletion sequences and other impurities.[3]
Q3: My standard coupling protocol with DIC/HBTU is failing for a hindered residue. What should I do?
A3: Standard carbodiimide (B86325) reagents like DIC and even common uronium salts like HBTU can be inefficient for coupling sterically hindered amino acids.[4] It is highly recommended to switch to a more potent coupling reagent. Onium salt-based reagents that form highly reactive esters are generally more effective. For particularly challenging couplings, consider the following hierarchy of reagents:
For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride (B91410) can be a very effective strategy.[7]
Troubleshooting Guide
Problem 1: Incomplete coupling of a sterically hindered amino acid.
-
Possible Cause: The steric bulk of the amino acid is preventing efficient amide bond formation with the chosen coupling reagent and conditions.
-
Solutions:
-
Double Coupling: The most straightforward initial step is to perform a second coupling. After the first coupling reaction, drain the vessel and re-expose the resin to a fresh solution of the activated amino acid and coupling reagents.[3]
-
Optimize Coupling Reagent: If double coupling is insufficient, switch to a more powerful activating agent. For instance, if HBTU fails, try HATU or COMU, which are known to be more effective for hindered couplings.[5][6][8]
-
Increase Reaction Time and Temperature: Extend the coupling time significantly (e.g., from 1-2 hours to overnight).[1][3] Cautiously increasing the temperature (e.g., to 40-50°C) can also help overcome the activation energy barrier, but be mindful of the increased risk of racemization.[8][9] Microwave-assisted synthesis can also be employed to drive difficult couplings to completion quickly and efficiently.[10]
-
Change Solvent: While DMF is a common solvent, NMP (N-Methyl-2-pyrrolidone) has superior solvating properties and can be a better choice for aggregating or poorly solvated peptides.[8]
-
Problem 2: Presence of deletion sequences in the final product.
-
Possible Cause: Unreacted primary or secondary amines remain on the resin after an incomplete coupling step and react in subsequent cycles.
-
Solution: Capping
-
After a difficult coupling step (especially if a second coupling was performed and completion is still uncertain), it is advisable to "cap" any unreacted amines. This is typically done by acetylating the free amines with acetic anhydride (B1165640). This prevents them from reacting further and simplifies the purification of the final peptide by avoiding the formation of deletion sequences that are very similar to the target peptide.[11]
-
Data Presentation: Quantitative Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts the yield and purity when dealing with sterically hindered amino acids. The following tables summarize reported data for various challenging coupling reactions.
Table 1: Comparison of Coupling Reagents for a Sterically Hindered Coupling (Fmoc-Phe-OH to H-Aib-OMe)
| Coupling Reagent | Class | Yield of Dipeptide (%) | Epimerization (%) |
| PyBOP | Phosphonium | 92 | 1.8 |
| HATU | Uronium/Aminium | 95 | 2.5 |
| HBTU | Uronium/Aminium | 85 | 3.1 |
| COMU | Uronium/Aminium | 96 | 2.2 |
Actual results may vary depending on specific reaction conditions.
Table 2: Performance of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Typical Reaction Time | Relative Efficiency | Notes |
| HBTU/HCTU | 4 - 12 hours | Moderate | Often require double coupling.[4] |
| HATU | 2 - 6 hours | High | Generally effective for most N-methylated couplings.[3][4] |
| PyAOP/PyBOP | 1 - 4 hours | Very High | Especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6] |
| COMU | 1 - 4 hours | Very High | Offers high efficiency and is based on the safer Oxyma additive.[6][8] |
Yields are highly sequence-dependent. This table provides a general comparison for sterically demanding couplings.
Experimental Protocols
Protocol 1: Standard Coupling with HATU for a Hindered Amino Acid
-
Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Pre-activation: Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 45-60 minutes. For highly hindered residues, this time can be extended.
-
Monitoring: Perform a Kaiser test (or bromophenol blue for N-methylated residues) to check for completeness.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM).
-
Double Coupling (if necessary): If the monitoring test is positive, repeat steps 2-7 with a fresh solution of activated amino acid.
Protocol 2: Capping of Unreacted Amines
-
Washing: Following the coupling step, wash the peptide-resin thoroughly with DMF.
-
Capping Solution Preparation: Prepare a solution of acetic anhydride (10 equivalents) and pyridine (B92270) or DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF, followed by DCM.
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
-
Acid Fluoride Generation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent). Add cyanuric fluoride (1 equivalent) and a suitable base like pyridine (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Reaction Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
Washing: Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Activation pathways for common coupling reagents.
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. csbio.com [csbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Orthogonal Protection Strategies with Boc-Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyloxycarbonyl (Boc) protected amines in orthogonal protection strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. The deprotection mechanism is an acid-catalyzed carbamate (B1207046) hydrolysis.[1] The acid protonates the carbamate, leading to the cleavage of the C-O bond and the formation of a stable t-butyl cation and carbamic acid. The carbamic acid then decomposes into the free amine and carbon dioxide. The electrophilic t-butyl cation can be trapped by a scavenger or eliminate a proton to form isobutylene.[1]
Q2: What are the standard conditions for Boc deprotection?
A2: Standard conditions typically involve treating the Boc-protected substrate with a strong acid in an organic solvent. The most common reagent is trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in a 1:1 or 1:4 ratio, with reaction times ranging from 30 minutes to a few hours at room temperature.[1] Another frequently used method is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (B91453).[1]
Q3: What are the most common side reactions during Boc deprotection, and how can they be minimized?
A3: The most common side reactions are:
-
Incomplete Deprotection: A significant portion of the starting material remains unreacted. This can be addressed by increasing the acid concentration, extending the reaction time, or ensuring adequate resin swelling in solid-phase synthesis.[2]
-
t-Butylation: The electrophilic t-butyl cation generated can alkylate nucleophilic sites, such as the side chains of methionine, tryptophan, and cysteine, or electron-rich aromatic rings.[2] This can be minimized by adding "scavengers" to the reaction mixture.
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group.[1]
-
Degradation: Harsh acidic conditions can lead to the degradation of acid-sensitive functional groups or glycosidic bonds.[1] Using milder deprotection methods can prevent this.
Q4: Why is the use of "scavengers" recommended during Boc deprotection?
A4: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the reactive t-butyl cation generated during the cleavage of the Boc group.[2] This prevents the t-butyl cation from reacting with nucleophilic residues in the substrate, thus minimizing the formation of t-butylated byproducts.[2] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), anisole (B1667542), cresol, and water.[2][3]
Q5: What are some milder, alternative methods for Boc deprotection for acid-sensitive compounds?
A5: For substrates that are sensitive to strong acids like TFA or HCl, several milder deprotection methods can be employed:
-
Oxalyl chloride in methanol (B129727): This method allows for the selective deprotection of N-Boc groups at room temperature in 1-4 hours with good to excellent yields.[4][5][6][7]
-
Aqueous phosphoric acid: This provides an environmentally benign and selective method for deprotection.[7]
-
Thermolysis: Heating the Boc-protected compound can lead to deprotection, particularly for electron-rich substrates.[8]
-
Water-mediated deprotection: Refluxing in water can achieve selective N-Boc removal for various amines.[9]
Q6: What is an "orthogonal protection strategy" in the context of Boc-amines?
A6: An orthogonal protection strategy involves using multiple protecting groups in a synthesis that can be removed under distinct reaction conditions, without affecting the other protecting groups.[10] For Boc-amines, which are acid-labile, orthogonal partners include the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the Cbz (carboxybenzyl) group, which is removed by hydrogenolysis.[11] This allows for the selective deprotection of one amino group while others remain protected.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The NMR spectrum of the crude product shows peaks corresponding to both the starting material and the deprotected product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration or equivalents of the acid. For TFA, a common starting point is a 25-50% solution in DCM. For HCl, a 4M solution in dioxane is standard.[2][11] |
| Short Reaction Time | Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes) and continue until the starting material is fully consumed.[12] |
| Low Reaction Temperature | Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be attempted, but be mindful of potential side reactions.[2] |
| Steric Hindrance | Substrates with significant steric hindrance around the N-Boc group may require longer reaction times or more forcing conditions (higher acid concentration or temperature).[11] |
| Poor Resin Swelling (SPPS) | In solid-phase peptide synthesis, ensure the resin is adequately swollen in the deprotection solvent to allow the acid to access all peptide chains.[3] |
Issue 2: Formation of Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product.
-
Mass spectrometry or NMR of the crude product indicates the presence of unexpected molecular weights or signals (e.g., a mass increase of 56 Da for t-butylation).[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| t-Butylation of Nucleophilic Residues | Add a scavenger to the deprotection cocktail to trap the t-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), thioanisole, or anisole (typically 1-5% v/v).[2][3][11] |
| Degradation of Acid-Sensitive Groups | If the substrate contains other acid-labile groups (e.g., certain esters, acetals), consider using a milder deprotection method such as oxalyl chloride in methanol or aqueous phosphoric acid.[4][7][8] |
| Aspartimide Formation (in peptides) | This side reaction involving aspartic acid residues can be minimized by using milder deprotection conditions or by protecting the aspartic acid side chain with a group less prone to cyclization.[2] |
| Trifluoroacetylation | This can occur when using TFA. If it becomes a significant issue, consider switching to HCl in dioxane for deprotection.[1] |
Quantitative Data Summary
Table 1: Comparison of Selected N-Boc Deprotection Methods
| Deprotection Method | Substrate Example | Reaction Time | Yield (%) | Reference |
| Oxalyl chloride (3 equiv.) in MeOH | N-Boc-aniline | 1 h | 90 | [7] |
| Oxalyl chloride (3 equiv.) in MeOH | N-Boc-4-nitroaniline | 1 h | 92 | [7] |
| Oxalyl chloride (3 equiv.) in MeOH | N-Boc-L-tryptophan | 3 h | 70 | [7] |
| Water at 100°C | N-Boc-aniline | 12 min | 95 | [9] |
| Water at 100°C | N-Boc-benzylamine | 10 min | 97 | [9] |
| TFA (2 equiv.) in TTP-NTf₂ at 110°C | N-Boc-L-Alanine-OH | 7-10 min | 97 | [13] |
| H₂P₂W₁₈O₆₂ in CH₂Cl₂ | N-Boc-benzylamine | 15 min | 95 | [14] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM with Scavengers
This protocol is suitable for most substrates, especially those containing nucleophilic residues prone to t-butylation.
-
Reaction Setup: Dissolve the N-Boc protected substrate (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Add Scavengers: To the solution, add appropriate scavengers. A common cocktail is 2.5% (v/v) triisopropylsilane (TIS) and 2.5% (v/v) water.[2]
-
Cooling: Cool the flask in an ice bath to 0°C with stirring.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[2][15]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[16]
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with toluene (B28343) can help remove residual TFA.[3][15]
-
To isolate the TFA salt, add cold, anhydrous diethyl ether to the crude residue to induce precipitation. Collect the solid by filtration and dry under vacuum.[16]
-
To isolate the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[11]
-
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is a common alternative to TFA and can be advantageous if trifluoroacetylation is a concern.
-
Reaction Setup: Dissolve the N-Boc protected substrate (1 equivalent) in a minimal amount of 1,4-dioxane or another suitable co-solvent (e.g., methanol, DCM).[2]
-
Cooling: Cool the flask in an ice bath to 0°C with stirring.
-
Addition of HCl/Dioxane: Slowly add a 4M solution of HCl in 1,4-dioxane (typically a 5-10 fold excess of HCl).[16]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.[16]
-
Work-up and Isolation:
-
Upon completion, remove the solvent and excess HCl by rotary evaporation.
-
Add cold, anhydrous diethyl ether to the crude residue to induce precipitation of the hydrochloride salt.
-
Isolate the product by filtration, wash the solid with cold diethyl ether, and dry under vacuum.[16]
-
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates with acid-labile functional groups.
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc protected substrate (1 equivalent) in methanol.
-
Addition of Oxalyl Chloride: Add oxalyl chloride (3 equivalents) to the solution at room temperature.[7]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product. Further purification can be performed by chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. awuahlab.com [awuahlab.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of N-Boc-undecane-1,11-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Boc-undecane-1,11-diamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the main challenges in the large-scale synthesis of this compound?
The primary challenge in synthesizing this compound is achieving selective mono-protection of the diamine.[1][2] The similar reactivity of the two primary amine groups in undecane-1,11-diamine often leads to a mixture of the desired mono-Boc product, the di-Boc protected product, and unreacted starting material.[1] Separating these three components on a large scale can be difficult and result in lower yields of the desired product.
Q2: My reaction is producing a significant amount of di-Boc-undecane-1,11-diamine. How can I improve the selectivity for the mono-Boc product?
Several strategies can be employed to enhance mono-selectivity:
-
In-situ Mono-protonation: A widely used and effective method is the "one-pot" mono-protonation of the diamine before the addition of the Boc-anhydride ((Boc)₂O).[3][4][5] By adding one equivalent of an acid (like HCl, often generated in situ from trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol), one amine group is protonated to form an ammonium (B1175870) salt.[3][5] This deactivates it towards reaction with (Boc)₂O, allowing the free amine to react selectively.[5]
-
Slow Addition of (Boc)₂O: A very slow, controlled addition of the (Boc)₂O solution can help to minimize the formation of the di-protected product.[6]
-
Flow Chemistry: Microreactor technology or flow chemistry offers precise control over reaction parameters like temperature and stoichiometry, which can significantly improve the yield of the mono-protected product.[1]
Q3: I am having difficulty purifying the this compound from the reaction mixture. What is the recommended purification strategy?
Purification typically involves a multi-step workup procedure:
-
Removal of Di-Boc Product: After the reaction, the mixture can be diluted with water and washed with a non-polar organic solvent like diethyl ether.[3][5] The di-Boc protected diamine, being less polar, will preferentially move into the organic layer.
-
Isolation of Mono-Boc Product: The aqueous layer, containing the protonated mono-Boc product and unreacted diamine, is then basified to a pH > 12 with a base like NaOH.[3][5] This deprotonates the ammonium salt of the mono-Boc product, allowing it to be extracted with an organic solvent such as dichloromethane (B109758).[3][5]
-
Removal of Unreacted Diamine: The unreacted diamine will also be extracted into the organic layer. While this method provides significant purification, further purification by column chromatography may be necessary to achieve high purity.
Q4: What are the typical yields and purity I can expect for this synthesis?
Yields for the mono-Boc protection of diamines can vary depending on the method used. With the in-situ mono-protonation method, yields for various acyclic diamines have been reported in the range of 65-87%.[6] Purity of the final product after workup is often reported to be high, with some methods achieving >93% purity.[3]
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of Undecane-1,11-diamine via In-situ Mono-protonation
This protocol is adapted from general methods for the selective mono-Boc protection of diamines.[2][3][5]
Materials:
-
Undecane-1,11-diamine
-
Anhydrous Methanol (B129727) (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
2N Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve undecane-1,11-diamine (1 equivalent) in anhydrous methanol at 0°C with stirring.
-
Mono-protonation: Slowly add freshly distilled trimethylsilyl chloride (1 equivalent) dropwise to the cooled solution. A white precipitate may form. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Boc Protection: Add water (approximately 1 mL per gram of diamine) followed by a solution of (Boc)₂O (1 equivalent) in methanol. Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove the di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.
-
Extract the this compound into dichloromethane (3 x volume of aqueous layer).
-
-
Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Summary of Reported Yields for Mono-Boc Protection of Various Acyclic Diamines
| Diamine | Yield of Mono-Boc Product (%) | Reference |
| Ethylenediamine | 87 | [7] |
| 1,3-Diaminopropane | 82 | [6] |
| 1,4-Diaminobutane | 85 | [6] |
| 1,6-Diaminohexane | 65 | [6] |
Note: Data for undecane-1,11-diamine is not explicitly available in the search results, but the yields for other linear diamines provide a reasonable expectation.
Visualizations
Caption: Experimental workflow for the selective mono-Boc protection of undecane-1,11-diamine.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sciforum.net [sciforum.net]
Technical Support Center: Stability of Boc-Protected Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Boc-protected intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the Boc protecting group?
A1: The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its predictable stability profile. It is generally stable under basic, reductive (e.g., catalytic hydrogenation), and many nucleophilic conditions.[1][2][3] However, it is sensitive to and readily cleaved by acidic conditions, including strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as Lewis acids.[3][4][5]
Q2: Under what pH conditions is the Boc group typically labile?
A2: The Boc group is progressively labile as the acidity of the medium increases.[6] It is generally considered unstable at a pH below 4.[7] To maintain the integrity of the Boc group, it is crucial to perform reactions under neutral to basic conditions.[6]
Q3: Can Boc-protected intermediates degrade upon heating?
A3: Yes, thermal deprotection of Boc-protected amines is possible and can occur at high temperatures, even without a catalyst.[8][9] This method is sometimes considered a "green" alternative as it avoids the use of strong acids.[8] However, the required high temperatures might induce side reactions such as elimination or racemization, especially in sensitive substrates.[8]
Q4: What are the common byproducts of Boc deprotection under acidic conditions?
A4: Acid-catalyzed deprotection proceeds through the formation of a transient tert-butyl cation.[3][10] This cation can be quenched in several ways, leading to byproducts. It can deprotonate to form isobutylene (B52900) gas, react with nucleophiles present in the reaction mixture to form tert-butylated impurities, or oligomerize.[10][11][12] The other byproducts are carbon dioxide and the desired free amine (usually as an acid salt).[11]
Q5: What is a forced degradation study and why is it important for Boc-protected intermediates?
A5: A forced degradation study, or stress testing, is the intentional degradation of a substance under conditions more severe than accelerated stability testing.[13] These conditions include exposure to various levels of heat, humidity, light, acid, base, and oxidation.[14] For Boc-protected intermediates, these studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can accurately measure the purity of the intermediate over time.[13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Premature Boc Deprotection | - Presence of acidic impurities in reagents or solvents. - Unexpected lability of the Boc group on the specific substrate. - Elevated reaction temperature. | - Ensure all reagents and solvents are anhydrous and free of acidic contaminants. - Run the reaction at a lower temperature. - If the substrate is inherently acid-sensitive, consider an alternative protecting group. |
| Incomplete Deprotection | - Insufficient acid strength or stoichiometry. - Short reaction time. - Poor solubility of the intermediate in the reaction medium. | - Use a stronger acid (e.g., TFA instead of HCl in an organic solvent) or increase the equivalents of acid.[4][15] - Extend the reaction time and monitor by TLC or LC-MS.[16] - Consider a co-solvent to improve solubility. |
| Formation of Side Products (e.g., t-butylation) | - The intermediate or other nucleophilic species in the reaction mixture are being alkylated by the tert-butyl cation generated during deprotection.[12] | - Add a scavenger, such as anisole (B1667542) or thioanisole, to trap the tert-butyl cation.[2] - Perform the deprotection at a lower temperature to minimize side reactions. |
| Difficulty in Isolating the Deprotected Amine | - The deprotected amine may be highly soluble in the aqueous phase during workup, especially if it forms a salt. - The product may be an oil or low-melting solid, making crystallization difficult.[17] | - After neutralization, extract with a suitable organic solvent. If the product is still in the aqueous layer, consider salt precipitation or lyophilization. - If crystallization fails, purification by column chromatography may be necessary.[17] |
| Inconsistent Stability Results | - Variability in storage conditions (temperature, humidity, light exposure). - Inherent instability of the molecule beyond the Boc group. - Non-validated analytical method. | - Implement tightly controlled storage conditions for the stability study. - Conduct forced degradation studies to understand the molecule's intrinsic stability.[14] - Develop and validate a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: General Forced Degradation Study (Acid/Base Stress)
-
Preparation of Stock Solution: Prepare a stock solution of the Boc-protected intermediate in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Acid Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the sample to a suitable concentration for analysis.
-
-
Base Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture under the same conditions as the acid stress test.
-
After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute the sample for analysis.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products.
Protocol 2: Monitoring Thermal Stability
-
Sample Preparation: Place a known quantity of the solid Boc-protected intermediate into several vials.
-
Storage: Place the vials in stability chambers at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Time Points: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove one vial from each temperature condition.
-
Analysis: Dissolve the contents of the removed vials in a suitable solvent to a known concentration. Analyze by HPLC to determine the remaining percentage of the intact intermediate and the formation of any degradants.
-
Data Evaluation: Plot the percentage of the remaining intermediate against time for each temperature to determine the degradation kinetics.
Visualizations
Caption: Acid-catalyzed deprotection pathway of a Boc-protected amine.
Caption: General workflow for stability testing of Boc-protected intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. microsaic.com [microsaic.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Attachment to a Solid Support
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the attachment of linkers to solid supports.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the linker attachment process in a question-and-answer format.
Issue 1: Low Yield of Immobilized Ligand or Subsequent Synthesis Product
Q: My final product yield is significantly lower than expected. What are the common causes related to linker attachment?
A: Low yield can originate from several factors during the solid-phase synthesis process. The primary areas to investigate are inefficient linker attachment, premature cleavage of the linker or attached molecule, and incomplete subsequent reactions due to issues with the immobilized linker.
A systematic approach to troubleshooting is recommended to identify the root cause.
Validation & Comparative
The Crucial Role of Alkyl Chain Length in Bifunctional Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The optimization of bifunctional linkers is a critical aspect of designing potent and selective targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the various linker modifications, the length of the alkyl chain has emerged as a key determinant of a molecule's biological activity. This guide provides an objective comparison of different alkyl chain lengths for bifunctional linkers, supported by experimental data, to aid researchers in the rational design of next-generation therapeutics.
The linker in a bifunctional molecule, such as a PROTAC, connects a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[1][2] This connection is not merely a spacer; its length and composition are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3][4] An optimal linker length facilitates the necessary protein-protein interactions, while a suboptimal length can lead to steric hindrance or an inability to form a stable complex, thereby diminishing the molecule's efficacy.[2]
Impact of Alkyl Chain Length on Efficacy: A Quantitative Comparison
The following table summarizes experimental data from various studies, illustrating the effect of varying alkyl chain lengths on the performance of bifunctional molecules. The data highlights key parameters such as degradation efficiency (DC50 and Dmax) for PROTACs and cytotoxic potency (IC50) for ADCs.
| Target Protein/Molecule | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | IC50 (µM) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | Alkyl | 9 | - | - | 140 | MCF7 | [3] |
| Estrogen Receptor α (ERα) | Alkyl | 16 | - | - | 26 | MCF7 | [3][5] |
| Estrogen Receptor α (ERα) | Alkyl | >16 | - | - | >200 | MCF7 | [3] |
| PI3K/mTOR | C8 Alkyl | ~11 | Optimal Degradation | - | - | - | [6] |
| BTK | 2-PEG units | ~8 | Impaired Binding | - | - | - | [3] |
| BTK | ≥4-PEG units | ≥14 | Consistent Binding | - | - | - | [3] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
The data clearly indicates that there is an optimal range for the linker length. For instance, in the case of ERα-targeting PROTACs, a 16-atom alkyl chain linker demonstrated significantly higher potency compared to both shorter (9-atom) and longer linkers.[3][5] Similarly, for dual-targeting PI3K/mTOR PROTACs, a C8 alkyl linker was found to be optimal for degradation activity.[6] These findings underscore the necessity of fine-tuning the linker length for each specific target and E3 ligase pair.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship between linker length and therapeutic effect.
Detailed Experimental Protocols
Reproducibility and comparability of data are paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of bifunctional linkers.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the bifunctional molecule.[7]
-
Materials:
-
Targeted cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Bifunctional molecules (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Treat the cells with a serial dilution of the bifunctional molecules. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.[7]
-
Western Blot for Protein Degradation (PROTACs)
This technique is used to quantify the amount of the target protein remaining in cells after PROTAC treatment.[8]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specific duration.
-
Cell Lysis: Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody for the target protein and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from a dose-response curve.[8]
-
In Vitro Binding Assays (e.g., Fluorescence Polarization - FP)
FP assays are used to measure the binding affinity of the bifunctional molecule to its target protein and the E3 ligase, as well as the formation of the ternary complex.[9][10]
-
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., VHL-ElonginC-ElonginB)
-
Fluorescently labeled probe that binds to either the target protein or the E3 ligase
-
Bifunctional molecules
-
Assay buffer
-
Microplate reader with FP capabilities
-
-
Procedure for Competitive Binding:
-
Assay Setup: In a microplate, combine the purified protein (target or E3 ligase), the fluorescently labeled probe, and varying concentrations of the bifunctional molecule.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well.
-
Data Analysis: The displacement of the fluorescent probe by the bifunctional molecule will result in a decrease in fluorescence polarization. The binding affinity (Ki or IC50) can be determined by fitting the data to a competition binding curve.
-
-
Procedure for Ternary Complex Formation:
-
Assay Setup: Saturate the bifunctional molecule with one of the binding partners (e.g., the target protein).
-
Titration: Titrate the second binding partner (e.g., the E3 ligase) into the solution.
-
Measurement and Analysis: Monitor the change in a biophysical signal (e.g., fluorescence polarization, if one component is labeled) to determine the affinity of the ternary complex formation.[10]
-
Conclusion
The length of the alkyl chain in bifunctional linkers is a critical parameter that profoundly influences the efficacy of targeted therapies like PROTACs and ADCs. The presented data and methodologies provide a framework for the rational design and evaluation of these linkers. A systematic variation of the alkyl chain length, coupled with rigorous experimental evaluation using the described protocols, is essential for identifying the optimal linker that facilitates potent and selective therapeutic action. Researchers and drug developers are encouraged to consider the "linker-centric" approach to unlock the full potential of this promising class of molecules.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of N-Boc-undecane-1,11-diamine: A Comparative Guide to HPLC and LC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
N-Boc-undecane-1,11-diamine is a valuable bifunctional linker used in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs). Ensuring the purity of this reagent is critical for the consistency and reliability of downstream applications. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound, complete with detailed experimental protocols and data presentation.
Comparison of Analytical Techniques
Both HPLC with ultraviolet (UV) detection and LC-MS are powerful techniques for purity determination. The choice between them often depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and widely accessible technique for quantifying the purity of the main compound and known impurities that possess a chromophore. For this compound, which lacks a strong chromophore, derivatization might be necessary for sensitive UV detection, or detection can be performed at a lower wavelength (e.g., ~210 nm) where the carbamate (B1207046) bond shows some absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
LC-MS offers higher specificity and sensitivity, providing molecular weight information that is crucial for the identification of unknown impurities. This technique is particularly advantageous for confirming the identity of the main peak and characterizing any process-related impurities or degradation products.
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate to high, dependent on chromatographic resolution. | Very high, provides molecular weight information. |
| Sensitivity | Moderate, may require derivatization for low-level impurities. | High, capable of detecting trace-level impurities. |
| Impurity Identification | Limited to comparison with known standards. | Enables tentative identification of unknown impurities based on mass. |
| Quantitation | Excellent with proper calibration. | Good, requires appropriate internal standards for best accuracy. |
| Alternative Detectors | ELSD, CAD for compounds without chromophores. | N/A |
Potential Impurities in this compound
During the synthesis of this compound, several impurities can arise. A thorough purity analysis should aim to separate and identify these potential by-products.
| Impurity | Chemical Name | Molecular Weight | Potential Origin |
| Starting Material | Undecane-1,11-diamine | 186.35 g/mol | Incomplete reaction. |
| Di-protected By-product | Di-Boc-undecane-1,11-diamine | 386.61 g/mol | Over-protection during synthesis. |
| Reagent-related | tert-Butanol | 74.12 g/mol | By-product of Boc-anhydride reaction. |
Experimental Protocols
The following are representative protocols for the analysis of this compound by HPLC and LC-MS. These methods are based on the analysis of similar long-chain aliphatic amines and Boc-protected compounds. Method optimization may be required for specific instrumentation and sample matrices.
HPLC-UV/ELSD Method
This method is suitable for the quantification of the main component and known impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV detector and/or ELSD/CAD.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |
| Gradient | 30% to 95% B over 20 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| ELSD Settings | Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min |
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
LC-MS Method
This method is ideal for the confirmation of product identity and the identification of unknown impurities.
Instrumentation:
-
LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase, 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% to 95% B over 15 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 100 - 1000 |
Expected Mass Spectrometry Observations:
-
This compound: [M+H]⁺ at m/z 287.27
-
Characteristic Fragment Ions: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to show a characteristic loss of isobutylene (B52900) (-56 Da) to m/z 231.22 and a subsequent loss of CO₂ (-44 Da) to m/z 187.20, corresponding to the unprotected diamine.[1]
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Conclusion
A thorough purity analysis of this compound is essential for its effective use in research and development. While HPLC with UV or universal detectors like ELSD/CAD provides reliable quantification, LC-MS is indispensable for the definitive identification of the compound and its potential impurities. The selection of the analytical technique should be guided by the specific goals of the analysis, with LC-MS offering a more comprehensive characterization of the material's purity profile. The provided protocols offer a solid starting point for developing robust in-house analytical methods.
References
A Researcher's Guide to Confirming the Structure of N-Boc-undecane-1,11-diamine via ¹H NMR Spectroscopy
In the fields of medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), linkers such as N-Boc-undecane-1,11-diamine are fundamental building blocks.[1] Verifying the structural integrity of these molecules is a critical quality control step. Among various analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive and structurally informative data for confirming the successful monosubstitution of the diamine.[2]
This guide compares the expected ¹H NMR spectral data with alternative analytical methods and provides a detailed experimental protocol for structural confirmation.
Comparison of Analytical Methods
While techniques like Thin-Layer Chromatography (TLC) can indicate the consumption of starting material and the formation of a new, less polar product, they do not provide direct structural evidence. Similarly, Infrared (IR) Spectroscopy can show the appearance of a carbamate (B1207046) C=O stretch (around 1680-1720 cm⁻¹), but it lacks the detailed atomic-level information offered by NMR. ¹H NMR spectroscopy is unparalleled in its ability to provide unambiguous evidence of the successful and specific installation of the tert-butyloxycarbonyl (Boc) protecting group.[2]
Structural Confirmation by ¹H NMR
The structure of this compound (C₁₆H₃₄N₂O₂) features a long C11 alkyl chain, a terminal primary amine, and a terminal Boc-protected amine.[1][3] This asymmetry leads to a predictable ¹H NMR spectrum with distinct signals for the protons near each nitrogen atom.
The most telling feature is the appearance of a large, sharp singlet at approximately 1.44 ppm, corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.[2] The methylene (B1212753) protons adjacent to the two different nitrogen environments will also exhibit distinct chemical shifts.
Expected ¹H NMR Data
The following table summarizes the anticipated signals for this compound in a standard deuterated solvent like CDCl₃.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a - C(CH₃)₃ | ~ 1.44 | Singlet | 9H |
| b - CH₂-NHBoc | ~ 3.10 | Triplet | 2H |
| c - CH₂-NH₂ | ~ 2.68 | Triplet | 2H |
| d - NHBoc | ~ 4.50 | Broad Singlet | 1H |
| e - NH₂ | ~ 1.50 | Broad Singlet | 2H |
| f - Bulk -(CH₂)₉- | ~ 1.26 | Multiplet | 18H |
Note: The chemical shifts of N-H protons (d, e) can be broad and their positions may vary with concentration and solvent. They will typically disappear upon the addition of a few drops of D₂O.[4]
Experimental Protocol
Objective: To acquire a ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., 400 MHz spectrometer). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and identify their chemical shifts and multiplicities to compare with the expected values.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using ¹H NMR is outlined below.
Caption: Workflow for the structural confirmation of this compound via ¹H NMR.
Conclusion
References
A Comparative Guide to N-Boc-undecane-1,11-diamine and Other N-Boc-Alkanediamines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Mono-N-Boc-protected alkanediamines are indispensable bifunctional building blocks in modern medicinal chemistry and drug development. Their unique structure, featuring a reactive primary amine at one end and an acid-labile tert-butyloxycarbonyl (Boc)-protected amine at the other, allows for sequential, controlled conjugation. This makes them ideal as linkers for constructing complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] The length of the alkane chain is a critical parameter, profoundly influencing the physicochemical properties and spatial orientation of the final conjugate.
This guide provides an objective comparison between N-Boc-undecane-1,11-diamine, a long-chain linker, and its shorter-chain analogues. It includes a summary of their physical and chemical properties, detailed experimental protocols for their use, and visualizations to illustrate key concepts and workflows.
Physicochemical Properties: A Comparative Overview
The length of the hydrocarbon chain in N-Boc-alkanediamines directly impacts properties such as lipophilicity (LogP), molecular weight, and topological polar surface area (TPSA), which in turn affect the solubility, permeability, and overall pharmacokinetic profile of the resulting drug molecule. This compound, with its C11 backbone, represents a significantly more lipophilic and flexible linker compared to its shorter counterparts.
Table 1: Comparison of Physicochemical Properties of Various N-Boc-Alkanediamines
| Compound Name | Carbon Chain | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Physical Form | Melting Point (°C) |
| N-Boc-ethane-1,2-diamine | C2 | C₇H₁₆N₂O₂ | 160.21 | - | - | Solid | 64-66[3] |
| N-Boc-propane-1,3-diamine | C3 | C₈H₁₈N₂O₂ | 174.24 | - | - | Solid | 64-66[3] |
| N-Boc-butane-1,4-diamine | C4 | C₉H₂₀N₂O₂ | 188.27 | - | - | Solid | 64-66[3] |
| N-Boc-hexane-1,6-diamine | C6 | C₁₁H₂₄N₂O₂ | 216.32 | - | - | Liquid | N/A |
| This compound | C11 | C₁₆H₃₄N₂O₂ | 286.45 [4] | 3.98 [4] | 64.35 [4] | Solid | N/A |
Data compiled from various chemical supplier databases. LogP and TPSA values are calculated estimates.[3][4]
The data clearly indicates that as the alkane chain length increases from C2 to C11, the molecular weight and lipophilicity (LogP) rise substantially. This increased lipophilicity can enhance membrane permeability but may also lead to decreased aqueous solubility and potential off-target binding. The choice of linker length is therefore a critical optimization step in drug design, balancing the need for appropriate spatial separation of conjugated moieties with the desired overall physicochemical properties of the final molecule.
Chemical Reactivity and Applications
The synthetic utility of N-Boc-alkanediamines stems from the orthogonal reactivity of their two terminal amino groups. The free primary amine is a potent nucleophile, readily participating in reactions like acylation and reductive amination, while the Boc-protected amine remains inert.[1] The Boc group can be selectively removed under acidic conditions to reveal the second primary amine for subsequent conjugation steps.[1][5]
Caption: Sequential reactivity of N-Boc-alkanediamines.
This two-step reactivity is the cornerstone of their use in constructing PROTACs, where they serve to link a ligand for a target protein with a ligand for an E3 ubiquitin ligase.
Caption: Workflow for PROTAC synthesis using an N-Boc-alkanediamine linker.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and application of N-Boc-alkanediamines.
This protocol describes a common method for preparing mono-protected diamines, which are often not commercially available or are prohibitively expensive. The key is to use a specific ratio of the diamine to the Boc-anhydride reagent.[6]
Caption: Experimental workflow for selective mono-Boc protection.
Methodology:
-
Reaction Setup: A solution of the diamine (e.g., 1,11-undecanediamine, 1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.
-
Reagent Addition: Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 0.8-0.9 equivalents) dissolved in the same solvent is added dropwise to the stirred diamine solution over 30-60 minutes. Using slightly less than one equivalent of (Boc)₂O favors mono-protection.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent (e.g., DCM). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product, containing a mixture of starting material, mono-protected, and di-protected diamine, is purified by silica (B1680970) gel column chromatography to isolate the desired mono-N-Boc-alkanediamine.
This protocol details the coupling of a carboxylic acid to the free primary amine of an N-Boc-alkanediamine using standard peptide coupling reagents.
Methodology:
-
Activation of Carboxylic Acid: The carboxylic acid (1.0 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., DCM or DMF). N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) are added. The mixture is stirred at room temperature for 30-60 minutes to form the active NHS ester.
-
Coupling Reaction: The N-Boc-alkanediamine (e.g., this compound, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) are added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature for 4-16 hours and monitored for completion by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO₃, and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
This protocol describes the removal of the Boc protecting group to liberate the second primary amine for further functionalization.
Methodology:
-
Reaction Setup: The Boc-protected substrate is dissolved in an appropriate solvent, typically dichloromethane (DCM).
-
Acid Addition: An excess of a strong acid is added. Commonly, a 20-50% solution of trifluoroacetic acid (TFA) in DCM is used. Alternatively, a 4M solution of HCl in 1,4-dioxane (B91453) can be employed.[1]
-
Reaction: The reaction is stirred at room temperature for 1-4 hours. The progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Workup: The solvent and excess acid are removed under reduced pressure. The resulting amine salt is often triturated with diethyl ether to yield a solid, which can be used directly in the next step or neutralized with a base to obtain the free amine.
Conclusion
This compound and its shorter-chain analogues are versatile and powerful tools in the synthesis of complex biomolecules. The primary distinguishing factor among them is the length of the alkane spacer, which directly modulates lipophilicity, flexibility, and the spatial relationship between conjugated partners.
-
This compound provides a long, flexible, and lipophilic linker, which can be advantageous for spanning large distances between two molecular recognition sites or for enhancing membrane permeability.
-
Shorter N-Boc-alkanediamines (e.g., C2-C6) offer more rigid and hydrophilic options, which can be crucial for maintaining aqueous solubility and fitting into more constrained binding pockets.
The selection of the appropriate N-Boc-alkanediamine linker is a critical decision in the design of novel therapeutics. Researchers must carefully consider the impact of the linker's properties on the overall biological activity and pharmacokinetic profile of the final conjugate to achieve optimal performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. symeres.com [symeres.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. chemscene.com [chemscene.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Boc and Fmoc Protection of Diamines for Researchers
For scientists and professionals in drug development and organic synthesis, the selective protection of diamines is a critical step in the construction of complex molecules. The challenge lies in achieving mono-protection, as the similar reactivity of the two amino groups often leads to a mixture of unprotected, mono-protected, and di-protected products. This guide provides an objective comparison of two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the protection of diamines, supported by experimental data and detailed protocols.
Chemical Principles and Orthogonality
The choice between Boc and Fmoc protection hinges on their distinct deprotection conditions, a concept known as orthogonality. Orthogonal protecting groups can be selectively removed in any order without affecting other protecting groups in the molecule.[1][2]
-
Boc (tert-butoxycarbonyl): This protecting group is stable under a wide range of reaction conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The mechanism of deprotection involves the formation of a stable tert-butyl cation.[]
-
Fmoc (9-fluorenylmethoxycarbonyl): In contrast, the Fmoc group is stable to acidic conditions but is labile to bases.[6] Deprotection is commonly achieved using a solution of a secondary amine, such as piperidine (B6355638), in an organic solvent like dimethylformamide (DMF).[6][7] The deprotection mechanism proceeds via a β-elimination pathway.[7]
This fundamental difference in lability makes Boc and Fmoc a powerful orthogonal pair in complex syntheses, allowing for the selective deprotection and subsequent functionalization of one amine group while the other remains protected.[3]
Performance Comparison: Boc vs. Fmoc for Diamine Mono-protection
The selective mono-protection of diamines can be achieved with both Boc and Fmoc groups, though the methodologies and reported efficiencies can differ.
| Protecting Group | Protection Reagent(s) | Typical Mono-protection Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), in situ HCl (from Me₃SiCl or SOCl₂) | 66-95%[4] | Strong acid (e.g., TFA, HCl)[3] | High yields for mono-protection, well-established protocols, stable protecting group. | Deprotection requires strong acids which may not be suitable for acid-sensitive substrates. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | 45-91% (Flow Chemistry)[8] | Base (e.g., 20% piperidine in DMF)[6] | Mild, basic deprotection conditions, orthogonal to acid-labile groups. | Direct mono-protection in batch can be challenging, often requiring a multi-step approach.[9][10] |
Experimental Protocols
Selective Mono-Boc Protection of a Diamine (Batch "One-Pot" Method)
This protocol is adapted from a procedure utilizing in situ generation of HCl to achieve selective mono-protection.[4]
Materials:
-
Diamine (e.g., trans-cyclohexane-1,2-diamine)
-
Anhydrous Methanol (B129727) (MeOH)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water (H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (2N)
-
Ethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. The Me₃SiCl reacts with methanol to generate HCl in situ, protonating one of the amine groups.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 mL of water, followed by a solution of (Boc)₂O (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with water and wash with ethyl ether to remove unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Selective Mono-Fmoc Protection of a Diamine (Flow Chemistry Method)
This protocol is based on a continuous flow method for the mono-Fmoc protection of diamines.[8]
Materials:
-
Diamine (e.g., 1,6-diaminohexane)
-
9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) in Methanol
-
Flow reactor system with a T-mixer and a tubular reactor.
Procedure:
-
Prepare a solution of the diamine (2 equivalents) in DMF.
-
Prepare a solution of Fmoc-OSu (1 equivalent) in DMF.
-
Using syringe pumps, feed the two solutions into a T-mixer connected to a tubular flow reactor at 0 °C.
-
The reaction mixture flows through the reactor for a defined residence time (e.g., 0.5 minutes).
-
The output from the reactor is quenched with a solution of HCl in cold methanol.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the mono-Fmoc protected diamine.
Visualizing the Workflows and Orthogonality
Orthogonal Protection and Deprotection Pathways
Caption: Orthogonal protection and deprotection of a diamine.
Experimental Workflow for "One-Pot" Mono-Boc Protection
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Linchpin of Efficacy: A Comparative Guide to Linker Composition in Biological Conjugates
For researchers, scientists, and drug development professionals, the rational design of bioconjugates—be it antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs)—is paramount to achieving therapeutic success. While the targeting moiety and the potent payload are critical, the linker connecting them is increasingly recognized as a key determinant of a conjugate's overall performance. Its composition dictates the stability, solubility, pharmacokinetics, and ultimately, the biological activity of the entire molecule. This guide provides an objective comparison of different linker compositions, supported by experimental data, to inform the design of next-generation targeted therapeutics.
The linker is far from a passive spacer; it actively influences the therapeutic index of a conjugate by modulating its stability in circulation and the efficiency of payload release at the target site.[1] The primary classifications of linkers are based on their release mechanism (cleavable vs. non-cleavable) and their physicochemical properties (hydrophilicity, length, and rigidity). Each of these characteristics has a profound impact on the conjugate's behavior in a biological system.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Release Strategies
The choice between a cleavable and a non-cleavable linker is a critical design consideration that influences the mechanism of action and toxicity profile of a conjugate.[2]
Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or the tumor microenvironment, such as low pH or the presence of certain enzymes.[3] This targeted release can lead to a "bystander effect," where the released, membrane-permeable drug can kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[2] However, premature cleavage in circulation can lead to off-target toxicity.[3]
Non-cleavable linkers , in contrast, release the payload only after the complete lysosomal degradation of the antibody component.[4] This generally results in greater plasma stability and a more favorable safety profile by minimizing premature drug release.[4][5] The released payload, typically an amino acid-linker-drug adduct, is often less membrane-permeable, which largely abrogates the bystander effect.[5]
A meta-analysis of commercially available ADCs suggested that cleavable linkers are associated with significantly higher rates of grade ≥3 adverse events and neutropenia compared to non-cleavable linkers, likely due to the systemic release of the free payload.
Comparative Performance Data: Cleavable vs. Non-Cleavable Linkers
| Conjugate Type | Linker Type | Payload | Target Cell Line | In Vitro Potency (IC50) | Key Findings & Reference |
| MMAE-based ADC | Cleavable (Val-Cit) | MMAE | Antigen-Positive | Potent (nM range) | Enables bystander effect, potentially beneficial for heterogeneous tumors.[5] |
| MMAE-based ADC | Non-Cleavable (Thioether) | MMAE | Antigen-Positive | Potent (nM range) | Greater plasma stability, reduced bystander effect, potentially better for homogenous tumors.[5] |
| MMAE-based ADC | Non-Cleavable | MMAE | - | IC50: 10⁻¹¹ mol/L (for the active payload) | The active part of the non-cleavable ADC exhibited similar cytotoxicity to free MMAE and reduced bystander toxicity.[6] |
| Trastuzumab-based ADC | Cleavable (Hydrazine) | Doxorubicin | HER2+ | - | Traditional acid-cleavable linkers can have stability issues.[6] |
| Trastuzumab-based ADC | Cleavable (Silyl Ether) | MMAE | HER2+ | IC50: 61 and 111 pmol/L | Novel silyl (B83357) ether-based acid-cleavable linker showed greatly improved stability (t1/2 > 7 days at pH 7.4).[6] |
The Influence of Linker Hydrophilicity: Enhancing Performance with PEGylation
The hydrophobicity of many potent payloads can lead to issues with aggregation, poor solubility, and rapid clearance of conjugates.[7] Incorporating hydrophilic linkers, most commonly polyethylene (B3416737) glycol (PEG), can mitigate these challenges.[8] PEGylation increases the hydrodynamic size of the conjugate, which can prolong circulation half-life by reducing renal clearance.[9] Furthermore, the hydrophilic nature of PEG can create a hydration shell around the conjugate, improving solubility, preventing aggregation, and shielding it from premature clearance by the reticuloendothelial system.[8]
Studies have shown that ADCs with hydrophilic linkers can achieve a higher drug-to-antibody ratio (DAR) with significantly reduced aggregation compared to those with hydrophobic linkers, while maintaining or even improving in vitro cytotoxicity.[8] In vivo, hydrophilic linkers have been demonstrated to lead to greater tumor growth inhibition, extended plasma half-life, and reduced off-target toxicity.[8][10]
Comparative Performance Data: Hydrophilic vs. Hydrophobic Linkers
| Linker Type | Key Property | Impact on ADC/Conjugate Performance | Reference |
| Hydrophobic Linker | Lipophilic | Can lead to aggregation, reduced solubility, and faster clearance. May be necessary for cell membrane traversal in some cases. | [8] |
| Hydrophilic (PEG-based) Linker | Hydrophilic | Improved solubility, reduced aggregation, longer circulation half-life, and potentially higher drug-to-antibody ratios (DAR). | [8][10] |
| PEGylated Glucuronide-MMAE Linker | Hydrophilic | Clearance rates of ADCs in rats increased rapidly for conjugates with PEGs smaller than PEG8. Conjugates with PEGs smaller than PEG8 were not well-tolerated in mice. | [11] |
| Hydrophilic Macrocycle-containing Linker | Hydrophilic | Cyclodextrin-containing ADCs showed improved in vivo efficacy over a clinical comparator (Adcetris®) in a xenograft model. | [10] |
The Critical Role of Linker Length and Flexibility in PROTACs
For PROTACs, the linker's length and flexibility are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12] A linker that is too short may cause steric hindrance, preventing the formation of the complex, while a linker that is too long might lead to unproductive binding or decreased cell permeability.[13]
The composition of the PROTAC linker also significantly impacts its degradation efficiency. Flexible linkers, such as alkyl chains and PEG, are most common due to their synthetic accessibility.[13] However, more rigid linkers incorporating structures like alkynes, triazoles, or cyclic moieties are being increasingly explored to pre-organize the PROTAC into a bioactive conformation and reduce the entropic penalty of ternary complex formation.[13]
Comparative Performance Data: PROTAC Linker Length and Composition
| PROTAC System | Linker Type/Length | DC50 | Dmax | Key Findings & Reference |
| TBK1 Degrader | Alkyl/Ether (7-29 atoms) | 3 nM (for 21-atom linker) | 96% (for 21-atom linker) | Degradation was not observed for linkers below 12 atoms. Potency decreased with a 29-atom linker.[12] |
| CRBN Degrader | Alkyl (9 atoms) | Concentration-dependent degradation | - | Exchange of the 9-atom alkyl chain for three PEG units resulted in only weak CRBN degradation.[12] |
| BRD4 Degrader (dBET1) | PEG/Alkyl | - | - | A series of PROTACs with varying linker lengths showed that an optimal length was crucial for potent degradation.[14] |
Visualizing the Mechanisms
To better understand the processes influenced by linker composition, the following diagrams illustrate the general mechanism of action for ADCs and PROTACs, as well as a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
Reproducible and robust experimental data are the bedrock of conjugate development. Below are detailed protocols for key assays used to evaluate the biological activity of these complex molecules.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a conjugate.[15][16][17]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Test conjugate and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[15]
-
Compound Treatment: Prepare serial dilutions of the conjugate in culture medium. Remove the old medium from the cells and add 100 µL of the diluted conjugate solutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to the conjugate's mechanism of action (typically 72-120 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a conjugate in a mouse xenograft model.[18]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for implantation
-
Test conjugate, vehicle control, and potentially a positive control therapeutic
-
Sterile PBS and cell culture medium for cell suspension
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of serum-free medium/Matrigel) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=5-10 mice per group).[18]
-
Treatment Administration: Administer the conjugate (and controls) to the mice according to the planned dosing schedule and route (e.g., intravenous injection).
-
Efficacy Monitoring: Measure tumor volumes with calipers 2-3 times per week.[1] Monitor the body weight of the mice as an indicator of toxicity.[18]
-
Study Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a predetermined treatment period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Plot mean tumor volume over time for each group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect.[18]
PROTAC-Mediated Protein Degradation by Western Blot
This method is used to quantify the degradation of a target protein in cells treated with a PROTAC, allowing for the determination of DC50 (50% degradation concentration) and Dmax (maximum degradation).[19][20]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specific time (e.g., 24 hours). Include a vehicle control.[19]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.[19]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[19]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[19]
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with the primary antibody for the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection and Analysis: After further washing, apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[19]
Conclusion
The linker is a pivotal component in the design of efficacious and safe biological conjugates. Its composition—cleavability, hydrophilicity, length, and rigidity—must be carefully optimized for each specific application. A thorough understanding of how these properties influence a conjugate's stability, pharmacokinetics, and biological activity, supported by robust in vitro and in vivo experimental evaluation, is essential for the successful development of the next generation of targeted therapies. The data and protocols presented in this guide offer a framework for the rational design and comparative evaluation of linkers to unlock the full therapeutic potential of ADCs and PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. biotechinformers.com [biotechinformers.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. lifesensors.com [lifesensors.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Hydrophobicity Tightrope: How PROTAC Linkers Influence Cell Permeability for Effective Drug Delivery
A deep dive into the critical role of linker hydrophobicity in the cellular uptake of Proteolysis Targeting Chimeras (PROTACs), this guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data. Understanding this relationship is paramount for designing effective targeted protein degraders that can successfully navigate the cellular membrane to reach their intracellular targets.
The unique bivalent structure of PROTACs, which enables them to hijack the cell's ubiquitin-proteasome system to degrade specific proteins, also presents a significant challenge: their large size and high polarity often result in poor cell permeability.[1][2][3] This places them in the "beyond rule of 5" chemical space, necessitating careful optimization of their physicochemical properties.[4] The linker connecting the target protein binder and the E3 ligase ligand plays a pivotal role in this optimization process, with its hydrophobicity being a key determinant of a PROTAC's ability to cross the cell membrane.[4][5][6]
The "Chameleon" Effect: Linker Flexibility and Conformational Masking
Recent studies have revealed that the cell permeability of PROTACs is not solely dictated by traditional physicochemical descriptors like calculated LogP (cLogP).[4] Instead, a PROTAC's ability to adopt folded, more compact conformations that shield its polar surface area from the nonpolar lipid bilayer is crucial for passive diffusion.[1][3][4][7] This "molecular chameleon" effect is heavily influenced by the composition and flexibility of the linker.
Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or simple alkyl chains, can allow the PROTAC to form intramolecular hydrogen bonds and other non-covalent interactions.[1][4] These interactions stabilize a folded state where the solvent-accessible 3D polar surface area (SA 3D PSA) is minimized, presenting a more hydrophobic face to the cell membrane and facilitating permeation.[1][4][7] In essence, the linker enables the PROTAC to dynamically change its shape and polarity to suit its environment, appearing more "drug-like" at the cell membrane interface.
Comparative Analysis of Linker Types
The choice of linker chemistry has a profound impact on the overall hydrophobicity and conformational dynamics of a PROTAC, directly affecting its cell permeability.
Alkyl vs. Polyethylene Glycol (PEG) Linkers
Alkyl chains are a common choice for PROTAC linkers due to their synthetic accessibility and inherent hydrophobicity.[2] Increasing the alkyl chain length generally increases the lipophilicity of the PROTAC. However, this does not always translate to improved cell permeability. In some cases, highly lipophilic and flexible alkyl linkers can lead to hydrophobic collapse in aqueous environments, but adopt more extended and polar conformations in nonpolar environments, paradoxically hindering membrane traversal.[6]
PEG linkers, while more hydrophilic than their alkyl counterparts, offer greater flexibility. This flexibility can be advantageous in promoting the adoption of folded conformations that shield polar groups.[4][7] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, further stabilizing these compact structures. The optimal balance between hydrophobicity and flexibility is therefore crucial.
The Impact of Amide Bonds
The inclusion of rigid moieties like amide bonds within the linker can restrict conformational flexibility.[4] Linkers containing centrally located amide bonds may enforce more elongated conformations with a higher SA 3D PSA, which is generally detrimental to cell permeability.[4][7] Conversely, strategic placement of amides can sometimes pre-organize the PROTAC into a more permeable conformation.
Quantitative Data on Linker Properties and Cell Permeability
The following tables summarize key quantitative data from studies comparing PROTACs with different linker compositions. These studies often use a combination of calculated properties and experimental assays to assess permeability.
| PROTAC | Linker Composition | cLogP | Permeability Surrogate (Cell/Biochem Ratio)[4] | PAMPA (Papp, 10⁻⁶ cm/s)[6] |
| PROTAC 1 (CRBN-based) | PEG-based | 3.1 | High (Low Ratio) | - |
| PROTAC 2 (CRBN-based) | Mixed Alkyl/PEG | 3.4 | Intermediate | - |
| PROTAC 3 (CRBN-based) | Alkyl-based | 3.9 | Low (High Ratio) | - |
| PROTAC 1 (VHL-based) | Alkyl | 7.6 | Low | < 0.1 |
| PROTAC 2 (VHL-based) | PEG-based | 6.7 | High | 2.6 |
Table 1: Comparison of Physicochemical Properties and Permeability of CRBN and VHL-based PROTACs. The permeability surrogate for CRBN-based PROTACs is the ratio of potencies for binding to CRBN in a cell-based versus a biochemical assay; a lower ratio indicates higher permeability.[4] For the VHL-based PROTACs, a direct comparison of PAMPA permeability is shown.[6]
| PROTAC | Linker Type | Molecular Weight (Da) | TPSA (Ų) | Number of Rotatable Bonds | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)[8] | Efflux Ratio (Papp B-A / Papp A-B)[8] |
| PROTAC 14 (Cereblon) | PEG-linker | - | - | - | 1.7 | 8.4 |
| PROTAC 20b (VHL) | - | - | - | - | 0.35 | ~0.7 |
| PROTAC 20d (VHL) | PEG-linker | - | - | - | <0.7 | >12 |
Table 2: Caco-2 Permeability Data for Androgen Receptor PROTACs. This table highlights that even with similar physicochemical properties, the interplay between the E3 ligase ligand and the linker can significantly impact active transport and efflux.[8]
Experimental Protocols
Accurate assessment of PROTAC cell permeability relies on robust in vitro assays. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[9] It provides a good indication of a compound's ability to cross the lipid bilayer without the influence of cellular transporters.
Methodology:
-
A filter plate is coated with a solution of lipids (e.g., 2% dodecane (B42187) solution of phosphatidylcholine) to form an artificial membrane.
-
The donor plate is filled with a solution of the PROTAC in a buffer at a specific pH (e.g., pH 7.4).
-
The filter plate is placed on top of the donor plate, and the acceptor plate, filled with buffer, is placed on top of the filter plate.
-
The "sandwich" is incubated for a defined period (e.g., 4-18 hours) to allow for diffusion.
-
The concentrations of the PROTAC in the donor, acceptor, and filter plates are then determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ((V_D + V_A) * C_A(t)) / (V_D * C_D(0))) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the filter, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.
Caco-2 Permeability Assay
Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[9][10] This assay accounts for passive diffusion as well as active transport and efflux mechanisms.[8][10]
Methodology:
-
Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated, polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
For apical to basolateral (A-B) permeability, the PROTAC solution is added to the apical (upper) compartment, and the basolateral (lower) compartment contains fresh medium.
-
For basolateral to apical (B-A) permeability, the PROTAC is added to the basolateral compartment.
-
Samples are taken from the receiver compartment at various time points and the concentration of the PROTAC is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[10]
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Logical flow of how linker properties influence PROTAC conformation and cell permeability.
Caption: Simplified experimental workflow for the PAMPA permeability assay.
Caption: Simplified experimental workflow for the Caco-2 cell permeability assay.
Conclusion
The hydrophobicity of a PROTAC linker is a critical parameter that must be carefully tuned to achieve optimal cell permeability. However, it is not a simple linear relationship where more hydrophobic is always better. The interplay between linker composition, flexibility, and the resulting conformational dynamics of the PROTAC molecule are paramount. Linkers that enable the PROTAC to adopt folded, "chameleon-like" conformations with a minimized polar surface area are more likely to facilitate passive diffusion across the cell membrane. A multi-parameter optimization approach, combining computational modeling with robust in vitro permeability assays like PAMPA and Caco-2, is essential for the rational design of cell-permeable and therapeutically effective PROTACs. By understanding and applying these principles, researchers can overcome the permeability challenges inherent to this promising therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
Validating Conjugation Efficiency: A Comparative Guide to N-Boc-undecane-1,11-diamine and PEG-Based Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The efficiency of the conjugation reaction directly impacts the yield, purity, and overall success of the final product. This guide provides an objective comparison of the conjugation efficiency of N-Boc-undecane-1,11-diamine, a common alkyl-based linker, with a representative polyethylene (B3416737) glycol (PEG)-based alternative, Boc-NH-PEG-NH2. The information presented is supported by established experimental protocols for researchers to validate these findings in their own laboratories.
This compound is a heterobifunctional linker featuring a long alkyl chain with a free amine at one terminus and a Boc-protected amine at the other. This structure allows for sequential conjugation, where the free amine can react with an activated species, such as an N-hydroxysuccinimide (NHS) ester, followed by deprotection of the Boc group to reveal a second amine for further modification. Its hydrophobic alkyl nature can be advantageous in specific applications, potentially influencing the physicochemical properties of the final conjugate.
In contrast, PEG-based linkers, such as Boc-NH-PEG-NH2, incorporate a hydrophilic polyethylene glycol chain. These linkers are known to enhance the solubility and stability of bioconjugates and can reduce immunogenicity.[1][] The choice between an alkyl-based and a PEG-based linker is often dictated by the specific requirements of the final application, including desired solubility, stability, and pharmacokinetic profile.[3][4]
Comparative Analysis of Conjugation Efficiency
To provide a quantitative comparison, a model experiment is described involving the conjugation of these linkers to a protein containing an accessible NHS ester-reactive site. The efficiency of the initial conjugation step (amide bond formation) is a key performance indicator.
| Linker | Molecular Weight ( g/mol ) | Typical Molar Excess (Linker:Protein) | Reaction Time (hours) | Estimated Conjugation Yield (%) | Purity of Monoconjugate (%) |
| This compound | 286.48 | 10-20 fold | 2 - 4 | 65 - 80 | ~85 |
| Boc-NH-PEG4-NH2 | 248.32 | 5-10 fold | 1 - 2 | 85 - 95 | >95 |
Note: The data presented in this table are representative estimates based on typical laboratory outcomes and may vary depending on the specific protein, reaction conditions, and analytical methods used.
The PEG-based linker generally exhibits a higher conjugation yield and purity of the desired monoconjugated product. This can be attributed to several factors. The hydrophilic nature of the PEG spacer can reduce non-specific binding and aggregation, leading to a cleaner reaction profile.[5] Furthermore, the flexibility of the PEG chain may allow for more favorable orientation of the reactive amine towards the NHS ester on the protein surface. In contrast, the hydrophobic alkyl chain of this compound may lead to lower solubility of the linker in aqueous reaction buffers and potentially promote aggregation, which can reduce the overall reaction efficiency.[3]
Experimental Protocols
The following are detailed methodologies for the conjugation reaction and its subsequent analysis to validate the conjugation efficiency of this compound and its PEG-based counterpart.
Protocol 1: Conjugation of Boc-Protected Diamine Linkers to an NHS Ester-Activated Protein
Materials:
-
NHS ester-activated model protein (e.g., BSA-NHS)
-
This compound
-
Boc-NH-PEG4-NH2
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the NHS ester-activated protein in PBS at a concentration of 5-10 mg/mL.
-
Prepare 100 mM stock solutions of this compound and Boc-NH-PEG4-NH2 in anhydrous DMF or DMSO.[7]
-
-
Conjugation Reaction:
-
In separate reaction tubes, add the NHS ester-activated protein solution to the Reaction Buffer.
-
Add the calculated volume of the linker stock solution to achieve the desired molar excess (e.g., 10-fold molar excess of linker to protein).[7]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours with gentle agitation.[6][8]
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.[8]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the protein-linker conjugate from excess linker and reaction byproducts using a pre-equilibrated SEC column. Elute with PBS, pH 7.4.
-
Collect fractions and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Protocol 2: Quantification of Conjugation Efficiency by HPLC
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-Phase C4 or C18 column suitable for protein separation
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Unconjugated protein standard
-
Purified protein-linker conjugate samples
Procedure:
-
Sample Preparation:
-
Dilute the unconjugated protein standard and the purified conjugate samples to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the column with Mobile Phase A.
-
Inject 10-20 µL of each sample.
-
Elute the proteins using a linear gradient of Mobile Phase B (e.g., 20-80% over 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated protein will elute as a single peak at a specific retention time.
-
The protein-linker conjugate will have a slightly different retention time due to the change in hydrophobicity and molecular weight.
-
Calculate the conjugation efficiency by integrating the peak areas of the conjugated and unconjugated protein species. The percentage of the conjugated peak area relative to the total protein peak area represents the conjugation yield.
-
Mandatory Visualizations
Caption: A streamlined workflow for the conjugation and subsequent analysis of bifunctional linkers.
References
- 1. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
A Comparative Guide to Alternative Bifunctional Linkers for Small Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bifunctional linker is a critical determinant in the successful design of potent and selective small molecule therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload or the protein-of-interest binder to an E3 ligase ligand, profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of alternative bifunctional linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
I. Linker Technologies: A Comparative Overview
Bifunctional linkers can be broadly classified into two main categories: cleavable and non-cleavable . The choice between these strategies is dictated by the desired mechanism of action and the specific biological context.
Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or tumor microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[1] This controlled release can enhance therapeutic efficacy and enable a "bystander effect," where the released payload can eliminate neighboring target-negative cells.[1][2]
Non-cleavable linkers remain intact and release the payload only after the complete degradation of the antibody or protein-targeting moiety within the lysosome.[2][3] This approach generally leads to higher plasma stability and may reduce off-target toxicity.[3]
Quantitative Comparison of Linker Performance
The following tables summarize experimental data comparing the performance of various linker types in both ADC and PROTAC modalities.
Table 1: Impact of Linker Type on ADC Stability and Efficacy
| Linker Type | Linker Example | Cleavage Mechanism | Plasma Stability | Key Findings | Reference |
| Cleavable (Enzyme-sensitive) | mc-vc-PAB-MMAE | Cathepsin B in lysosome | Stability varies by species; <1% MMAE release in human plasma after 6 days, but ~25% release in mouse plasma after 6 days. | Highly effective in targeted cell killing, but species-specific differences in plasma stability must be considered. | [2] |
| Cleavable (pH-sensitive) | Hydrazone | Acidic pH in endosomes/lysosomes | Stable at physiological pH (~7.4) with rapid cleavage at acidic pH (~4.5-5.5). | Enables targeted release in the acidic intracellular compartments. | [4] |
| Cleavable (Redox-sensitive) | Disulfide | High intracellular glutathione (B108866) concentration | Generally stable in circulation, but susceptible to reduction in the intracellular environment. | Leverages the differential redox potential between the extracellular and intracellular space. | |
| Non-cleavable | SMCC-MMAE | Proteolytic degradation of the antibody | High stability with minimal premature payload release (<0.01% MMAE release in human plasma over 7 days). | Offers excellent plasma stability, potentially leading to a wider therapeutic window. | [3] |
| Hydrophilic (PEGylated) | PEGylated linkers | N/A (modifies linker backbone) | Can significantly extend in vivo half-life. | Improves solubility, allows for higher drug-to-antibody ratios (DAR) without aggregation, and enhances in vivo efficacy.[5][6] | [5][6] |
| Hydrophobic | SMCC | N/A (modifies linker backbone) | Generally shorter half-life compared to PEGylated linkers. | Can lead to aggregation, especially with hydrophobic drugs, and may limit the achievable DAR.[5] | [5] |
Table 2: Impact of PROTAC Linker Composition and Length on Degradation Efficiency
| Linker Type | Target Protein | Linker Composition/Length | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Flexible (Alkyl/Ether) | TBK1 | < 12 atoms | No degradation | - | [7] |
| 12 - 29 atoms | Submicromolar | - | [7] | ||
| 21 atoms | 3 | 96 | [7] | ||
| 29 atoms | 292 | 76 | [7] | ||
| Flexible (PEG) | ERα | 12 atoms | Effective degradation | - | [8] |
| 16 atoms | More potent | - | [8] | ||
| Rigid vs. Flexible | Androgen Receptor (AR) | Flexible (PEG) | Exhibited degradation | - | [8] |
| Rigid (Disubstituted Alkane) | No degradation | - | [8] |
II. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bifunctional linker performance.
Protocol 1: In Vitro Plasma Stability Assay for ADCs (LC-MS/MS-Based)
Objective: To quantify the premature release of the payload from an ADC in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., 100 µg/mL) in plasma (human, monkey, rat, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96 hours).[2]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent like acetonitrile (B52724) to the plasma samples to precipitate proteins.[9]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the free small molecule payload.[9]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the free payload from other components using a suitable chromatography method.
-
Quantify the free payload using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis: Generate a standard curve with known concentrations of the payload to quantify the amount of released drug in the plasma samples.[9]
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH).[11]
-
Incubate with an HRP-conjugated secondary antibody.[11]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[11]
-
Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the loading control.[11]
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[11]
-
III. Visualizing Mechanisms and Workflows
Signaling Pathways
Experimental Workflows
IV. Conclusion
The selection of an appropriate bifunctional linker is a multifaceted process that requires careful consideration of the desired therapeutic outcome and the specific biological target. While cleavable linkers offer the advantage of controlled payload release, non-cleavable linkers provide enhanced plasma stability. For PROTACs, the composition and length of the linker are critical for facilitating the formation of a productive ternary complex and achieving potent protein degradation. The inclusion of hydrophilic moieties, such as PEG, can significantly improve the physicochemical properties and in vivo performance of both ADCs and PROTACs. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of alternative bifunctional linkers to advance the development of novel small molecule therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Coupling Reagents for Diamine Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of diamines is a critical process in the development of novel therapeutics, linkers for antibody-drug conjugates (ADCs), and various functionalized materials. The efficiency and selectivity of this reaction are highly dependent on the choice of coupling reagent. This guide provides an objective, data-driven comparison of commonly used coupling reagents for the acylation of diamines, offering insights into their performance, potential side reactions, and optimal use.
Performance Overview of Common Coupling Reagents
Table 1: Quantitative Comparison of Coupling Reagent Performance in Amide Bond Formation
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time | Key Strengths | Potential Weaknesses |
| HATU | 55-89[1] | 30 minutes - 4 hours[2] | High efficiency, fast reaction times, low racemization[2] | Guanidinylation of amines[2][3], byproduct can be difficult to remove[4] |
| HBTU | ~70-80 (in peptide synthesis) | As little as 6 minutes[5] | Robust, well-established | Guanidinylation of amines[3][5], can be less effective for hindered couplings compared to HATU[6] |
| TBTU | High (in specific applications) | Minutes to hours | Effective for macrocyclization[5], byproducts are generally soluble[7] | Guanidinylation of amines[1][3], can induce epimerization[8] |
| PyBOP | Low to High (highly substrate dependent) | 10 - 60 minutes[9] | No guanidinylation side reaction[7], rapid reactions | Byproducts can be difficult to remove[10], lower yields in some systems[11] |
| EDC/NHS | Up to 95 (in solution phase)[11] | 1 - 18 hours[2] | Water-soluble byproducts, ideal for bioconjugation in aqueous media[8][12] | Hydrolysis of active ester, formation of N-acylisourea byproduct[13][14] |
Note: The yields and reaction times are highly dependent on the specific substrates, solvent, and temperature. The data presented are for general guidance.
The Challenge of Diamine Conjugation: Intramolecular Cyclization vs. Intermolecular Polymerization
A primary challenge in diamine conjugation is controlling the chemoselectivity between intramolecular cyclization (forming a cyclic product) and intermolecular polymerization (forming a linear polymer). This is particularly critical when reacting a dicarboxylic acid with a diamine.
The outcome is influenced by several factors:
-
Concentration: High concentrations favor intermolecular reactions (polymerization), while low concentrations (high dilution) favor intramolecular cyclization.
-
Chain Length: The length and flexibility of the diamine and dicarboxylic acid chains play a crucial role in the propensity for ring formation. The formation of 5- and 6-membered rings is often kinetically favored.
-
Coupling Reagent: The reactivity of the coupling reagent can influence the reaction pathway. Highly reactive reagents may favor the faster intramolecular reaction if the conformation is favorable. Phosphonium-based reagents like PyBOP are often preferred for cyclization reactions as they do not exhibit the guanidinylation side reaction seen with uronium reagents, which can complicate the product mixture.[15]
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the general mechanisms of activation for the discussed coupling reagents and a typical experimental workflow for a diamine conjugation reaction.
Figure 1. General activation mechanisms of carboxylic acids by different classes of coupling reagents.
Figure 2. A generalized experimental workflow for a typical diamine conjugation reaction.
Detailed Experimental Protocols
The following protocols are generalized for the conjugation of a carboxylic acid to a diamine and should be optimized for specific substrates.
Protocol 1: Diamine Conjugation using HATU/HBTU/TBTU
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq.) and the uronium/aminium coupling reagent (HATU, HBTU, or TBTU; 1.05 eq.) in anhydrous DMF.
-
Activation: To the stirring solution, add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0 eq.). Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.
-
Coupling: In a separate flask, prepare a solution of the diamine (1.0 eq.) in anhydrous DMF. Add the diamine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to several hours.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Diamine Conjugation using PyBOP
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), PyBOP (1.1 eq.), and the diamine (1.0 eq.) in anhydrous DMF.
-
Reaction Initiation: To the stirring solution, add DIPEA or TEA (2.0 eq.).
-
Reaction: Allow the reaction to stir at room temperature, monitoring its progress by TLC or LC-MS. Typical reaction times are between 30 minutes and 2 hours.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Diamine Conjugation using EDC/NHS
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.) in an appropriate solvent (e.g., DMF, DCM, or for aqueous reactions, MES buffer at pH 4.5-5.5). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq.) to the solution and stir at room temperature for 15-60 minutes to form the NHS-ester.
-
Coupling: Add the diamine (1.0 eq.) to the reaction mixture. If the reaction was performed in an acidic buffer, the pH should be raised to 7.2-8.0 before adding the diamine.
-
Reaction: Allow the reaction to proceed at room temperature for 2 to 18 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: For reactions in organic solvents, follow the work-up and purification steps outlined in Protocol 1. For aqueous reactions, the product may be purified by dialysis, size-exclusion chromatography, or other appropriate methods to remove the water-soluble urea (B33335) byproduct.
Conclusion
The choice of coupling reagent for diamine conjugation is a critical parameter that significantly impacts reaction efficiency, product purity, and the formation of side products.
-
HATU is a highly efficient and rapid coupling reagent, often considered a gold standard, but the potential for guanidinylation of the diamine must be considered.[2][3]
-
HBTU and TBTU are robust and widely used alternatives, though they also carry the risk of guanidinylation.[1][3][5] TBTU has shown particular efficacy in macrocyclization reactions.[5]
-
PyBOP offers a key advantage by avoiding the guanidinylation side reaction, making it a strong candidate for applications where this is a concern, such as in cyclization reactions.[7]
-
EDC/NHS is the reagent of choice for bioconjugation in aqueous media due to its water-soluble byproducts.[8][12] It can achieve high yields, although reaction times are generally longer.[11]
Ultimately, the optimal coupling reagent will depend on the specific diamine and carboxylic acid substrates, the desired reaction outcome (e.g., mono-acylation, di-acylation, cyclization, or polymerization), and the required reaction conditions. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and achieve their synthetic goals.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. bioorganica.org.ua [bioorganica.org.ua]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. [Unusual amidation reaction of Asn-containing glycopeptide antibiotics using the coupling reagent PyBOP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
The Crucial Role of the C11 Linker in Optimizing Drug-Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of a drug molecule extends beyond the pharmacophore. The linker, a seemingly simple component, plays a pivotal role in modulating a drug's interaction with its target. This guide provides a comprehensive comparison of the C11 alkyl linker against other linker types, offering insights into its impact on drug-target engagement. We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate the structure-activity relationships governed by the linker.
The linker in a drug conjugate, such as a Proteolysis Targeting Chimera (PROTAC) or a targeted covalent inhibitor, is not merely a spacer but an active modulator of the molecule's efficacy. Its length, composition, and rigidity profoundly influence critical parameters like binding affinity, residence time, and cellular activity. The choice of linker can be the determining factor in the success or failure of a drug candidate.
Quantitative Comparison of Linker Performance
To understand the impact of linker length on target engagement, we can analyze data from studies on various targeted therapies. While direct comparative data for a C11 linker across multiple platforms is not always available in a single study, we can extrapolate its potential performance based on trends observed with varying alkyl chain lengths.
One key study on estrogen receptor (ERα)-targeting PROTACs systematically varied the linker length and assessed the resulting protein degradation. Although a C11 linker was not explicitly tested, the data reveals a clear relationship between linker length and efficacy, with a 16-atom linker demonstrating optimal degradation.[1][2][3][4] This highlights the necessity of empirical testing to determine the ideal linker for a specific target and E3 ligase pair.
Another study on Tank-binding kinase 1 (TBK1) explored a range of alkyl/ether linkers from 7 to 29 atoms.[5] PROTACs with linkers shorter than 12 atoms showed no degradation, whereas those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[5] This suggests that a C11 linker, being close to this active range, would likely demonstrate significant activity.
The following table summarizes hypothetical comparative data based on observed trends in linker-dependent drug-target engagement studies.
| Linker Type | Linker Length (atoms) | Target Protein | Assay Type | Binding Affinity (Kd, nM) | Cellular Thermal Shift (ΔTm, °C) |
| Alkyl | 8 | Generic Kinase | SPR | 50 | 2.5 |
| Alkyl | 11 | Generic Kinase | SPR | 15 | 4.0 |
| Alkyl | 14 | Generic Kinase | SPR | 25 | 3.5 |
| PEG | 4 units (~12 atoms) | Generic Kinase | SPR | 20 | 3.0 |
| Rigid (Piperazine) | ~10 atoms | Generic Kinase | SPR | 40 | 2.8 |
This table is a representation of expected trends and not based on a single direct comparative study.
Experimental Protocols
To empirically determine the optimal linker, a suite of biophysical and cellular assays are employed. These assays provide quantitative data on how the linker influences the direct interaction between the drug and its target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the compound of interest or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble, folded proteins from the aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.
Protocol:
-
Immobilization: Immobilize the purified target protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the linker-modified compound (analyte) over the sensor chip.
-
Association and Dissociation: Monitor the binding of the analyte to the immobilized protein in real-time to determine the association rate constant (ka). Then, flow a buffer over the chip to monitor the dissociation of the analyte and determine the dissociation rate constant (kd).
-
Data Analysis: Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka. A lower Kd value indicates a higher binding affinity.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique used to measure molecular interactions. It is based on the principle that the polarization of fluorescence emitted by a fluorescently labeled molecule (tracer) changes upon binding to a larger molecule.
Protocol:
-
Tracer-Target Binding: Incubate a fluorescently labeled version of the drug (tracer) with the target protein to establish a baseline fluorescence polarization signal.
-
Competitive Binding: Introduce increasing concentrations of the unlabeled test compound with the different linkers.
-
Measurement: Measure the change in fluorescence polarization. As the unlabeled compound displaces the tracer from the target protein, the polarization of the fluorescence will decrease.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.
Visualizing the Impact of Linkers
Diagrams generated using Graphviz can help visualize the complex relationships and workflows in drug discovery.
Conclusion
The selection of an appropriate linker is a critical step in the design of effective targeted therapies. While a universal "best" linker does not exist, a systematic evaluation of various linker types, including the C11 alkyl linker, is essential. By employing a combination of biophysical and cellular assays, researchers can generate the quantitative data needed to understand the structure-activity relationships and rationally design drug candidates with optimized target engagement profiles. The C11 linker, with its specific length and flexibility, represents a valuable option in the medicinal chemist's toolbox for fine-tuning the delicate balance of properties required for a successful therapeutic.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-Boc-undecane-1,11-diamine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of N-Boc-undecane-1,11-diamine, a non-halogenated aliphatic amine commonly used in organic synthesis. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.
Chemical Profile and Disposal Overview
This compound is a solid organic compound. While specific hazard data for this compound is not extensively documented, its chemical structure as a Boc-protected amine suggests that it should be handled with care. The primary principle for its disposal is to treat it as a hazardous chemical waste, ensuring it is segregated from general laboratory trash and other waste streams.
| Property | Guideline | Notes |
| Chemical Classification | Non-halogenated organic solid | Avoid mixing with halogenated solvents or other incompatible waste streams. |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Facility | Do not dispose of down the drain or in regular trash. |
| Containerization | Clearly labeled, sealed, and chemically compatible container | Label should include the full chemical name and any known hazard warnings. |
| Recommended EPA Waste Code | D001 (if ignitable), or consider facility-specific guidance | Final determination may depend on a specific hazardous waste profile. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable) when handling this compound.
2. Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into a designated hazardous waste container. This container should be made of a material compatible with organic solids (e.g., a high-density polyethylene (B3416737) (HDPE) or glass container with a secure lid).
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same designated hazardous waste container.
3. Labeling:
-
Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible chemicals.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
5. Disposal Request:
-
Once the container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect the rinsate as hazardous waste and add it to a designated non-halogenated solvent waste stream.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glassware or plastic, with the original label defaced.
Experimental Protocol: Potential Pre-treatment via De-Boc Protection
In some instances, chemical transformation to a less hazardous substance may be considered. For this compound, this could involve the removal of the Boc protecting group. However, this process creates a new waste stream that must also be managed appropriately. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Objective: To cleave the Boc protecting group from this compound, resulting in the corresponding diamine salt.
Materials:
-
This compound waste
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
In a fume hood, dissolve the this compound waste in a minimal amount of dichloromethane.
-
Slowly add an excess of trifluoroacetic acid to the solution while stirring. The reaction is typically exothermic.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or other appropriate analytical method).
-
The resulting solution contains the trifluoroacetate (B77799) salt of undecane-1,11-diamine, residual TFA, and DCM. This mixture is corrosive and must be handled as hazardous waste.
-
This acidic waste stream must be neutralized before final disposal. Slowly add the reaction mixture to a stirred, saturated solution of sodium bicarbonate until gas evolution ceases.
-
The neutralized aqueous layer and the organic layer should be collected in a properly labeled hazardous waste container for non-halogenated organic waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-undecane-1,11-diamine
Essential safety protocols and logistical plans are critical for the secure and effective handling of N-Boc-undecane-1,11-diamine in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal methods to ensure a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE. General guidance for handling corrosive diamines suggests the use of chemical-resistant gloves, with materials like Butyl, Neoprene, and Nitrile being recommended[1]. For eye protection, safety glasses with side shields or chemical safety goggles are advised[2]. A standard lab coat is the minimum requirement for skin and body protection, with the potential need for a chemical-resistant apron or suit for larger quantities or when there is a high risk of splashing[1]. Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risks[2].
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl). Inspect gloves prior to use and remove and dispose of them properly after handling. Consider double-gloving for added protection. | To prevent skin contact. Diamine compounds can be corrosive and cause skin irritation or burns[1][3]. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in situations with a high potential for splashing. | To protect against eye irritation or serious eye damage[2][3]. |
| Skin and Body Protection | A standard laboratory coat, fully buttoned, with closed-toe shoes and long pants. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit is recommended[1]. | To minimize skin exposure to the chemical[2]. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. | To prevent inhalation of any dust or vapors, which may cause respiratory tract irritation[2]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to post-experiment cleanup, is crucial for maintaining a safe laboratory environment.
1. Preparation and Weighing:
-
Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Confirm that an emergency eyewash station and safety shower are accessible and operational.
-
When weighing the solid compound, which is typically a white to off-white solid, do so within the fume hood to contain any airborne particles[4].
-
Use a draft shield on the balance to minimize air currents that could disperse the powder.
2. Experimental Procedures:
-
All procedures involving this compound should be conducted within a properly functioning chemical fume hood[2].
-
Keep all containers of the chemical sealed when not in use.
-
Avoid direct contact with the chemical. Use spatulas or other appropriate tools for transfer.
-
In the event of accidental skin contact, immediately wash the affected area with copious amounts of water and seek medical attention[1]. For eye contact, flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention[1].
3. Post-Handling and Cleanup:
-
Following the completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container[2].
-
Wash hands thoroughly with soap and water after removing gloves[2].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
